molecular formula C190H286N54O56 B1148424 (Leu31,pro34)-neuropeptide Y (porcine) CAS No. 125580-28-1

(Leu31,pro34)-neuropeptide Y (porcine)

Cat. No.: B1148424
CAS No.: 125580-28-1
M. Wt: 4223 g/mol
InChI Key: ZNBZLZXDILRJJT-CCPZSHQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Leu31,pro34)-neuropeptide Y (porcine) is a useful research compound. Its molecular formula is C190H286N54O56 and its molecular weight is 4223 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Leu31,pro34)-neuropeptide Y (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Leu31,pro34)-neuropeptide Y (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H286N54O56/c1-16-96(10)150(180(294)234-130(82-142(193)253)168(282)225-124(74-94(6)7)164(278)226-125(75-95(8)9)171(285)239-151(101(15)247)181(295)221-120(32-22-66-208-190(202)203)185(299)243-70-26-36-140(243)177(291)219-116(31-21-65-207-189(200)201)156(270)222-121(152(195)266)77-103-40-50-109(249)51-41-103)238-172(286)128(80-106-46-56-112(252)57-47-106)229-167(281)129(81-107-87-204-91-210-107)230-158(272)115(30-20-64-206-188(198)199)218-163(277)123(73-93(4)5)223-155(269)98(12)212-173(287)135(89-245)236-166(280)127(79-105-44-54-111(251)55-45-105)228-165(279)126(78-104-42-52-110(250)53-43-104)227-157(271)114(29-19-63-205-187(196)197)216-153(267)97(11)211-161(275)122(72-92(2)3)224-169(283)132(85-148(262)263)232-160(274)118(59-61-146(258)259)217-154(268)99(13)213-176(290)138-34-24-67-240(138)182(296)100(14)214-162(276)131(84-147(260)261)231-159(273)117(58-60-145(256)257)215-144(255)88-209-175(289)137-33-23-69-242(137)186(300)134(83-143(194)254)235-170(284)133(86-149(264)265)233-178(292)141-37-27-71-244(141)184(298)119(28-17-18-62-191)220-174(288)136(90-246)237-179(293)139-35-25-68-241(139)183(297)113(192)76-102-38-48-108(248)49-39-102/h38-57,87,91-101,113-141,150-151,245-252H,16-37,58-86,88-90,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,266)(H,204,210)(H,209,289)(H,211,275)(H,212,287)(H,213,290)(H,214,276)(H,215,255)(H,216,267)(H,217,268)(H,218,277)(H,219,291)(H,220,288)(H,221,295)(H,222,270)(H,223,269)(H,224,283)(H,225,282)(H,226,278)(H,227,271)(H,228,279)(H,229,281)(H,230,272)(H,231,273)(H,232,274)(H,233,292)(H,234,294)(H,235,284)(H,236,280)(H,237,293)(H,238,286)(H,239,285)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t96-,97-,98-,99-,100-,101+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,150-,151-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZLZXDILRJJT-CCPZSHQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H286N54O56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4223 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125580-28-1
Record name Neuropeptide Y, leu(31)-pro(34)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125580281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Action of (Leu31,Pro34)-Neuropeptide Y (porcine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the porcine analog of (Leu31,Pro34)-Neuropeptide Y, a selective agonist of the Neuropeptide Y (NPY) Y1 receptor. This document details its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Receptor Binding Affinity and Selectivity

(Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of Neuropeptide Y characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34. These modifications confer a high affinity and selectivity for the NPY Y1 receptor subtype.

Quantitative Binding Data

The binding affinity of (Leu31,Pro34)-Neuropeptide Y has been determined through competitive radioligand binding assays, typically using radioiodinated NPY or Peptide YY ([¹²⁵I]-PYY) as the radioligand. The following table summarizes the available quantitative data for the binding of (Leu31,Pro34)-NPY to various NPY receptor subtypes. It is important to note that much of the available data has been generated using human or rat receptor homologs, which share a high degree of sequence identity with the porcine receptor.

Receptor SubtypeLigandCell Line/TissueKᵢ (nM)IC₅₀ (nM)Reference
Y1 (human) (Leu31,Pro34)-NPY (human, rat)HEK293 Cells0.39-[1]
Y1 (porcine) (Leu31,Pro34)-NPY (porcine)-0.54-[2]
Y1 (human) (Leu31,Pro34)-NPYSK-N-MC Cells-~2.1 (displacement of [¹²⁵I]-NPY)[3]
Y2 (human) (Leu31,Pro34)-NPY (human, rat)HEK293 Cells>1000-[1]
Y2 (human) (Leu31,Pro34)-NPYSK-N-BE2 Cells215 ± 78-[4]
Y4 (human) (Leu31,Pro34)-NPY (human, rat)HEK293 Cells0.499-[1]
Y5 (human) (Leu31,Pro34)-NPY (human, rat)HEK293 Cells0.31-[1]

Downstream Signaling Pathways

The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of (Leu31,Pro34)-Neuropeptide Y, the Y1 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins, primarily of the Gαi/o and Gαq/11 families. This initiates a cascade of intracellular signaling events.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

Activation of the Gαi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes including gene transcription and metabolism.

Gαq/11-Mediated Pathway: Mobilization of Intracellular Calcium

The Y1 receptor also couples to Gαq/11 proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the physiological effects of Y1 receptor activation.[3][5]

NPY_Y1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPY_agonist (Leu31,Pro34)-NPY Y1R NPY Y1 Receptor NPY_agonist->Y1R Binds to G_protein Gαi/o & Gαq/11 Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on DAG->Cellular_Response Mediates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Mediates Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([¹²⁵I]-PYY) - (Leu31,Pro34)-NPY (competitor) - Buffers start->prepare_reagents incubation Incubate Membranes with Radioligand and Competitor prepare_reagents->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Gamma/Scintillation Counter) washing->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ counting->analysis end End analysis->end Calcium_Assay_Workflow start Start cell_culture Culture Y1 Receptor-Expressing Cells start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) cell_culture->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells baseline_measurement Measure Baseline Fluorescence wash_cells->baseline_measurement agonist_addition Add (Leu31,Pro34)-NPY (Varying Concentrations) baseline_measurement->agonist_addition fluorescence_monitoring Monitor Fluorescence Change Over Time agonist_addition->fluorescence_monitoring analysis Data Analysis: - Determine EC₅₀ fluorescence_monitoring->analysis end End analysis->end

References

(Leu31,Pro34)-Neuropeptide Y (Porcine): A Technical Guide to Its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile of (Leu31,Pro34)-Neuropeptide Y, a critical tool in neuropeptide research. The document details its binding affinities, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts a wide range of physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The development of selective agonists for these receptor subtypes is crucial for dissecting their individual functions. (Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of NPY, engineered for enhanced selectivity.[3][4] It has been established as a potent and highly specific agonist for the Y1 receptor, making it an invaluable molecular tool for studying Y1-mediated processes such as vasoconstriction, food intake, and anxiety regulation.[5][6]

Receptor Binding Profile

Competitive binding assays have demonstrated that (Leu31,Pro34)-NPY exhibits high affinity for the Y1 receptor, with significantly lower affinity for other NPY receptor subtypes. This selectivity is a key attribute, allowing for the targeted investigation of Y1 receptor function.

The binding affinities, expressed as inhibition constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Source Cell/TissueReference
Y1 (Leu31,Pro34)-NPY (porcine)0.54-
Y1 (Leu31,Pro34)-NPY (human, rat)0.39-[7]
Y4 (Leu31,Pro34)-NPY (human, rat)Shows affinity-[7]
Y5 (Leu31,Pro34)-NPY (porcine)Shows affinity-

Note: Specific cell lines or tissue sources for these Ki values were not detailed in the source materials, but studies commonly use cell lines like human neuroblastoma SK-N-MC for Y1 receptor expression.[5][8]

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is coupled to inhibitory G-proteins (Gi/o).[9][10] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] A decrease in cAMP levels subsequently leads to reduced activity of Protein Kinase A (PKA).[9][10]

Furthermore, Y1 receptor activation can mobilize intracellular calcium (Ca2+) and activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence cell growth and proliferation.[5][9]

G_Protein_Signaling Y1 Receptor Signaling Pathway Ligand (Leu31,Pro34)-NPY Y1R Y1 Receptor Ligand->Y1R Binds G_Protein Gi/o Protein Y1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKA->Cellular_Response Modulates

Y1 Receptor Signaling Pathway.

Experimental Protocols

The characterization of the binding profile of (Leu31,Pro34)-NPY relies on radioligand binding assays. These assays measure the interaction between the ligand and its receptor by using a radioactively labeled version of a ligand.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled compound, such as (Leu31,Pro34)-NPY, by measuring its ability to displace a radioligand from the Y1 receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the Y1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[12]

  • The homogenate is centrifuged to pellet the cell membranes.[12]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]

2. Assay Execution:

  • The assay is typically performed in a 96-well plate format.[12]

  • To each well, the following are added in sequence:

    • Receptor membrane preparation.

    • A range of concentrations of the unlabeled competitor ligand ((Leu31,Pro34)-NPY).

    • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-NPY or ¹²⁵I-Peptide YY).[13]

  • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NPY).[14]

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand while unbound radioligand passes through.[12]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[12][14]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.[14]

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.[14]

  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.[15]

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Assay_Workflow Workflow for Competitive Radioligand Binding Assay A 1. Prepare Y1 Receptor Membranes B 2. Set up Assay Plate: - Membranes - Unlabeled Ligand (Competitor) - Radioligand ([¹²⁵I]-NPY) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Separate Bound/Free Ligand (Vacuum Filtration) C->D E 5. Wash Filters D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Workflow for Competitive Radioligand Binding Assay.

References

(Leu31, Pro34)-Neuropeptide Y: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (Leu31, Pro34)-Neuropeptide Y ((Leu31, Pro34)-NPY), a potent and selective agonist for the Neuropeptide Y (NPY) Y1 receptor. This document details the scientific background, experimental protocols, and key data associated with this important research tool.

Discovery and Significance

(Leu31, Pro34)-Neuropeptide Y was first described as a specific Neuropeptide Y Y1 receptor agonist in the early 1990s.[1][2][3] The discovery was a significant advancement in the study of the NPY system, providing researchers with a tool to selectively probe the function of the Y1 receptor subtype. Neuropeptide Y is a 36-amino acid peptide neurotransmitter involved in a wide range of physiological processes, including the regulation of food intake, blood pressure, and mood.[1][3][4] The existence of multiple NPY receptor subtypes (Y1, Y2, Y4, Y5) with distinct tissue distributions and signaling properties necessitated the development of subtype-selective ligands.

The design of (Leu31, Pro34)-NPY was based on the observation that the C-terminal region of NPY is crucial for receptor binding and that substitutions at positions 31 and 34 could confer selectivity.[5][6] Specifically, the substitution of Isoleucine at position 31 with Leucine and Alanine at position 34 with Proline resulted in a peptide with high affinity for the Y1 receptor and significantly reduced affinity for the Y2 receptor.[1][6] This selectivity has made (Leu31, Pro34)-NPY an invaluable tool for elucidating the physiological roles of the Y1 receptor.

Synthesis and Purification

The synthesis of (Leu31, Pro34)-NPY is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing synthetic peptides. The following sections detail the methodology for its synthesis and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (Leu31, Pro34)-NPY

This protocol outlines the manual synthesis of (Leu31, Pro34)-NPY using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the (Leu31, Pro34)-NPY sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude (Leu31, Pro34)-NPY peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Chromatography:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified (Leu31, Pro34)-NPY as a white powder.

Pharmacological Characterization

The biological activity of (Leu31, Pro34)-NPY is primarily defined by its high affinity and selectivity for the Y1 receptor. This is typically assessed through radioligand binding assays and functional assays such as calcium mobilization.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of (Leu31, Pro34)-NPY for various NPY receptor subtypes.

Receptor SubtypeKi (nM)Cell LineReference
Y1 0.39HEK[7]
Y2 >1000HEK[7]
Y4 0.499HEK[7]
Y5 0.31HEK[7]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (Leu31, Pro34)-NPY for the Y1 receptor.

Materials:

  • Cell membranes expressing the human Y1 receptor

  • [¹²⁵I]-PYY or other suitable radioligand

  • (Leu31, Pro34)-NPY (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of unlabeled NPY (e.g., 1 µM).

    • Competition: Binding buffer, radioligand, cell membranes, and varying concentrations of (Leu31, Pro34)-NPY.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (Leu31, Pro34)-NPY.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Calcium Mobilization Assay

This protocol measures the ability of (Leu31, Pro34)-NPY to elicit an increase in intracellular calcium via the Y1 receptor.

Materials:

  • Cells expressing the human Y1 receptor (e.g., HEK293 or CHO cells)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • (Leu31, Pro34)-NPY

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the Y1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of (Leu31, Pro34)-NPY into the wells.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of (Leu31, Pro34)-NPY.

    • Plot the peak response against the log concentration of the agonist.

    • Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

In Vivo Activity

(Leu31, Pro34)-NPY has been shown to be biologically active in vivo, eliciting physiological responses consistent with Y1 receptor activation. A key in vivo effect is its potent pressor (blood pressure-increasing) activity.[1][3][4][8]

Experimental Protocol: Measurement of Blood Pressure in Anesthetized Rats

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane or a ketamine/xylazine mixture)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer

  • Data acquisition system

  • (Leu31, Pro34)-NPY solution in sterile saline

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Surgically expose the carotid artery and jugular vein.

    • Insert catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for a period of time (e.g., 30 minutes) while monitoring baseline blood pressure and heart rate.

  • Drug Administration: Administer bolus injections of (Leu31, Pro34)-NPY at various doses through the jugular vein catheter.

  • Data Recording: Continuously record the mean arterial pressure (MAP) using the pressure transducer and data acquisition system.

  • Data Analysis:

    • Measure the peak change in MAP from baseline for each dose of (Leu31, Pro34)-NPY.

    • Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.

    • Determine the ED₅₀ value (the dose that produces 50% of the maximal pressor response).

Signaling Pathway and Experimental Workflows

NPY Y1 Receptor Signaling Pathway

Activation of the Y1 receptor by (Leu31, Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, Y1 receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[9][10]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP PIP2 PIP2 Downstream Downstream Cellular Effects cAMP->Downstream Decreased levels lead to ATP ATP ATP->cAMP Converts IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Downstream PKC->Downstream Leu31Pro34NPY (Leu31, Pro34)-NPY Leu31Pro34NPY->Y1R Binds to Synthesis_Workflow Resin Start with Rink Amide Resin SPPS_cycle Iterative Solid-Phase Peptide Synthesis (SPPS) (Fmoc Deprotection and Amino Acid Coupling) Resin->SPPS_cycle Cleavage Cleavage from Resin and Side-Chain Deprotection SPPS_cycle->Cleavage Precipitation Precipitation of Crude Peptide Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity and Identity Analysis (Analytical HPLC and Mass Spectrometry) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure (Leu31, Pro34)-NPY Lyophilization->Final_Product Pharm_Workflow Peptide Pure (Leu31, Pro34)-NPY Binding_Assay Radioligand Binding Assay Peptide->Binding_Assay Functional_Assay Calcium Mobilization Assay Peptide->Functional_Assay InVivo_Assay In Vivo Blood Pressure Assay Peptide->InVivo_Assay Ki_Value Determine Ki for Y1-Y5 Receptors Binding_Assay->Ki_Value EC50_Value Determine EC50 for Calcium Response Functional_Assay->EC50_Value ED50_Value Determine ED50 for Pressor Response InVivo_Assay->ED50_Value Conclusion Confirm High Affinity and Selectivity for Y1 Receptor Ki_Value->Conclusion EC50_Value->Conclusion ED50_Value->Conclusion

References

(Leu31,Pro34)-Neuropeptide Y: An In-Depth Technical Guide on its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. (Leu31,Pro34)-NPY is distinguished by its high selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1). This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y1 receptor in modulating neuronal activity. This technical guide provides a comprehensive overview of the effects of (Leu31,Pro34)-NPY on neuronal excitability, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

(Leu31,Pro34)-NPY exerts its effects by binding to and activating Y1 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately modulates neuronal excitability. The primary downstream effects include:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of various downstream effectors, including protein kinase A (PKA).

  • Modulation of Ion Channels: Y1 receptor activation can directly modulate the activity of various ion channels through the βγ-subunits of the G-protein. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The inhibition of VGCCs reduces calcium influx, which is a critical step in neurotransmitter release, while the activation of GIRK channels leads to membrane hyperpolarization, thereby decreasing neuronal excitability.

  • Intracellular Calcium Mobilization: The binding of (Leu31,Pro34)-NPY to Y1 receptors is associated with a transient increase in cytoplasmic free calcium concentrations.[2] This is likely mediated through the βγ-subunits of the G-protein activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.

Quantitative Data on the Effects of (Leu31,Pro34)-NPY

The following tables summarize the available quantitative data on the binding affinity and functional effects of (Leu31,Pro34)-NPY.

Table 1: Receptor Binding Affinity of (Leu31,Pro34)-NPY

Receptor SubtypeCell LineKi (nM)Reference
Y1Human Neuroblastoma CellsNot specified[2]
Y1HEK Cells0.39
Y4HEK Cells0.499
Y5HEK Cells0.31
Y2HEK Cells>1000

Table 2: Functional Effects of (Leu31,Pro34)-NPY on Neuronal Systems

Experimental ModelMeasured ParameterEffect of (Leu31,Pro34)-NPYConcentration/DoseReference
Anesthetized RatsBlood PressureIncreaseNot specified[2][3]
Human Neuroblastoma SK-N-MC CellsIntracellular CalciumTransient Increase100 nM[2]
Rat Spinal Cord Dorsal Horn (Sham)[35S]GTPγS binding (Emax)37.90 ± 1.32%Not specified[4]
Rat Spinal Cord Dorsal Horn (Sham)[35S]GTPγS binding (EC50)2.80 ± 0.31 nMNot specified[4]
Rat Spinal Cord Dorsal Horn (SNI)[35S]GTPγS binding (EC50)1.84 ± 0.23 nMNot specified[4]
Rat Dental PulpCapsaicin-evoked CGRP release26% InhibitionNot specified[1]
Rat Amygdalar NeuronsNMDA-evoked EPSCsReduction in amplitudeNot specified[5]
Rat Amygdalar NeuronsGABAA receptor-mediated IPSCsIncrease in amplitudeNot specified[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are outlines of common experimental protocols used to study the effects of (Leu31,Pro34)-NPY on neuronal excitability.

Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of the electrical properties of individual neurons.

Objective: To characterize the effects of (Leu31,Pro34)-NPY on resting membrane potential, action potential firing, and synaptic currents.

Materials:

  • Cultured neurons or acute brain slices

  • Glass micropipettes (resistance 3-7 MΩ)

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4; bubbled with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine; pH adjusted to 7.3 with KOH.

  • (Leu31,Pro34)-NPY stock solution.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.

  • Pull glass micropipettes and fill with intracellular solution.

  • Under visual guidance (e.g., using a microscope with DIC optics), approach a neuron with the micropipette.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials to determine firing frequency and other action potential parameters.

  • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs).

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Bath-apply (Leu31,Pro34)-NPY at the desired concentration.

  • Record changes in membrane potential, firing rate, and synaptic currents for the duration of the drug application.

  • Wash out the drug with aCSF and record for a recovery period.

  • Analyze the data to quantify changes in the recorded parameters.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity or drug application.

Objective: To measure changes in intracellular calcium levels in neurons following the application of (Leu31,Pro34)-NPY.

Materials:

  • Cultured neurons

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)

  • Fluorescence microscope with a suitable camera and light source

  • Image acquisition and analysis software

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • (Leu31,Pro34)-NPY stock solution

Procedure:

  • Culture neurons on glass-bottom dishes or coverslips.

  • Load the cells with a calcium indicator dye by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. For genetically encoded indicators, transfect the cells at an appropriate time before imaging.

  • Wash the cells with physiological saline solution to remove excess dye.

  • Mount the dish or coverslip on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images for a few minutes.

  • Apply (Leu31,Pro34)-NPY to the cells.

  • Continuously acquire fluorescence images to monitor changes in intracellular calcium.

  • Analyze the images by selecting regions of interest (ROIs) over individual cell bodies and plotting the change in fluorescence intensity over time. The change in fluorescence is often expressed as a ratio (F/F0) or a change in ratio (for ratiometric dyes like Fura-2).

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein activates alpha_subunit αi/o G_protein->alpha_subunit betagamma_subunit βγ G_protein->betagamma_subunit AC Adenylyl Cyclase cAMP cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG VGCC Voltage-Gated Ca2+ Channel Reduced_Ca_influx Reduced Ca2+ Influx VGCC->Reduced_Ca_influx GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leu31Pro34NPY (Leu31,Pro34)-NPY Leu31Pro34NPY->Y1R alpha_subunit->AC inhibits betagamma_subunit->PLC activates betagamma_subunit->VGCC inhibits betagamma_subunit->GIRK activates PKA PKA cAMP->PKA activates Ca_release Ca2+ Release from ER IP3->Ca_release

Caption: Y1 Receptor Signaling Pathway.

Experimental Workflows

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_calcium_imaging Calcium Imaging prep_electro Prepare Neuronal Culture or Brain Slice record_electro Establish Whole-Cell Recording prep_electro->record_electro baseline_electro Record Baseline Activity record_electro->baseline_electro apply_drug_electro Apply (Leu31,Pro34)-NPY baseline_electro->apply_drug_electro record_effect_electro Record Changes in Neuronal Properties apply_drug_electro->record_effect_electro washout_electro Washout record_effect_electro->washout_electro analyze_electro Data Analysis washout_electro->analyze_electro prep_calcium Culture Neurons and Load with Calcium Indicator acquire_baseline_calcium Acquire Baseline Fluorescence prep_calcium->acquire_baseline_calcium apply_drug_calcium Apply (Leu31,Pro34)-NPY acquire_baseline_calcium->apply_drug_calcium acquire_response_calcium Acquire Fluorescence Response apply_drug_calcium->acquire_response_calcium analyze_calcium Image and Data Analysis acquire_response_calcium->analyze_calcium

Caption: Experimental Workflows for Studying (Leu31,Pro34)-NPY Effects.

Conclusion

(Leu31,Pro34)-NPY is a potent and selective Y1 receptor agonist that primarily exerts an inhibitory influence on neuronal excitability. Its actions are mediated through a Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase, modulation of key ion channels, and a transient increase in intracellular calcium. The available quantitative data, though limited in scope for certain electrophysiological parameters, consistently supports its role as a modulator of neuronal function. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced effects of (Leu31,Pro34)-NPY and to explore the therapeutic potential of targeting the Y1 receptor in various neurological and psychiatric disorders. Further research is warranted to expand the quantitative understanding of its impact on a wider range of neuronal subtypes and circuits.

References

The Role of (Leu31,Pro34)-Neuropeptide Y in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and its significant role in the neurochemical regulation of appetite. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1), a key receptor implicated in orexigenic signaling pathways. This document details the receptor binding profile of (Leu31,Pro34)-NPY, its demonstrated effects on food intake and body weight, and the underlying signaling mechanisms. Furthermore, it provides detailed experimental protocols for in-vivo assessment of its effects, including intracerebroventricular administration and behavioral satiety sequence analysis. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of appetite regulation and the development of novel therapeutics targeting the NPY system.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that stands as one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.[1][2] Its effects are mediated through a family of G-protein coupled receptors, with the Y1 and Y5 receptor subtypes being most strongly implicated in the regulation of food intake.[1][3][4][5][6][7] The synthetic analog (Leu31,Pro34)-NPY, characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34, has been instrumental in elucidating the specific role of the Y1 receptor in appetite control.[8][9][10][11][12] This analog exhibits high affinity and selectivity for the Y1 receptor, making it a valuable tool for pharmacological studies.[8][9][12][13]

Receptor Binding Profile and Selectivity

(Leu31,Pro34)-NPY is primarily recognized as a high-affinity agonist for the Y1 receptor.[8][9][12] However, it also demonstrates affinity for the Y4 and Y5 receptors, while showing negligible binding to the Y2 receptor.[13] This selectivity profile is crucial for interpreting its physiological effects.

Table 1: Receptor Binding Affinities (Ki) of (Leu31,Pro34)-NPY

Receptor SubtypeBinding Affinity (Ki)Cell LineReference
Y10.39 nMHEK[13]
Y40.499 nMHEK[13]
Y50.31 nMHEK[13]
Y2>1000 nMHEK[13]

Effects on Appetite and Food Intake

Central administration of (Leu31,Pro34)-NPY has been consistently shown to stimulate food intake in rodent models.[13][14] This orexigenic effect is primarily attributed to its agonist activity at the Y1 receptor, as studies have demonstrated that NPY's effects on appetite are mediated through this receptor.[14][15][16]

Table 2: Orexigenic Effects of Centrally Administered (Leu31,Pro34)-NPY in Rats

Administration RouteDoseEffect on Food IntakeAnimal ModelReference
Intracerebroventricular (ICV)1.15-3.45 nmolIncreased food intakeRats[14]
Intracerebroventricular (ICV)30 pmolIncreased food intakeRats (350-400g)[13]
Paraventricular Nucleus (PVN)Not specifiedStimulated feedingMale rats[15]

Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[17][18] Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately leads to the stimulation of appetite.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leu31Pro34NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31Pro34NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_ion Ca²⁺ Mobilization G_protein->Ca_ion Promotes cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Neuronal_Activity Altered Neuronal Activity PKA->Neuronal_Activity Modulates Ca_ion->Neuronal_Activity Influences Appetite_Stimulation Appetite Stimulation Neuronal_Activity->Appetite_Stimulation

Figure 1. Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the lateral ventricles of a rat brain.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., pentobarbital)

  • Stainless steel guide cannula

  • Dental acrylic

  • Surgical drill

  • 30-gauge stainless steel stylet and injector

  • Microsyringe and infusion pump

Procedure:

  • Anesthetize the rat (e.g., with 60 mg/kg pentobarbital) and place it in the stereotaxic apparatus.[19] Ensure the skull is level between bregma and lambda.[19]

  • Drill a hole in the skull at the appropriate coordinates for the lateral ventricle (e.g., for rats: AP +0.6 mm, ML +1.6 mm from bregma).[19]

  • Lower the guide cannula to the desired depth (e.g., DV +4.5 mm from bregma) and secure it with dental acrylic.[19]

  • Insert a stylet into the guide cannula to maintain patency.[19]

  • Allow the animal to recover for 3-5 days before commencing experiments.[19]

  • For injection, remove the stylet and insert the injector connected to a microsyringe via polyethylene tubing.[19]

  • Infuse the solution (e.g., (Leu31,Pro34)-NPY or vehicle) at a slow rate (e.g., 1 µL/min) using an infusion pump.[19]

  • After the experimental period, verify the cannula placement by injecting a dye (e.g., Evans blue).[19]

ICV_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care & Recovery cluster_experiment Experimental Injection cluster_verification Post-Experiment Verification Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Drilling Drill Burr Hole Stereotaxic->Drilling Cannula_Implantation Implant Guide Cannula Drilling->Cannula_Implantation Fixation Secure with Dental Acrylic Cannula_Implantation->Fixation Recovery Recovery Period (3-5 days) Fixation->Recovery Stylet_Removal Remove Stylet Recovery->Stylet_Removal Injector_Insertion Insert Injector Stylet_Removal->Injector_Insertion Infusion Infuse Test Substance Injector_Insertion->Infusion Dye_Injection Inject Dye Infusion->Dye_Injection Verification Verify Cannula Placement Dye_Injection->Verification

Figure 2. Experimental workflow for ICV cannulation and injection.

Behavioral Satiety Sequence (BSS) Analysis

BSS analysis is a method to assess the natural progression of behaviors associated with satiety.[20][21][22][23] A normal BSS involves a transition from feeding to grooming and then to resting.[20][21][22][23]

Materials:

  • Observation cage

  • Video recording equipment (optional but recommended)

  • Food (standard chow)

  • Timing device

Procedure:

  • Fast the animals for a specified period (e.g., 8 hours) to ensure motivation to eat.[20]

  • Administer the test substance (e.g., (Leu31,Pro34)-NPY via ICV) or vehicle.

  • After administration, place the animal in the observation cage with a pre-weighed amount of food.

  • Observe and record the animal's behavior continuously for a set period (e.g., 60 minutes).[20] The behaviors to be scored include eating, grooming, and resting.[22][23]

  • The analysis involves quantifying the time spent in each behavioral state, typically in discrete time bins (e.g., every minute or in 5-10 minute blocks), to determine if the treatment alters the natural sequence of satiety.[20]

  • Measure food intake by weighing the remaining food at the end of the observation period.

Conclusion

(Leu31,Pro34)-NPY is a powerful pharmacological tool for investigating the role of the Y1 receptor in appetite regulation. Its potent orexigenic effects, mediated through well-defined signaling pathways, underscore the significance of the NPY-Y1 system as a target for the development of therapeutics aimed at modulating food intake and energy balance. The experimental protocols detailed in this guide provide a framework for conducting robust in-vivo studies to further explore the nuances of this critical neurochemical pathway. As research in this area progresses, a deeper understanding of the interplay between different NPY receptors and their downstream effects will be essential for the design of effective and safe treatments for appetite-related disorders.

References

The Cardiovascular Consequences of Selective Y1 Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY), a highly conserved 36-amino acid peptide, is a significant cotransmitter with norepinephrine in the sympathetic nervous system. Its diverse physiological roles are mediated through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key player in cardiovascular regulation. Activation of the Y1 receptor has been shown to elicit potent vasoconstriction, influence blood pressure, and contribute to vascular remodeling.[1][2][3] This technical guide provides an in-depth overview of the cardiovascular effects of selective Y1 receptor activation, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Core Signaling Pathways of the Y1 Receptor

The Y1 receptor is primarily coupled to Gi/o and Gq proteins.[2][3] Upon activation by NPY or a selective Y1 agonist, these signaling cascades are initiated, leading to a variety of cellular responses in the cardiovascular system.

Gi/o-Mediated Pathway

Activation of the Gi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can influence the activity of protein kinase A (PKA) and subsequently modulate the function of various ion channels and other downstream targets.

Y1_Agonist Y1 Agonist Y1R Y1 Receptor Y1_Agonist->Y1R Gi_o Gi/o Protein Y1R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response

Gi/o-Mediated Signaling Pathway of the Y1 Receptor.
Gq-Mediated Pathway

The Y1 receptor can also couple to Gq proteins, activating phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The elevated intracellular Ca2+ can then activate Ca2+/calmodulin-dependent kinases (CaMK).[2]

Y1_Agonist Y1 Agonist Y1R Y1 Receptor Y1_Agonist->Y1R Gq Gq Protein Y1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC PKC Activation DAG->PKC CaMK CaMK Activation Ca_Release->CaMK Contraction Smooth Muscle Contraction PKC->Contraction CaMK->Contraction

Gq-Mediated Signaling Pathway of the Y1 Receptor.

Quantitative Effects of Y1 Receptor Modulation on Cardiovascular Parameters

The following tables summarize quantitative data from various studies investigating the effects of selective Y1 receptor agonists and antagonists on key cardiovascular parameters.

Table 1: Effects of Selective Y1 Receptor Antagonists on Basal Cardiovascular Parameters

CompoundSpecies/ModelDoseParameterChangeReference
BIBP 3226Conscious Spontaneously Hypertensive Rats (SHR)0.125-1 mg/kg i.v.Basal Blood PressureNo significant change[4]
BIBP 3226Conscious Spontaneously Hypertensive Rats (SHR)6 mg/kg/h for 1.5 hoursResting Mean Blood Pressure & Heart RateNo statistically significant difference[5]
BIBP 3226Male Sprague-Dawley Rats (in vivo)100 µg/kg (hindlimb infusion)Hindlimb Vascular ConductanceIncreased by 1.5 ± 0.5 µl·min⁻¹·mmHg⁻¹[6][7]
BRC 672Anesthetized Rats6.7 µmol/kgResting Arterial Blood PressureDecreased from 136 ± 4 mmHg to 122 ± 3 mmHg[8]
AR-H040922Male Patients with Angina Pectoris13.3 µg/kg/min (infusion)Systolic Blood Pressure (during exercise)Attenuated by 6-11 mmHg[9]

Table 2: Effects of Selective Y1 Receptor Agonists on Cardiovascular Parameters

CompoundSpecies/ModelDoseParameterEffectReference
[Leu31, Pro34]NPYGanglion-blocked Rabbits1-8 µg/kg i.v.Mean Arterial PressureDose-dependent increase[10]
[Leu31, Pro34]NPYIsolated Rat Mesenteric ArteriesNot specifiedContractile ResponseSimilar to NPY
NPYAnesthetized Guinea PigED50: 0.9 ± 0.13 nmol/kgBlood PressureIncrease[11]
NPYAnesthetized RatED50: 0.8 ± 0.39 nmol/kgBlood PressureIncrease[11]
NPYAnesthetized RabbitED50: 0.6 ± 0.09 nmol/kgBlood PressureIncrease[11]

Detailed Experimental Protocols

In Vivo Assessment of Y1 Receptor Antagonism in Conscious Rats

This protocol outlines a typical experiment to evaluate the effect of a selective Y1 receptor antagonist on cardiovascular parameters in conscious, freely moving rats, often using spontaneously hypertensive rats (SHR) as a model for hypertension.

cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Optional Stress/Challenge cluster_3 Data Analysis A1 Surgical implantation of radiotelemetry probe for BP and HR monitoring A2 Catheter implantation in femoral vein for drug administration A1->A2 A3 Post-operative recovery period A2->A3 B1 Baseline recording of blood pressure (BP) and heart rate (HR) A3->B1 B2 Intravenous infusion of Y1 receptor antagonist (e.g., BIBP 3226) or vehicle B1->B2 B3 Continuous monitoring of BP and HR during and after infusion B2->B3 C1 Application of stressor (e.g., air jet) B3->C1 C2 Administration of exogenous NPY or Y1 agonist B3->C2 D1 Comparison of cardiovascular parameters between antagonist and vehicle groups B3->D1 C3 Measurement of cardiovascular response to challenge C1->C3 C2->C3 C3->D1 D2 Statistical analysis (e.g., ANOVA, t-test) D1->D2

Workflow for in vivo assessment of Y1 receptor antagonists.
In Vitro Assessment of Vascular Reactivity

This protocol describes a common in vitro method to study the direct effects of Y1 receptor activation on vascular smooth muscle contraction using isolated arterial rings.

cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Drug Application & Measurement cluster_3 Data Analysis A1 Isolation of blood vessel (e.g., mesenteric artery) A2 Cutting of arterial rings (2-4 mm) A1->A2 A3 Mounting of rings in an organ bath with Krebs solution A2->A3 B1 Connection of rings to isometric force transducers A3->B1 B2 Equilibration under optimal resting tension B1->B2 B3 Assessment of endothelial integrity (e.g., with acetylcholine) B2->B3 C1 Cumulative addition of Y1 receptor agonist (e.g., [Leu31, Pro34]NPY) B3->C1 C2 Recording of contractile response C1->C2 D1 Generation of concentration- response curves C2->D1 C3 (Optional) Pre-incubation with Y1 receptor antagonist to determine competitive antagonism C3->C1 D2 Calculation of EC50 values D1->D2

Workflow for in vitro assessment of vascular reactivity.

Concluding Remarks

The selective activation of the Y1 receptor exerts significant effects on the cardiovascular system, primarily through vasoconstriction and blood pressure elevation. The development of selective Y1 receptor antagonists has been crucial in elucidating these roles and continues to be an area of interest for therapeutic intervention in cardiovascular diseases such as hypertension.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the NPY-Y1 receptor system.

References

(Leu31,Pro34)-Neuropeptide Y: A Comprehensive Technical Guide on its Role in Rodent Anxiety-Like Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide neurotransmitter abundantly expressed in the central nervous system, where it plays a crucial role in regulating a multitude of physiological processes, including stress, feeding, and emotional behaviors.[1][2] The synthetic analog, (Leu31,Pro34)-Neuropeptide Y, has emerged as a valuable pharmacological tool for elucidating the specific contributions of NPY receptor subtypes to anxiety-like behavior in rodent models. This technical guide provides a comprehensive overview of the current understanding of (Leu31,Pro34)-NPY's effects on anxiety, detailing its receptor interactions, summarizing key quantitative findings, outlining common experimental protocols, and visualizing the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough resource to facilitate further investigation into the therapeutic potential of targeting the NPY system for anxiety disorders.

Introduction: The Neuropeptide Y System and Anxiety

The biological actions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][3] A substantial body of evidence points towards the anxiolytic (anxiety-reducing) effects of NPY, primarily mediated through the Y1 receptor subtype.[1][4] Conversely, activation of the Y2 receptor has been associated with anxiogenic (anxiety-promoting) effects.[5][6] (Leu31,Pro34)-NPY is a potent and selective agonist for the Y1 receptor, making it an instrumental compound in dissecting the role of this specific receptor in anxiety modulation.[4][7][8] While primarily targeting the Y1 receptor, some studies suggest that at higher concentrations, (Leu31,Pro34)-NPY may also exhibit activity at the Y5 receptor, which has also been implicated in anxiety-like behaviors.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.

Table 1: Effects of (Leu31,Pro34)-NPY in Rodent Behavioral Models of Anxiety

Rodent ModelBehavioral AssayAdministration RouteDose of (Leu31,Pro34)-NPYObserved Effect on Anxiety-Like BehaviorReference
MiceElevated Plus MazeIntracerebroventricular (ICV)70 pmolAnxiolytic (reduced preference for closed arms)[5][6]
Rats (Sprague-Dawley)Geller-Seifter Punished Responding TestIntracerebroventricular (ICV)Not specified, but equipotent to NPYAnxiolytic-like (anticonflict effect)[4]
Rats (Sprague-Dawley)Forced Swim Test (in Single Prolonged Stress model)Intranasal132 µ g/rat Antidepressant-like (prevented increased immobility)[9]
RatsElevated Plus MazeMicroinjection into Locus Coeruleus10 pmolNo significant effect[11]
Rats (Olfactory Bulbectomized)Forced Swim Test, Social Interaction TestIntracerebroventricular (ICV)Not specifiedAnxiolytic and antidepressant-like[12]
Rats (Sprague-Dawley)Elevated Plus Maze (in Single Prolonged Stress model)IntranasalNot specifiedIneffective in preventing anxiety[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of common experimental protocols used to assess the impact of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.

Animal Models
  • Standard Laboratory Rodents: Male Sprague-Dawley or Wistar rats, and C57BL/6 mice are frequently used.

  • Stress-Induced Models:

    • Single Prolonged Stress (SPS): This model is used to induce behavioral changes relevant to post-traumatic stress disorder (PTSD). It typically involves a sequence of stressors such as restraint, forced swim, and ether exposure, followed by a period of home cage rest before behavioral testing.[9][13]

    • Olfactory Bulbectomy (OBX): This surgical model, involving the removal of the olfactory bulbs, leads to behavioral alterations that can mimic symptoms of depression and anxiety.[12]

Behavioral Assays
  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[5][6]

  • Open Field Test (OFT): This assay assesses exploratory behavior and anxiety. Rodents are placed in an open, illuminated arena. Anxiolytic effects are inferred from increased exploration of the center of the arena.

  • Forced Swim Test (FST): Primarily a model for depressive-like behavior, the FST can also be sensitive to anxiolytic agents. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. Reduced immobility is interpreted as an antidepressant-like effect.[9]

  • Social Interaction (SI) Test: This test measures the natural tendency of rodents to interact with a novel conspecific. A reduction in social interaction is considered an index of anxiety. Anxiolytics are expected to increase the duration of social interaction.[12]

  • Geller-Seifter Conflict Test: In this operant conditioning paradigm, an animal's lever-pressing for a food reward is suppressed by the concurrent delivery of a mild electric shock. Anxiolytic drugs reduce this suppression, leading to an increase in punished responding.[4]

Drug Administration
  • Intracerebroventricular (ICV) Injection: This method delivers the compound directly into the cerebral ventricles, allowing for widespread distribution within the central nervous system.

  • Intranasal Administration: This non-invasive route allows for direct nose-to-brain delivery of peptides, bypassing the blood-brain barrier to some extent.[9]

  • Microinjection: This technique involves the targeted delivery of a compound into a specific brain region, such as the amygdala or locus coeruleus, to investigate the neuroanatomical substrates of the drug's effect.[4][11]

Signaling Pathways and Experimental Workflow

Visualizing Molecular Mechanisms and Experimental Design

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways activated by (Leu31,Pro34)-NPY and a typical experimental workflow for studying its effects on anxiety-like behavior.

G cluster_0 NPY Y1 Receptor Signaling Pathway Leu31Pro34NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31Pro34NPY->Y1R Gi Gi/o Protein Y1R->Gi PLC Phospholipase C Y1R->PLC AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Anxiolysis Anxiolytic Effects PKA->Anxiolysis Ca Intracellular Ca2+ Ca->Anxiolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca PKC Protein Kinase C DAG->PKC PKC->Anxiolysis

Caption: NPY Y1 Receptor Signaling Cascade.

G cluster_1 Experimental Workflow AnimalModel Rodent Model Selection (e.g., Sprague-Dawley Rat) Acclimation Acclimation Period AnimalModel->Acclimation Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Random Assignment to Groups (Vehicle vs. (Leu31,Pro34)-NPY) Baseline->Grouping Administration Drug Administration (e.g., ICV, Intranasal) Grouping->Administration BehavioralTest Behavioral Assay (e.g., Elevated Plus Maze) Administration->BehavioralTest DataCollection Data Collection and Analysis BehavioralTest->DataCollection Interpretation Interpretation of Results DataCollection->Interpretation

Caption: Rodent Anxiety Behavior Experimental Workflow.

Discussion and Future Directions

The evidence strongly supports an anxiolytic role for (Leu31,Pro34)-NPY, primarily through its action on Y1 receptors. Microinjection studies have pinpointed the amygdala as a key brain region mediating these effects.[4] However, some discrepancies in the literature, such as the lack of effect observed with microinjection into the locus coeruleus, highlight the neuroanatomical specificity of NPY's actions.[11] Furthermore, the potential involvement of the Y5 receptor in the anxiolytic effects of NPY and its agonists warrants further investigation with more selective pharmacological tools.[10]

Future research should focus on:

  • Clarifying the precise contribution of the Y5 receptor to the anxiolytic profile of (Leu31,Pro34)-NPY.

  • Investigating the therapeutic potential of intranasally delivered (Leu31,Pro34)-NPY and other Y1 agonists in preclinical models of anxiety and stress-related disorders.

  • Exploring the downstream signaling molecules and neural circuits that are modulated by Y1 receptor activation to produce anxiolysis.

Conclusion

(Leu31,Pro34)-Neuropeptide Y is an invaluable tool for probing the role of the NPY Y1 receptor in anxiety-like behavior. The consistent anxiolytic effects observed across various rodent models underscore the potential of targeting the Y1 receptor for the development of novel anxiolytic therapeutics. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge and further unravel the complexities of the NPY system in the regulation of emotional behavior.

References

In Vivo Effects of (Leu31,Pro34)-Neuropeptide Y on Blood Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of (Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) on blood pressure. (Leu31,Pro34)-NPY is a highly specific synthetic analog of Neuropeptide Y (NPY) that demonstrates a strong affinity and selectivity for the NPY Y1 receptor subtype. This selectivity makes it an invaluable tool for elucidating the physiological roles of the Y1 receptor in cardiovascular regulation. This document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and illustrates the primary signaling pathways involved.

Core Concepts

Neuropeptide Y is a 36-amino acid neurotransmitter found in both the central and peripheral nervous systems. It is a potent vasoconstrictor and plays a significant role in cardiovascular homeostasis. NPY exerts its effects through a family of G-protein coupled receptors, of which the Y1 receptor is primarily located post-junctionally on vascular smooth muscle cells. Activation of the Y1 receptor is strongly associated with vasoconstriction and a subsequent increase in blood pressure.

(Leu31,Pro34)-NPY was developed as a specific Y1 receptor agonist[1][2]. Its in vivo administration, particularly through intravenous routes, has been shown to elicit a potent pressor response, often exceeding that of native NPY[1][2]. This makes it a critical pharmacological tool for studying Y1 receptor-mediated hemodynamic effects.

Quantitative Data on Hemodynamic Effects

The primary in vivo effect of intravenously administered (Leu31,Pro34)-NPY is a dose-dependent increase in arterial blood pressure. The following tables summarize the quantitative findings from key studies in anesthetized rats.

Table 2.1: Intravenous (IV) Administration in Anesthetized Rats
AgonistDose (nmol/kg)Mean Blood Pressure Increase (mmHg)Animal ModelReference
(Leu31,Pro34)-NPY 0.25~10Anesthetized RatFuhlendorff et al., 1990[1]
2.5~25Anesthetized RatFuhlendorff et al., 1990[1]
25~35Anesthetized RatFuhlendorff et al., 1990[1]
NPY (for comparison) 0.25~5Anesthetized RatFuhlendorff et al., 1990[1]
2.5~15Anesthetized RatFuhlendorff et al., 1990[1]
25~25Anesthetized RatFuhlendorff et al., 1990[1]

Note: Values are estimated from the dose-response curve presented in the cited publication.

A study by Potter & McCloskey (1992) also confirmed that (Leu31,Pro34)-NPY increases blood pressure as effectively as native NPY, highlighting its function as a potent post-junctional Y1 agonist[3].

Table 2.2: Intracerebroventricular (ICV) Administration in Conscious Rats

It is critical to note that the route of administration dramatically alters the cardiovascular effects of Y1 receptor activation. Central administration has been shown to produce a hypotensive response.

AgonistDose (nmol)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Animal ModelReference
(Leu31,Pro34)-NPY 3.0↓ 11.0 ± 1.2↓ 71 ± 11Wistar RatsKlemfuss et al., 1998[4]
NPY 3.0↓ 12.7 ± 2.6↓ 81 ± 13Wistar RatsKlemfuss et al., 1998[4]

Experimental Protocols

The following section details a generalized methodology for assessing the in vivo effects of (Leu31,Pro34)-NPY on blood pressure in a rodent model, based on common practices in the field.

Animal Model
  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Sex: Male

  • Weight: 250-350g

Anesthesia and Surgical Preparation
  • Anesthesia: Anesthesia is induced and maintained using agents such as urethane, sodium pentobarbital, or a combination of ketamine and xylazine administered intraperitoneally (i.p.). The choice of anesthetic is critical as it can influence baseline cardiovascular parameters.

  • Tracheostomy: A tracheal cannula may be inserted to ensure a patent airway, particularly for long-duration experiments.

  • Catheterization:

    • Venous Access: A catheter is inserted into a jugular or femoral vein for the intravenous (IV) administration of (Leu31,Pro34)-NPY and other pharmacological agents.

    • Arterial Line: For direct and continuous blood pressure measurement, a catheter is inserted into a carotid or femoral artery. This arterial line is connected to a pressure transducer.

Drug Administration
  • (Leu31,Pro34)-NPY is dissolved in a sterile saline solution.

  • The solution is administered as an intravenous bolus injection or a continuous infusion through the venous catheter.

  • Doses are typically administered in increasing order, with a sufficient time interval between doses (e.g., 10-15 minutes) to allow blood pressure to return to baseline.

Hemodynamic Monitoring
  • The arterial catheter is connected to a pressure transducer, which interfaces with a data acquisition system (e.g., a PowerLab or similar).

  • Continuous recordings of systolic, diastolic, and mean arterial pressure (MAP) are taken.

  • Heart rate is typically derived from the arterial pressure waveform or recorded via ECG electrodes.

  • A stabilization period of at least 20-30 minutes is allowed after surgery and before the start of the experimental protocol to ensure stable baseline hemodynamic readings.

Visualizations: Pathways and Workflows

NPY Y1 Receptor Signaling Pathway in Vasoconstriction

Activation of the NPY Y1 receptor on vascular smooth muscle cells by (Leu31,Pro34)-NPY initiates a signaling cascade leading to vasoconstriction. The primary mechanism involves G-protein coupling, leading to increased intracellular calcium concentration.

NPY_Y1_Signaling cluster_membrane Vascular Smooth Muscle Cell NPY_agonist (Leu31,Pro34)-NPY Y1R NPY Y1 Receptor NPY_agonist->Y1R Binds G_protein Gq/11 Protein Y1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Contraction Vasoconstriction PKC->Contraction Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLCK->Contraction Promotes

Caption: NPY Y1 receptor signaling cascade in vascular smooth muscle.

Experimental Workflow for In Vivo Blood Pressure Measurement

The following diagram outlines the typical workflow for an acute in vivo experiment designed to measure the hemodynamic effects of (Leu31,Pro34)-NPY.

Experimental_Workflow A Animal Preparation (Anesthesia, Intubation) B Surgical Cannulation (Arterial & Venous Lines) A->B C System Connection (Pressure Transducer, Data Acquisition) B->C D Stabilization Period (20-30 min) C->D E Record Baseline Hemodynamics D->E F IV Administration of (Leu31,Pro34)-NPY (Dose 1) E->F G Record Pressor Response F->G H Return to Baseline G->H I Administer Next Dose / End Experiment H->I I->F Repeat for Dose-Response

Caption: Workflow for hemodynamic assessment of (Leu31,Pro34)-NPY.

References

The Modulatory Role of (Leu31,Pro34)-Neuropeptide Y on Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the interactions between the selective Neuropeptide Y Y1 receptor agonist, (Leu31,Pro34)-NPY, and the GABAergic, glutamatergic, dopaminergic, and serotonergic systems.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate interactions between the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and key neurotransmitter systems in the central nervous system. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y Y1 receptor (Y1R), a G-protein coupled receptor predominantly linked to Gi/o proteins.[1] Activation of Y1R by (Leu31,Pro34)-NPY initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[2][3][4] This modulation of the cAMP-PKA signaling pathway, along with other downstream effectors, allows (Leu31,Pro34)-NPY to exert significant influence over neuronal excitability and synaptic transmission. This guide will delve into the specific interactions with GABA, glutamate, dopamine, and serotonin systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Interaction with the GABAergic System

The interaction of (Leu31,Pro34)-NPY with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is crucial for its anxiolytic and neuromodulatory effects. Activation of Y1 receptors by (Leu31,Pro34)-NPY has been shown to enhance GABAergic transmission, thereby reducing neuronal excitability.

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY potentiates the function of GABA-A receptors. This is achieved through a G-protein-mediated reduction in cAMP levels, which subsequently decreases the activity of Protein Kinase A (PKA).[2][3] Reduced PKA activity is hypothesized to decrease the phosphorylation of GABA-A receptors, leading to an increase in their inhibitory postsynaptic currents (IPSCs).[2][3]

GABA_Signaling_Pathway cluster_presynaptic cluster_postsynaptic GABA_Vesicle GABA Vesicles GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R GABA release Leu31Pro34NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31Pro34NPY->Y1R Binds G_Protein Gi/o Protein Y1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->GABA_A_R ↓ Phosphorylation IPSC ↑ Increased IPSC (Hyperpolarization) GABA_A_R->IPSC Mediates

Y1R-mediated enhancement of GABAergic signaling.
Quantitative Data

The following table summarizes the quantitative effects of (Leu31,Pro34)-NPY on GABAergic currents.

ParameterAgonist/AntagonistConcentrationEffectBrain RegionReference
eIPSC Amplitude(Leu31,Pro34)-NPY400 nMSignificant increaseBasolateral Amygdala[2][3]
eIPSC AmplitudePD160170 (Y1R Antagonist)-Abolished (Leu31,Pro34)-NPY effectBasolateral Amygdala[2][3]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: This technique is employed to measure evoked inhibitory postsynaptic currents (eIPSCs) in individual neurons.

  • Slice Preparation: Coronal brain slices (300-400 µm thick) containing the region of interest (e.g., amygdala) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[5]

  • Recording: Neurons are visualized using infrared differential interference contrast microscopy. Whole-cell patch-clamp recordings are made using glass micropipettes (3-7 MΩ resistance) filled with an internal solution.[6][7]

  • Stimulation and Recording: A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. Spontaneous or evoked IPSCs are recorded in voltage-clamp mode, typically holding the neuron at -70 mV.[6][8]

  • Drug Application: (Leu31,Pro34)-NPY and other pharmacological agents are bath-applied to the slice to observe their effects on IPSCs.[2]

Interaction with the Glutamatergic System

(Leu31,Pro34)-NPY also modulates the glutamatergic system, the primary excitatory neurotransmitter system. Its effects are complex, involving both presynaptic and postsynaptic mechanisms to ultimately reduce glutamatergic transmission.

Signaling Pathways

At the postsynaptic level, activation of Y1 receptors by (Leu31,Pro34)-NPY leads to a reduction in the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (eEPSCs).[2][3] This effect is also dependent on the inhibition of adenylyl cyclase and the subsequent decrease in cAMP. However, unlike the GABAergic modulation, this pathway involves the Exchange Protein Activated by cAMP (Epac), rather than PKA.[2][3] Presynaptically, Y1 receptor activation can inhibit the release of glutamate.[9]

Glutamate_Signaling_Pathway cluster_presynaptic cluster_postsynaptic Glu_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glu_Vesicle->NMDA_R Glutamate release Leu31Pro34NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31Pro34NPY->Y1R Binds G_Protein Gi/o Protein Y1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Epac Epac cAMP->Epac Activates Epac->NMDA_R ↓ Function EPSC ↓ Decreased EPSC (Reduced Depolarization) NMDA_R->EPSC Mediates Dopamine_Interaction_Workflow Animal_Prep Animal Preparation (Stereotaxic Surgery) Probe_Implantation Microdialysis Probe Implantation (e.g., Nucleus Accumbens) Animal_Prep->Probe_Implantation Perfusion Perfusion with aCSF Probe_Implantation->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Administration Systemic or Local Administration of (Leu31,Pro34)-NPY Baseline_Collection->Drug_Administration Sample_Collection Post-treatment Sample Collection Drug_Administration->Sample_Collection Analysis Dopamine Quantification (HPLC-ECD) Sample_Collection->Analysis

References

Methodological & Application

Application Notes for (Leu31,Pro34)-Neuropeptide Y (porcine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (porcine), often abbreviated as [Leu31,Pro34]-NPY, is a synthetic analog of the endogenous 36-amino acid neuropeptide Y (NPY).[1][2] This modified peptide is a powerful research tool characterized by its high affinity and selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3] While it is a potent Y1 agonist, it also demonstrates affinity for Y4 and Y5 receptors but has negligible affinity for the Y2 receptor subtype.[3][4] This selectivity makes it invaluable for differentiating the physiological and pathological roles of Y1 receptors from other NPY receptor subtypes.[1][5]

NPY receptors, including the Y1 subtype, are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes such as the regulation of blood pressure, food intake, anxiety, and memory.[6][7] The Y1 receptor, specifically, is coupled to Gi/o proteins.[8][9] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also stimulate an increase in intracellular calcium concentrations.[1][8]

Pharmacological Data

[Leu31,Pro34]-NPY is distinguished by its specific binding profile across the NPY receptor family. The following tables summarize its binding affinities (Ki) in various recombinant cell systems.

Table 1: Binding Affinity (Ki) of (Leu31,Pro34)-NPY at Human NPY Receptors

Receptor SubtypeKi (nM)Cell LineNotes
Y1 0.39HEK293High affinity, primary target.[3][4][10]
Y2 >1000HEK293Very low affinity, demonstrating Y1 vs. Y2 selectivity.[4]
Y4 0.499HEK293High affinity.[4]
Y5 0.31HEK293High affinity.[4]

Table 2: Comparative Binding of NPY Ligands at Y1 and Y2 Receptors

LigandReceptor SubtypeKi (pKi) or Affinity (Kd)Notes
[Leu31,Pro34]-NPY Y1Ki = 0.39 nMSelective Y1 agonist.[3][10]
[Leu31,Pro34]-NPY Y2pKi = 6.23Significantly lower affinity for Y2.[11]
NPY (endogenous) Y1 & Y2High AffinityBinds to multiple NPY receptors.
NPY-(13-36) Y2High AffinityA C-terminal fragment used to selectively study Y2 receptors.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Y1 Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for the NPY Y1 receptor using [Leu31,Pro34]-NPY as a competitor or, more commonly, a radiolabeled ligand like ¹²⁵I-NPY or ¹²⁵I-PYY which [Leu31,Pro34]-NPY can displace.[12][13][14]

Objective: To determine the IC50 and Ki of a test compound at the Y1 receptor.

Materials:

  • Cell Membranes: Membrane preparation from cells stably expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: ¹²⁵I-Peptide YY ([¹²⁵I]-PYY) or ¹²⁵I-NPY.

  • Competitor: (Leu31,Pro34)-NPY (for validation) or unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[15]

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing Y1 receptors in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[15] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in assay buffer. Determine protein concentration using a BCA assay.[15]

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:[15]

    • Total Binding: 150 µL membranes, 50 µL radioligand (at a concentration near its Kd), and 50 µL assay buffer.

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL radioligand, and 50 µL of 1 µM unlabeled NPY.

    • Competition Binding: 150 µL membranes, 50 µL radioligand, and 50 µL of serially diluted test compound (or [Leu31,Pro34]-NPY).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[15]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[15]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP

This protocol measures the functional consequence of Y1 receptor activation by [Leu31,Pro34]-NPY, which, as a Gi-coupled receptor agonist, inhibits adenylyl cyclase and reduces cAMP levels.[8]

Objective: To determine the EC50 of [Leu31,Pro34]-NPY in inhibiting cAMP production.

Materials:

  • Cells: Live cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293).[16]

  • Agonist: (Leu31,Pro34)-NPY.

  • Stimulant: Forskolin (an adenylyl cyclase activator).[17]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luciferase biosensor (e.g., GloSensor).[17][18]

  • 384-well white microplates (for luminescence/HTRF).

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of [Leu31,Pro34]-NPY in assay buffer.

  • Agonist Stimulation:

    • Remove culture medium from the cells.

    • Add the diluted [Leu31,Pro34]-NPY to the wells.

    • Immediately add Forskolin to all wells (except the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes.[18]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[18] For Gi-coupled receptors, a decrease in the signal (e.g., luminescence or HTRF ratio) is expected with increasing agonist concentration.

  • Data Analysis:

    • Normalize the data with the response of Forskolin alone set to 100% and the basal (no Forskolin) level as 0%.

    • Plot the normalized response against the log concentration of [Leu31,Pro34]-NPY.

    • Fit the data using a non-linear regression model to determine the EC50 value, representing the concentration of agonist that produces 50% of the maximal inhibition.

Visualizations

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a canonical Gi-coupled GPCR. Upon activation by an agonist like [Leu31,Pro34]-NPY, the Gi alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP.

G cluster_membrane Plasma Membrane cluster_extra cluster_intra Y1R Y1 Receptor Gi Gi Protein (αβγ) Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits ligand [Leu31,Pro34]-NPY ligand->Y1R Binds ATP ATP ATP->AC PKA PKA Activity (Reduced) cAMP->PKA Regulates

Caption: Canonical Gi-coupled signaling pathway for the NPY Y1 receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.

G start Start prep Prepare Reagents: - Y1 Receptor Membranes - Radioligand ([¹²⁵I]-PYY) - Test Compound Dilutions start->prep incubate Incubate Components (Membranes + Radioligand + Compound) 60-90 min @ 30°C prep->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Plot % Inhibition vs. [Compound]) count->analyze end Determine IC50 & Ki analyze->end

Caption: Workflow for a Y1 receptor competitive radioligand binding assay.

References

Application Notes and Protocols for Intracerebroventricular Injection of (Leu31,Pro34)-Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4][5] The Y1 receptor is a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system and implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[6][7][8] Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of (Leu31,Pro34)-NPY into the brain's ventricular system, thereby bypassing the blood-brain barrier to investigate its central effects.

These application notes provide detailed protocols for the ICV administration of (Leu31,Pro34)-NPY in rodents, summarize key quantitative data from published studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

Quantitative Data Summary

The following tables summarize the effects of ICV administration of (Leu31,Pro34)-NPY on various physiological and behavioral parameters.

Table 1: Effects of ICV (Leu31,Pro34)-NPY on Food Intake in Rats

Dose Range (nmol)Animal ModelObservationReference
1.15 - 3.45Sprague-Dawley RatsDose-dependent increase in food intake.[1][3]
0.03 (30 pmol)Male RatsIncreased food intake when microinjected into the paraventricular nucleus.[9]
Not SpecifiedMale Sprague Dawley RatsStimulation of food intake, which was attenuated by a Y1 receptor antagonist.[10]

Table 2: Effects of ICV (Leu31,Pro34)-NPY on Anxiety-Like Behavior in Mice

Dose (pmol)Animal ModelBehavioral TestObservationReference
70Male MiceElevated Plus MazeAnxiolytic effect, indicated by a reduced preference for the closed arms.[11]

Table 3: Receptor Binding Affinity of (Leu31,Pro34)-NPY

Receptor SubtypeCell LineKi (nM)Reference
Y1Human Neuroblastoma Cells-Displaces radiolabeled NPY from cells expressing Y1 receptors.[4][5]
Y1HEK Cell Lines0.39[11][12][13]
Y2HEK Cell Lines>1000[12]
Y4HEK Cell Lines0.499[11][12][13]
Y5HEK Cell Lines0.31[11][12][13]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Surgical drill

  • Guide cannula (e.g., 26-gauge)

  • Dummy cannula

  • Anchor screws

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., iodine, alcohol)

  • Analgesics and antibiotics

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Animal Preparation: Shave the fur from the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Site Preparation: Clean the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.

  • Coordinate Identification: Locate the coordinates for the lateral ventricle relative to bregma. For rats, typical coordinates are approximately: Antero-Posterior (AP): -0.8 mm, Medio-Lateral (ML): ±1.5 mm. For mice, typical coordinates are approximately: AP: -0.3 mm, ML: ±1.0 mm.

  • Drilling: Drill a small hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.

  • Anchor Screw Placement: Drill additional small holes for the placement of anchor screws, which will help secure the dental cement.

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (Dorso-Ventral, DV). For rats, this is typically -3.5 to -4.0 mm from the skull surface. For mice, it is typically -2.5 mm.

  • Securing the Cannula: Apply dental cement around the guide cannula and anchor screws to fix the implant to the skull.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suturing and Post-operative Care: Suture the scalp incision around the implant. Administer analgesics and antibiotics as per institutional guidelines. Place the animal on a warming pad until it recovers from anesthesia. Monitor the animal's health for several days post-surgery.

Protocol 2: Intracerebroventricular Injection of (Leu31,Pro34)-NPY

This protocol details the procedure for injecting (Leu31,Pro34)-NPY into the brain via the implanted guide cannula.

Materials:

  • (Leu31,Pro34)-NPY peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution

  • Injection cannula (e.g., 33-gauge, extending slightly beyond the guide cannula)

  • Polyethylene (PE) tubing

  • Hamilton syringe (e.g., 10 µL)

  • Infusion pump (optional, for controlled infusion rate)

Procedure:

  • Solution Preparation: Reconstitute the lyophilized (Leu31,Pro34)-NPY peptide in sterile aCSF or saline to the desired concentration.

  • Animal Handling: Gently handle and restrain the animal. Allow for a period of acclimatization to the handling procedure if necessary.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Injection Cannula Insertion: Connect the injection cannula to the Hamilton syringe via PE tubing. Insert the injection cannula into the guide cannula, ensuring it extends just beyond the tip of the guide cannula into the ventricle.

  • Infusion: Infuse the desired volume of the (Leu31,Pro34)-NPY solution slowly over a period of 1-2 minutes (e.g., 1-5 µL). An infusion pump can be used for precise control of the injection rate.

  • Post-Infusion Pause: Leave the injection cannula in place for an additional minute after the infusion is complete to minimize backflow of the solution up the cannula track.

  • Cannula Removal and Replacement: Slowly withdraw the injection cannula and replace the dummy cannula.

  • Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological monitoring according to the experimental design.

Mandatory Visualization

Signaling Pathway of (Leu31,Pro34)-NPY via the Y1 Receptor

(Leu31,Pro34)-NPY selectively binds to and activates the Y1 receptor, a Gi/o-coupled GPCR. This activation initiates several intracellular signaling cascades.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->AC Inhibits G_protein->PLC Activates PKA PKA cAMP->PKA Inhibits Cellular_Response1 Cellular Response PKA->Cellular_Response1 Downstream Effects Ca2 Ca²⁺ IP3->Ca2 Increases Intracellular PKC PKC DAG->PKC Activates Cellular_Response3 Cellular Response Ca2->Cellular_Response3 Downstream Effects Cellular_Response2 Cellular Response PKC->Cellular_Response2 Downstream Effects Leu31Pro34NPY (Leu31,Pro34)-NPY Leu31Pro34NPY->Y1R Binds

Caption: Signaling cascade of (Leu31,Pro34)-NPY via the Y1 receptor.

Experimental Workflow for ICV Injection and Behavioral Analysis

The following diagram illustrates a typical experimental workflow for investigating the effects of ICV (Leu31,Pro34)-NPY on rodent behavior.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation Habituation Habituation to Handling and Experimental Room Animal_Acclimation->Habituation Surgery ICV Cannula Implantation (Protocol 1) Habituation->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Grouping Random Assignment to Treatment Groups (Vehicle vs. (Leu31,Pro34)-NPY) Recovery->Grouping Injection ICV Injection (Protocol 2) Grouping->Injection Behavioral_Test Behavioral Testing (e.g., Food Intake, Elevated Plus Maze) Injection->Behavioral_Test Data_Collection Data Collection and Recording Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results and Conclusion Data_Analysis->Interpretation

Caption: General workflow for ICV studies.

References

In Vitro Application of (Leu31,Pro34)-Neuropeptide Y in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (NPY) is a synthetic analog of Neuropeptide Y, a 36-amino acid peptide neurotransmitter. This analog exhibits high affinity and selectivity for the Neuropeptide Y receptor subtype 1 (Y1 receptor), making it an invaluable tool for in vitro research.[1][2][3] Its application in cell culture systems allows for the specific investigation of Y1 receptor signaling and function in various physiological and pathological processes. Activation of the Y1 receptor by (Leu31,Pro34)-NPY has been shown to modulate intracellular calcium levels, inhibit cyclic AMP (cAMP) production, and influence cell proliferation.[4][5] This document provides detailed application notes and experimental protocols for the in vitro use of (Leu31,Pro34)-NPY.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of (Leu31,Pro34)-NPY in various in vitro assays.

Table 1: Receptor Binding Affinity of (Leu31,Pro34)-Neuropeptide Y

Receptor SubtypeCell LineRadioligandKi (nM)Reference
Y1HEK293125I-PYY0.39[6]
Y4HEK293125I-PYY0.499[6]
Y5HEK293125I-PYY0.31[6]
Y2HEK293125I-PYY>1000[6]

Table 2: Functional Potency of (Leu31,Pro34)-Neuropeptide Y

Functional AssayCell LineParameterEC50 (nM)Reference
Inhibition of Forskolin-Stimulated cAMP AccumulationSK-N-MCInhibition of cAMP3.5[4]
Intracellular Calcium MobilizationSK-N-MCIncrease in [Ca2+]iPotent agonist effect observed, specific EC50 not reported[5]
Intracellular Calcium MobilizationHuman Erythroleukemic (HEL) cellsIncrease in [Ca2+]i4-fold more potent than NPY[7]

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). Simultaneously, activation of the Y1 receptor can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The increase in intracellular calcium and the activation of DAG can subsequently activate protein kinase C (PKC) and other downstream effectors, such as the MAPK/ERK pathway, which can ultimately influence gene expression and cellular processes like proliferation.[4][8][9]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L31P34_NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor L31P34_NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates cAMP cAMP ↓ ATP->cAMP Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes

NPY Y1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (Leu31,Pro34)-NPY for the Y1 receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line endogenously or recombinantly expressing the Y1 receptor (e.g., SK-N-MC, HEK293-Y1).

  • Radiolabeled NPY receptor ligand (e.g., 125I-Peptide YY).

  • Unlabeled (Leu31,Pro34)-NPY.

  • Unlabeled NPY (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the Y1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Binding Buffer (for total binding).

    • 50 µL of a high concentration of unlabeled NPY (e.g., 1 µM) for non-specific binding.

    • 50 µL of varying concentrations of unlabeled (Leu31,Pro34)-NPY.

  • Add 50 µL of the radiolabeled ligand (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (Leu31,Pro34)-NPY.

    • Determine the IC50 value (the concentration of (Leu31,Pro34)-NPY that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to (Leu31,Pro34)-NPY stimulation using the fluorescent calcium indicator Fura-2 AM.

Experimental Workflow:

Calcium Imaging Workflow

Materials:

  • Cells expressing the Y1 receptor (e.g., SK-N-MC, HEK293-Y1) plated on glass coverslips.

  • (Leu31,Pro34)-NPY.

  • Fura-2 AM.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.

  • Fluorescence microscope equipped with a ratiometric imaging system and appropriate filters for Fura-2.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (340/380).

  • Stimulation: Perfuse the cells with a known concentration of (Leu31,Pro34)-NPY in HBSS.

  • Data Acquisition: Record the fluorescence changes for several minutes to capture the full calcium transient.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

    • Plot the 340/380 ratio against time to visualize the change in [Ca2+]i.

    • The peak of the ratio change represents the maximum calcium response.

    • To determine the EC50, perform a concentration-response curve by stimulating cells with increasing concentrations of (Leu31,Pro34)-NPY.

Cell Proliferation (BrdU) Assay

This protocol outlines a method to assess the effect of (Leu31,Pro34)-NPY on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Experimental Workflow:

BrdU Cell Proliferation Assay Workflow

Materials:

  • A cell line of interest that expresses the Y1 receptor.

  • (Leu31,Pro34)-NPY.

  • Cell culture medium.

  • BrdU Labeling Reagent.

  • Fixing/Denaturing Solution.

  • Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore).

  • Wash Buffer.

  • Substrate for the enzyme (e.g., TMB for HRP).

  • Stop Solution.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Cell Treatment:

    • (Optional) After 24 hours, you may serum-starve the cells for 12-24 hours to synchronize them in the G0/G1 phase of the cell cycle.

    • Replace the medium with fresh medium containing various concentrations of (Leu31,Pro34)-NPY. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells.

    • Denature the DNA using an acid solution to expose the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with a primary antibody against BrdU.

    • Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Development:

    • Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation. Compare the absorbance values of the treated cells to the control cells to determine the effect of (Leu31,Pro34)-NPY on cell proliferation.

Conclusion

(Leu31,Pro34)-Neuropeptide Y is a potent and selective agonist for the NPY Y1 receptor. Its use in in vitro cell culture systems provides a powerful approach to dissect the molecular mechanisms underlying Y1 receptor-mediated signaling and its physiological consequences. The protocols provided herein offer a framework for researchers to investigate the effects of (Leu31,Pro34)-NPY on receptor binding, intracellular signaling, and cell proliferation. Careful optimization of these protocols for specific cell types and experimental conditions will ensure reliable and reproducible results.

References

Application Notes and Protocols for Calcium Imaging Assays Using (Leu31,Pro34)-Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq proteins, leading to the activation of phospholipase C (PLC). This in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized and quantified using calcium-sensitive fluorescent indicators.[4] This application note provides detailed protocols for utilizing (Leu31,Pro34)-NPY in calcium imaging assays to study Y1 receptor activation and downstream signaling.

Mechanism of Action

(Leu31,Pro34)-NPY selectively binds to and activates the Y1 receptor.[1][5] This activation initiates a signaling cascade that results in a transient increase in intracellular free calcium concentration.[1][3] This makes (Leu31,Pro34)-NPY a valuable tool for high-throughput screening of Y1 receptor antagonists and for studying the physiological roles of Y1 receptor activation in various cell types.

Data Presentation

Quantitative Data for (Leu31,Pro34)-Neuropeptide Y

The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for various Neuropeptide Y receptor subtypes expressed in human embryonic kidney (HEK) cell lines.

Receptor SubtypeKi (nM)Cell LineReference
Y1 0.39HEK[6][7]
Y2 >1000HEK[6][7]
Y4 0.499HEK[6][7]
Y5 0.31HEK[6][7]

Note: While (Leu31,Pro34)-NPY shows high affinity for Y1, Y4, and Y5 receptors, it is considered a specific Y1 agonist in many contexts due to its negligible affinity for the Y2 receptor.[1][6][7]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of (Leu31,Pro34)-NPY to the Y1 receptor, leading to an increase in intracellular calcium.

G Y1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor NPY->Y1R Binds Gq Gq Protein Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ IP3R->Ca_ER Opens Channel Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Response Cellular Response Ca_Cytosol->Response Leads to

Y1 Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed methodology for conducting a calcium imaging assay using (Leu31,Pro34)-NPY with common calcium indicators such as Fura-2 AM or Fluo-4 AM. The protocol is generalized for cultured cells expressing the Y1 receptor (e.g., HEK293 cells, human neuroblastoma cell lines, or primary neurons).[1][8]

Materials
  • (Leu31,Pro34)-Neuropeptide Y (human, rat)

  • Cell line expressing Y1 receptors (e.g., SK-N-MC, HEK293-Y1)

  • Cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine or other appropriate coating for culture plates/coverslips

  • Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM[9]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (for Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+ and Mg2+

  • Probenecid (optional, to prevent dye extrusion)

  • Ionomycin or other calcium ionophore (positive control)

  • Y1 receptor antagonist (e.g., BIBP3226, negative control)

Equipment
  • Fluorescence microscope with appropriate filter sets for the chosen dye (e.g., 340/380 nm excitation for Fura-2, 494 nm excitation for Fluo-4, and ~510 nm emission for both).[10]

  • Digital camera and imaging software capable of time-lapse recording and ratiometric analysis (for Fura-2).

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath

  • Centrifuge

  • Pipettes and sterile tips

Experimental Workflow

The following diagram outlines the major steps in the calcium imaging assay.

G Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells 1. Plate cells expressing Y1 receptors prepare_reagents 2. Prepare (Leu31,Pro34)-NPY and dye solutions plate_cells->prepare_reagents load_dye 3. Load cells with calcium indicator dye prepare_reagents->load_dye wash 4. Wash to remove extracellular dye load_dye->wash acquire_baseline 5. Acquire baseline fluorescence wash->acquire_baseline add_agonist 6. Add (Leu31,Pro34)-NPY acquire_baseline->add_agonist acquire_response 7. Acquire fluorescence response add_agonist->acquire_response roi 8. Define Regions of Interest (ROIs) acquire_response->roi calculate 9. Calculate fluorescence ratio (Fura-2) or intensity change (Fluo-4) roi->calculate plot 10. Plot data and determine EC50 calculate->plot

Calcium Imaging Experimental Workflow
Step-by-Step Protocol

1. Cell Preparation (Day 1)

  • Seed cells onto glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine) at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Reagent Preparation (Day 2)

  • Agonist Solution: Prepare a stock solution of (Leu31,Pro34)-NPY (e.g., 1 mM) in sterile water or a suitable buffer. Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw an aliquot and prepare serial dilutions in physiological buffer to obtain the desired final concentrations.

  • Calcium Indicator Loading Solution:

    • For Fura-2 AM: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[11] For loading, dilute the stock solution into physiological buffer to a final concentration of 1-5 µM.[8]

    • For Fluo-4 AM: Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.[10] For the loading solution, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the physiological buffer to a final concentration of 1-5 µM.[9][12]

  • Physiological Buffer: A common choice is HBSS buffered with HEPES. Ensure the buffer contains physiological concentrations of calcium and magnesium for the final steps of the assay.

3. Dye Loading

  • Aspirate the culture medium from the cells and wash once with physiological buffer.

  • Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[13] Optimal loading time and temperature should be determined empirically for each cell type.[14]

  • (Optional) Include probenecid (1-2.5 mM) in the loading and subsequent buffers to inhibit organic anion transporters that can extrude the dye from the cells.[13]

4. Washing

  • Aspirate the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.

  • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[14]

5. Calcium Imaging

  • Mount the coverslip or dish onto the microscope stage.

  • Acquire a stable baseline fluorescence reading for 1-2 minutes before adding the agonist.

  • Add the desired concentration of (Leu31,Pro34)-NPY to the cells.

  • Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~494 nm and record emission at ~516 nm.[10]

  • Continue recording until the signal returns to baseline or stabilizes.

6. Data Analysis

  • Select regions of interest (ROIs) corresponding to individual cells.

  • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration.[11]

  • For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

  • Plot the change in fluorescence ratio or intensity over time.

  • To determine the potency of (Leu31,Pro34)-NPY, generate a dose-response curve by plotting the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to calculate the EC50 value.

Logical Relationship of Data Analysis

The following diagram illustrates the logical flow of data analysis for a calcium imaging experiment.

G Data Analysis Workflow cluster_raw Raw Data cluster_processing Processing cluster_results Results raw_images Time-lapse fluorescence images select_roi Select Regions of Interest (ROIs) over cells raw_images->select_roi extract_intensity Extract mean fluorescence intensity per ROI per time point select_roi->extract_intensity calculate_ratio Calculate F340/F380 ratio (Fura-2) or ΔF/F0 (Fluo-4) extract_intensity->calculate_ratio time_course Generate time-course plots of calcium response calculate_ratio->time_course dose_response Generate dose-response curve from peak responses time_course->dose_response ec50 Calculate EC50 value dose_response->ec50

Data Analysis Workflow

Conclusion

Calcium imaging assays using (Leu31,Pro34)-NPY provide a robust and specific method for studying Y1 receptor function. The detailed protocols and supporting information in this document are intended to enable researchers, scientists, and drug development professionals to successfully implement this assay for screening, characterization, and fundamental research into the roles of the NPY system.

References

Application Notes and Protocols: Solubility and Stability of (Leu31,Pro34)-Neuropeptide Y in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This analog is a high-affinity agonist for the NPY Y1 receptor and also shows affinity for the Y4 and Y5 receptors.[1] Its selectivity makes it a valuable tool in research investigating the physiological roles of the Y1 receptor, which is implicated in various processes including vasoconstriction, food intake, and anxiety. Accurate and reproducible experimental results using this peptide depend on its proper handling, which includes ensuring its solubility and stability in aqueous solutions.

These application notes provide a summary of the available data on the solubility of (Leu31,Pro34)-Neuropeptide Y, protocols for determining its solubility and stability in various buffers, and an overview of its signaling pathways.

Solubility Data

The solubility of (Leu31,Pro34)-Neuropeptide Y is crucial for preparing stock solutions and experimental buffers. While comprehensive data across a wide range of buffers is limited, the following table summarizes the available information and provides general guidance for solubilizing peptides.

Solvent/BufferConcentrationRemarks
WaterSoluble to 1 mg/mlGeneral starting point for reconstitution.[1]
Water≥ 100 mg/mLIndicates high solubility in water is achievable.[2]
Aqueous Buffers (e.g., PBS, Tris)Dependent on pH and peptide chargeSolubility can be influenced by the buffer's pH relative to the peptide's isoelectric point.

General Guidance for Solubilization:

The solubility of a peptide is highly dependent on its amino acid sequence and overall charge. To determine the best solvent, it is recommended to first assess the peptide's theoretical charge.

  • Charge Calculation: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine group, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group. The sequence of human (Leu31,Pro34)-Neuropeptide Y is YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY-NH2. This peptide has a net positive charge, making it a basic peptide.

  • Basic Peptides: For basic peptides, like (Leu31,Pro34)-NPY, it is recommended to first attempt dissolution in sterile water. If the peptide does not dissolve, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can aid in solubilization.[3]

Stability Data

The stability of (Leu31,Pro34)-Neuropeptide Y in solution is critical for ensuring its biological activity throughout an experiment. Lyophilized peptides are generally stable for long periods when stored properly. However, once in solution, their stability can be affected by factors such as temperature, pH, and the presence of proteases.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CYearsProtect from moisture.[2]
Stock Solution in Water-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution in Water-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]

Factors Affecting Stability in Solution:

  • pH: Peptides are most stable at a pH close to their isoelectric point. Extreme pH values can lead to hydrolysis of peptide bonds.

  • Temperature: Higher temperatures accelerate degradation. Solutions should be kept on ice during experiments and stored frozen for longer periods.

  • Proteases: Contamination with proteases can lead to rapid degradation of the peptide. Use sterile buffers and good laboratory practices to minimize contamination.

  • Oxidation: Certain amino acids, such as methionine and tryptophan, are susceptible to oxidation. The use of antioxidants or oxygen-free solvents can mitigate this.

Experimental Protocols

Protocol 1: Determination of (Leu31,Pro34)-Neuropeptide Y Solubility

This protocol outlines a method to determine the solubility of (Leu31,Pro34)-NPY in a specific buffer.

Materials:

  • Lyophilized (Leu31,Pro34)-Neuropeptide Y

  • Buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Peptide Stock:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile water. Based on its charge, a small amount of dilute acid may be used if necessary to fully dissolve the peptide.

  • Serial Dilutions:

    • Prepare a series of dilutions of the peptide stock solution in the buffer of interest.

  • Equilibration and Observation:

    • Vortex each dilution thoroughly.

    • If the peptide is not fully dissolved, sonicate the solution for short bursts (e.g., 3 x 10 seconds), keeping the tube on ice in between to prevent heating.

    • Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each tube for any precipitate. A clear solution indicates that the peptide is soluble at that concentration.

  • Quantitative Analysis (Optional):

    • To quantify the amount of soluble peptide, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully collect the supernatant.

    • Measure the peptide concentration in the supernatant using a UV-Vis spectrophotometer (at 280 nm, if the peptide contains Trp or Tyr) or by a more sensitive method like reverse-phase HPLC (RP-HPLC).

Protocol 2: Assessment of (Leu31,Pro34)-Neuropeptide Y Stability by RP-HPLC

This protocol describes a method to evaluate the stability of (Leu31,Pro34)-NPY in a specific buffer over time.

Materials:

  • (Leu31,Pro34)-Neuropeptide Y solution in the buffer of interest

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

Procedure:

  • Sample Preparation:

    • Prepare a solution of (Leu31,Pro34)-NPY in the buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several aliquots for different time points.

  • Incubation:

    • Store the aliquots at the desired temperature(s).

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one aliquot from each temperature condition.

    • Immediately stop any potential degradation by adding an equal volume of quenching solution and freeze at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Inject a standard amount of each sample onto the RP-HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 280 nm for tyrosine residues).

  • Data Analysis:

    • Integrate the peak area of the intact (Leu31,Pro34)-NPY at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining peptide versus time to determine the stability profile under each condition.

Signaling Pathways

(Leu31,Pro34)-Neuropeptide Y primarily exerts its effects through the Y1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the Y1 receptor initiates a cascade of intracellular signaling events.

Caption: Signaling pathway of (Leu31,Pro34)-Neuropeptide Y via the Y1 receptor.

The primary signaling pathway involves the coupling of the Y1 receptor to an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Additionally, activation of the Y1 receptor can lead to the stimulation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These signaling cascades ultimately lead to various cellular responses.

Experimental Workflow Diagrams

Caption: Workflow for determining peptide solubility.

Caption: Workflow for assessing peptide stability.

References

Preparing (Leu31,Pro34)-Neuropeptide Y for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This analog is a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1), with some affinity for Y4 and Y5 receptors.[1][2][3] Its high specificity for the Y1 receptor makes it an invaluable tool for in vivo studies aimed at elucidating the physiological and pathological roles of this receptor in various processes, including blood pressure regulation, food intake, and anxiety.[1][4][5]

This document provides detailed application notes and protocols for the preparation of (Leu31,Pro34)-Neuropeptide Y for in vivo research. It covers essential aspects from reconstitution and formulation to quality control and administration, ensuring the reliability and reproducibility of your experimental results.

Physicochemical and Biological Properties

A thorough understanding of the properties of (Leu31,Pro34)-Neuropeptide Y is crucial for its proper handling and use in in vivo studies.

PropertyValueReferences
Molecular Weight ~4222.63 g/mol [6]
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2[6]
Receptor Binding Affinity (Ki) Y1: ~0.39 nM; Y4: ~0.499 nM; Y5: ~0.31 nM; Y2: >1000 nM[7]
Appearance White to off-white lyophilized powder[6]
Solubility Soluble in water. Reports vary, with some sources indicating solubility up to 1 mg/mL and others ≥ 100 mg/mL in H2O. This variation may depend on the salt form (e.g., TFA salt) and purity of the peptide.[6]
Storage (Lyophilized) Stable for years at -20°C to -80°C.[6][8]
Storage (In Solution) Aliquots can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[8]

Quality Control Specifications for In Vivo Grade Peptide

Ensuring the quality of the peptide is paramount for the safety and validity of in vivo experiments. For research-grade peptides intended for animal studies, the following quality control parameters should be considered.

ParameterMethodAcceptance CriteriaReferences
Identity Mass Spectrometry (MS)The observed molecular weight should match the theoretical molecular weight.[9][10]
Purity High-Performance Liquid Chromatography (HPLC)≥ 95% (Research Grade), >97% (GMP Grade)[9]
Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryReport value[11]
Water Content Karl Fischer Titration< 10%[9]
Endotoxin Level Limulus Amebocyte Lysate (LAL) Assay< 5 EU/kg of body weight of the animal. For a 30g mouse, this is < 0.15 EU.[12]
Appearance Visual InspectionWhite to off-white lyophilized powder[6]
Solubility Visual InspectionClear, colorless solution upon reconstitution in the specified solvent.[10]

Experimental Protocols

Reconstitution of Lyophilized (Leu31,Pro34)-Neuropeptide Y

This protocol describes the reconstitution of the lyophilized peptide to create a stock solution. All procedures should be performed under aseptic conditions in a laminar flow hood.

Materials:

  • Lyophilized (Leu31,Pro34)-Neuropeptide Y vial

  • Sterile, pyrogen-free water for injection or sterile-filtered 0.1% acetic acid in water

  • Sterile, pyrogen-free polypropylene tubes

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

  • 70% ethanol for disinfection

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.[13]

  • Disinfection: Wipe the rubber septum of the peptide vial and the sterile water vial with a 70% ethanol swab.[14]

  • Solvent Addition: Using a sterile syringe and needle, slowly inject the desired volume of sterile, pyrogen-free water into the peptide vial. To avoid foaming, gently run the solvent down the side of the vial.[14]

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. If necessary, briefly vortex at a low speed. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[14][15]

  • Aliquotting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into sterile, pyrogen-free polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]

Preparation of Sterile Formulation for In Vivo Injection

This protocol outlines the dilution of the reconstituted stock solution to the final working concentration and its sterile filtration for administration.

Materials:

  • Reconstituted (Leu31,Pro34)-Neuropeptide Y stock solution

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS) pH 7.4)

  • Sterile, pyrogen-free syringes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Thawing: Thaw a frozen aliquot of the peptide stock solution at room temperature or on ice.

  • Dilution: Calculate the required volume of the stock solution and the sterile vehicle to achieve the final desired concentration for injection. Perform the dilution in a sterile tube.

  • Sterile Filtration: Draw the final diluted peptide solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[1]

  • Final Collection: Carefully push the solution through the filter into a new sterile, pyrogen-free vial or tube. This final solution is ready for in vivo administration.

  • Pre-use Inspection: Before administration, visually inspect the solution for any particulate matter. The solution should be clear and colorless.

Recommended In Vivo Dosages

The optimal dose of (Leu31,Pro34)-Neuropeptide Y will vary depending on the animal model, route of administration, and the specific biological question being investigated. A dose-response study is highly recommended to determine the most effective dose for your experimental setup. The following table provides some reported dosages as a starting point.

Animal ModelRoute of AdministrationDosageObserved EffectReferences
Rat (350-400g)Intracerebroventricular (into paraventricular nucleus)30 pmolIncreased food intake[7][8]
Anesthetized RatIntravenousNot specified, but noted to be more potent than NPYIncreased blood pressure[16]
MouseIntrathecal10 µg in 5 µLAlleviation of neuropathic pain
RatIntraperitonealNot specified for (Leu31,Pro34)-NPY, but NPY has been administered this way.Altered neurotrophin levels in the hypothalamus

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_admin In Vivo Administration Lyophilized Peptide Lyophilized Peptide Reconstitution Reconstitution Lyophilized Peptide->Reconstitution Add sterile solvent Purity (HPLC) Purity (HPLC) Lyophilized Peptide->Purity (HPLC) Identity (MS) Identity (MS) Lyophilized Peptide->Identity (MS) Stock Solution (-80°C) Stock Solution (-80°C) Reconstitution->Stock Solution (-80°C) Aliquot and store Dilution to Working Concentration Dilution to Working Concentration Stock Solution (-80°C)->Dilution to Working Concentration Thaw and dilute Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Dilution to Working Concentration->Sterile Filtration (0.22 µm) Final Sterile Solution Final Sterile Solution Sterile Filtration (0.22 µm)->Final Sterile Solution Endotoxin (LAL) Endotoxin (LAL) Final Sterile Solution->Endotoxin (LAL) Administration Administration Final Sterile Solution->Administration Inject Animal Model Animal Model Animal Model->Administration Data Collection Data Collection Administration->Data Collection

Caption: Workflow for preparing (Leu31,Pro34)-NPY for in vivo studies.

(Leu31,Pro34)-Neuropeptide Y Signaling Pathway via Y1 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1_Receptor Y1 Receptor G_protein Gαq/11 Y1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Physiological_Response Physiological Response (e.g., vasoconstriction, cell growth) Ca_release->Physiological_Response PKC_activation->Physiological_Response Leu31_Pro34_NPY (Leu31,Pro34)-NPY Leu31_Pro34_NPY->Y1_Receptor Binds to

Caption: Simplified signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4] The Y1 receptor is a G-protein coupled receptor widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, pain, and blood pressure.[5][6][7] This document provides detailed application notes and protocols for the use of (Leu31,Pro34)-NPY in rodent research, with a focus on recommended dosages for various administration routes and experimental designs.

Data Presentation: Recommended Dosages

The following tables summarize the recommended dosages of (Leu31,Pro34)-NPY for various applications and administration routes in rats and mice, based on published studies. It is important to note that optimal doses may vary depending on the specific experimental conditions, including the rodent strain, age, and the intended biological endpoint.

Table 1: Recommended Dosages of (Leu31,Pro34)-NPY in Rats

ApplicationAdministration RouteDosage RangeVehicleReference
Feeding BehaviorIntracerebroventricular (ICV)1.15 - 3.45 nmolSaline[6]
Feeding BehaviorMicroinjection (Paraventricular Nucleus)30 pmolNot specified[8]
Anxiety/DepressionIntranasal68 - 132 µ g/rat Not specified[9]
Pain (Analgesia)Microinjection (Periaqueductal Gray)0.47 nmol / 0.5 µLNot specified[10]
Gastric SecretionIntracerebroventricular (ICV) & Intraperitoneal (IP)Not specifiedNot specified[11]
Blood PressureIntravenous (IV)Not specifiedNot specified[12]

Table 2: Recommended Dosages of (Leu31,Pro34)-NPY in Mice

ApplicationAdministration RouteDosage RangeVehicleReference
Pain (Neuropathic)Intrathecal (i.t.)0.1 - 10.0 µg0.9% Sterile Saline[13]
Pain (Neuropathic)Intrathecal (i.t.)10 µg / 5 µL0.9% Sterile Saline[14][15]

Experimental Protocols

Vehicle Preparation

For most applications, (Leu31,Pro34)-NPY can be dissolved in sterile, pyrogen-free 0.9% sodium chloride (saline) solution.[14][15] It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] The solubility of (Leu31,Pro34)-NPY in water is up to 1 mg/ml.

Administration Protocols

a) Intracerebroventricular (ICV) Injection in Rats

This protocol is adapted from standard stereotaxic surgery procedures.

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically around -0.8 to -1.0 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 to 4.0 mm ventral from the skull surface.

  • Injection: Slowly infuse the desired volume of (Leu31,Pro34)-NPY solution (typically 1-5 µL) into the ventricle over 1-2 minutes using a Hamilton syringe connected to an injection cannula.[16] Leave the cannula in place for an additional minute to allow for diffusion and prevent backflow.[16]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

b) Intrathecal (i.t.) Injection in Mice

This protocol describes the direct lumbar puncture method.

  • Animal Restraint: Gently restrain the unanesthetized mouse.

  • Injection Site: Locate the space between the L5 and L6 vertebrae.

  • Injection: Use a 30G needle attached to a Hamilton microsyringe to puncture the dura mater, confirmed by a reflexive tail flick.[14] Inject a small volume (typically 5 µL) of the (Leu31,Pro34)-NPY solution into the intrathecal space.[14]

  • Post-injection Monitoring: Observe the animal for any signs of distress or motor impairment.

c) Intraperitoneal (IP) Injection in Rodents

This is a common and relatively simple method for systemic administration.

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, a two-person technique is often preferred for safety and accuracy.[17]

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[17]

  • Injection: Insert a 25-27G needle (for mice) or a 23-25G needle (for rats) at a 30-45 degree angle into the peritoneal cavity.[17] Aspirate briefly to ensure no blood or urine is drawn back, confirming correct placement. Inject the desired volume (maximum recommended volume is typically 10 ml/kg).[17]

  • Post-injection Care: Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathway

(Leu31,Pro34)-NPY selectively binds to and activates the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The activation of the Y1 receptor initiates a cascade of intracellular signaling events.

NPY_Y1_Signaling NPY (Leu31,Pro34)-NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds & Activates G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Physiological_Effects Physiological Effects (e.g., ↑ Food Intake, ↓ Anxiety) PKA->Physiological_Effects PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK1/2) Ca_release->MAPK PKC->MAPK MAPK->Physiological_Effects

References

Application Notes and Protocols for Studying Gastrointestinal Motility with (Leu31,Pro34)-NPY

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (NPY) is a potent and highly selective synthetic analog of Neuropeptide Y. It serves as a valuable pharmacological tool for investigating the physiological roles of NPY receptors, particularly in the gastrointestinal (GI) tract. This document provides detailed application notes and experimental protocols for utilizing (Leu31,Pro34)-NPY to study gastrointestinal motility.

(Leu31,Pro34)-NPY exhibits high affinity for the NPY Y1 receptor, with some affinity for the Y4 and Y5 receptors, and is virtually inactive at the Y2 receptor.[1] This selectivity allows for the specific interrogation of Y1 receptor-mediated pathways in the complex regulation of gut function. Activation of Y1 receptors in the gastrointestinal tract by (Leu31,Pro34)-NPY generally leads to an inhibition of motility, including a decrease in gastric emptying and intestinal transit.[2][3]

These characteristics make (Leu31,Pro34)-NPY an essential ligand for researchers aiming to elucidate the mechanisms of NPY in digestive physiology and to explore potential therapeutic interventions for motility disorders.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for various NPY receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) in nMCell LineReference
Y10.39HEK293[1]
Y2>1000HEK293[1]
Y40.499HEK293[1]
Y50.31HEK293[1]
Functional Activity

This table presents the functional activity of (Leu31,Pro34)-NPY in a human colonic epithelial cell line.

AssayCell LineMeasured EffectEC50Reference
VIP-induced increase in short-circuit current (SCC)Colony-6 (human adenocarcinoma)Attenuation of SCC> NPY, < PYY[4]

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[5] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, Y1 receptor activation can lead to an increase in intracellular calcium concentrations, a key event in the regulation of smooth muscle contraction and neuronal activity.[6][7]

NPY_Y1_Signaling Leu31_Pro34_NPY (Leu31,Pro34)-NPY Y1_Receptor Y1 Receptor Leu31_Pro34_NPY->Y1_Receptor Binds to G_protein Gi/o Protein Y1_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca2_plus ↑ Intracellular Ca²⁺ G_protein->Ca2_plus Leads to cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Inhibition_Motility Inhibition of Gastrointestinal Motility cAMP->Inhibition_Motility Ca2_plus->Inhibition_Motility

NPY Y1 Receptor Signaling Pathway

Experimental Protocols

In Vitro: Isolated Organ Bath Assay for Intestinal Contractility

This protocol details the methodology for assessing the effect of (Leu31,Pro34)-NPY on the contractility of isolated intestinal segments.

1. Materials and Reagents:

  • (Leu31,Pro34)-NPY (lyophilized powder)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

  • Animal model (e.g., guinea pig, rat, mouse)

  • Standard dissection tools

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise a segment of the desired intestine (e.g., ileum, colon).

  • Place the segment in ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Gently flush the lumen to remove contents.

  • Cut the segment into 1.5-2 cm long pieces.

3. Experimental Setup:

  • Mount the intestinal segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Record spontaneous contractile activity.

4. Experimental Procedure:

  • After equilibration, record a baseline period of spontaneous contractions.

  • Prepare a stock solution of (Leu31,Pro34)-NPY in distilled water or an appropriate buffer. Make serial dilutions to achieve the desired final concentrations in the organ bath.

  • Add (Leu31,Pro34)-NPY to the organ bath in a cumulative or non-cumulative manner, with sufficient time between additions for the response to stabilize.

  • Record changes in the amplitude and frequency of contractions.

  • At the end of the experiment, you can add a known contractile agent (e.g., acetylcholine or KCl) to confirm tissue viability.

5. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of (Leu31,Pro34)-NPY.

  • Express the response as a percentage of the baseline activity or as a percentage of the maximal response to a standard agonist.

  • Construct dose-response curves and calculate the EC50 value for the inhibitory effect of (Leu31,Pro34)-NPY.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Animal Excise_Intestine Excise Intestinal Segment Euthanasia->Excise_Intestine Wash_Intestine Wash in Krebs Solution Excise_Intestine->Wash_Intestine Cut_Segments Cut into Segments Wash_Intestine->Cut_Segments Mount_Tissue Mount in Organ Bath Cut_Segments->Mount_Tissue Apply_Tension Apply Initial Tension (1g) Mount_Tissue->Apply_Tension Equilibrate Equilibrate (60 min) Apply_Tension->Equilibrate Record_Baseline Record Baseline Contractions Equilibrate->Record_Baseline Add_Compound Add (Leu31,Pro34)-NPY Record_Baseline->Add_Compound Record_Response Record Changes in Contraction Add_Compound->Record_Response Analyze_Data Analyze Amplitude & Frequency Record_Response->Analyze_Data Dose_Response Construct Dose-Response Curve Analyze_Data->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Isolated Organ Bath Experimental Workflow
In Vivo: Gastrointestinal Transit Assay (Carmine Red Method)

This protocol describes a method to measure the effect of (Leu31,Pro34)-NPY on whole gastrointestinal transit time in mice.[8][9]

1. Materials and Reagents:

  • (Leu31,Pro34)-NPY

  • Vehicle (e.g., sterile saline)

  • Carmine red powder

  • 0.5% Methylcellulose solution

  • Animal model (e.g., mice)

  • Oral gavage needles

  • Individual cages with white paper or wire mesh bottoms

2. Preparation of Carmine Red Solution (6% w/v):

  • Prepare a 0.5% methylcellulose solution in water.

  • Suspend 6g of carmine red powder in 100 mL of the 0.5% methylcellulose solution.

  • Mix thoroughly before each use.

3. Experimental Procedure:

  • Fast the mice for a standardized period (e.g., 4-6 hours) with free access to water to ensure an empty stomach.

  • Administer (Leu31,Pro34)-NPY or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dosage should be determined from pilot studies or literature.

  • At a set time after drug administration (e.g., 30 minutes), orally gavage each mouse with a fixed volume of the 6% carmine red solution (e.g., 0.2 mL).

  • Immediately place each mouse in an individual cage with a white paper or wire mesh bottom to facilitate the observation of fecal pellets.

  • Record the time of carmine red administration.

  • Monitor the mice for the appearance of the first red-colored fecal pellet.

  • Record the time of the first appearance of the red pellet.

4. Data Analysis:

  • Calculate the gastrointestinal transit time for each mouse as the time elapsed between the oral gavage of carmine red and the appearance of the first red fecal pellet.

  • Compare the transit times between the (Leu31,Pro34)-NPY-treated group and the vehicle-treated control group.

  • Data can be expressed as the mean transit time ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

GIT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fast_Mice Fast Mice (4-6h) Administer_Drug Administer (Leu31,Pro34)-NPY or Vehicle Fast_Mice->Administer_Drug Prepare_Carmine Prepare 6% Carmine Red Gavage_Carmine Oral Gavage of Carmine Red Prepare_Carmine->Gavage_Carmine Administer_Drug->Gavage_Carmine Isolate_Mice Place in Individual Cages Gavage_Carmine->Isolate_Mice Monitor_Pellets Monitor for First Red Pellet Isolate_Mice->Monitor_Pellets Calculate_Transit Calculate Transit Time Monitor_Pellets->Calculate_Transit Compare_Groups Compare Treatment vs. Control Calculate_Transit->Compare_Groups Statistical_Analysis Perform Statistical Analysis Compare_Groups->Statistical_Analysis

In Vivo Gastrointestinal Transit Assay Workflow

References

Application Notes and Protocols for (Leu31,Pro34)-Neuropeptide Y in Peripheral Tissue Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (NPY) is a synthetic analog of the endogenous neuropeptide Y. It is a highly selective and potent agonist for the Neuropeptide Y receptor type 1 (Y1).[1][2][3][4] This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the Y1 receptor in peripheral tissues, distinguishing its actions from those mediated by other NPY receptor subtypes such as Y2, Y4, and Y5.[5][6][7] In peripheral systems, (Leu31,Pro34)-NPY has been instrumental in studying cardiovascular regulation, gastrointestinal functions, and other physiological processes.[8][9][10]

Mechanism of Action and Signaling Pathway

(Leu31,Pro34)-NPY exerts its effects by binding to and activating the Y1 receptor, a G-protein coupled receptor (GPCR). The Y1 receptor is primarily coupled to Gαi/o and Gαq proteins.[9][11]

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events:

  • Gαi/o Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

  • Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effectors:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).

    • The elevated intracellular Ca2+ also activates calcium/calmodulin-dependent protein kinase II (CaMKII).

  • MAPK/ERK Pathway Activation: Both PKC and CaMKII can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway (Raf-MEK-ERK). This pathway is crucial for mediating cellular processes like proliferation and differentiation.

The culmination of these signaling events in peripheral tissues, such as vascular smooth muscle, leads to physiological responses like vasoconstriction and cell growth.[1][8]

NPY_Y1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPY (Leu31,Pro34)-NPY Y1R NPY Y1 Receptor NPY->Y1R Binds Gai Gαi/o Y1R->Gai Activates Gaq Gαq Y1R->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates Vasoconstriction Vasoconstriction Ca->Vasoconstriction Induces Raf Raf PKC->Raf Activates CaMKII->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

NPY Y1 Receptor Signaling Pathway

Quantitative Data

The following tables summarize the binding affinities and functional potencies of (Leu31,Pro34)-NPY for various NPY receptor subtypes.

Table 1: Binding Affinities (Ki) of (Leu31,Pro34)-NPY for NPY Receptors

Receptor SubtypeCell LineKi (nM)Reference(s)
Y1HEK0.39[5][7][10]
Y2HEK>1000[5][7][10]
Y4HEK0.499[5][7][10]
Y5HEK0.31[5][7][10]

Table 2: Functional Potency (EC50) of (Leu31,Pro34)-NPY in Peripheral Tissues

AssayTissue/Cell TypeEC50Reference(s)
VasoconstrictionHuman small abdominal arteries10.3 ± 0.4 nM

Experimental Protocols

In Vitro Vasoconstriction Assay in Isolated Arterial Rings

This protocol details the methodology to assess the vasoconstrictor effects of (Leu31,Pro34)-NPY on isolated arterial segments.

Vasoconstriction_Workflow A Isolate Artery (e.g., rat aorta) B Cut into 2-3 mm rings A->B C Mount rings in organ bath containing Krebs-Henseleit buffer B->C D Equilibrate under tension (e.g., 1.5 g) for 60-90 min C->D E Induce submaximal pre-contraction (e.g., with Phenylephrine) D->E F Administer cumulative concentrations of (Leu31,Pro34)-NPY E->F G Record changes in isometric tension F->G H Analyze data to generate dose-response curve and calculate EC50 G->H Calcium_Assay_Workflow A Culture Y1 receptor-expressing cells on glass-bottom dishes B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence using a fluorescence microscope or plate reader C->D E Stimulate cells with (Leu31,Pro34)-NPY D->E F Record changes in fluorescence intensity over time E->F G Analyze data to determine the change in intracellular calcium concentration F->G Blood_Pressure_Workflow A Anesthetize the rat (e.g., with urethane or pentobarbital) B Cannulate the trachea for artificial respiration (if necessary) A->B C Cannulate the carotid artery and connect to a pressure transducer A->C D Cannulate the jugular vein for intravenous drug administration A->D E Allow the animal to stabilize and record baseline blood pressure B->E C->E D->E F Administer a bolus injection of (Leu31,Pro34)-NPY via the jugular vein E->F G Continuously record the arterial blood pressure F->G H Analyze the change in mean arterial pressure from baseline G->H

References

Troubleshooting & Optimization

Troubleshooting (Leu31,pro34)-neuropeptide Y (porcine) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Leu31,Pro34)-Neuropeptide Y (porcine).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Peptide Handling and Storage

  • Question: How should I properly store and handle lyophilized (Leu31,Pro34)-Neuropeptide Y (porcine)?

    • Answer: Lyophilized (Leu31,Pro34)-Neuropeptide Y should be stored in a desiccated environment. For long-term storage, it is recommended to keep it at -80°C for up to two years or -20°C for up to one year[1]. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Question: What is the best way to solubilize (Leu31,Pro34)-Neuropeptide Y (porcine)?

    • Answer: (Leu31,Pro34)-Neuropeptide Y is soluble in water at a concentration of at least 100 mg/mL[1]. For in vivo experiments, it can be dissolved in a 0.05 M sodium phosphate buffer[2]. If you encounter solubility issues with highly hydrophobic peptides, you can first dissolve the peptide in a small amount of DMSO and then dilute it with water or your buffer of choice to the desired concentration[3].

  • Question: My peptide solution appears cloudy. What should I do?

    • Answer: A cloudy solution may indicate incomplete dissolution or aggregation. Do not use a cloudy solution in your experiments. Try to gently vortex or sonicate the solution. If the solution remains cloudy, it is best to prepare a fresh solution.

  • Question: How should I store the reconstituted peptide solution?

    • Answer: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -80°C for up to six months or at -20°C for up to one month[1][4].

2. In Vitro Experiments

  • Question: I am not observing the expected biological activity in my cell-based assay. What could be the issue?

    • Answer: There are several potential reasons for a lack of activity. First, verify the peptide's integrity by checking its storage conditions and the number of freeze-thaw cycles. Ensure that your cells express the Neuropeptide Y Y1 receptor, as (Leu31,Pro34)-Neuropeptide Y is a selective agonist for this receptor and has low affinity for the Y2 receptor[3][5]. Also, confirm the final concentration of the peptide in your assay.

  • Question: I am seeing high background signal in my receptor binding assay. How can I reduce it?

    • Answer: High background can be caused by non-specific binding of the radioligand. Ensure that your washing steps are adequate to remove unbound ligand. You can also try adding a blocking agent, such as bovine serum albumin (BSA), to your binding buffer. Defining non-specific binding by including a high concentration of unlabeled NPY is also crucial[2].

  • Question: The results of my calcium mobilization assay are not reproducible. What are the possible causes?

    • Answer: Inconsistent results in calcium assays can be due to variations in cell density, dye loading efficiency, or the timing of agonist addition. Ensure that your cell seeding is uniform and that the dye loading is consistent across wells. Use an automated liquid handler for precise timing of compound addition. Also, be aware that prolonged exposure to the agonist can lead to receptor desensitization.

3. In Vivo Experiments

  • Question: What is a suitable vehicle for in vivo administration of (Leu31,Pro34)-Neuropeptide Y?

    • Answer: For intravenous injection in rats, (Leu31,Pro34)-Neuropeptide Y can be dissolved in 0.05 M sodium phosphate buffer[2]. For intracerebroventricular injections, sterile saline is a common vehicle[6]. The choice of vehicle may depend on the specific experimental design and route of administration.

  • Question: I am not observing the expected physiological effects (e.g., increased blood pressure) after in vivo administration. What should I check?

    • Answer: Verify the correct dosage and route of administration. Ensure the peptide was properly solubilized and that the injection was successful. The physiological state of the animal, such as the level of anesthesia, can also influence the outcome[5][7]. It is also important to consider that the peptide's in vivo activity can be influenced by its stability and clearance rate.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of (Leu31,Pro34)-Neuropeptide Y

Receptor SubtypeCell LineKi (nM)Reference
Y1HEK0.39[3][4]
Y2HEK>1000[3][4]
Y4HEK0.499[3][4]
Y5HEK0.31[3][4]

Table 2: Solubility and Storage of (Leu31,Pro34)-Neuropeptide Y (porcine)

FormSolventSolubilityStorage TemperatureDurationReference
Lyophilized Powder---80°C2 years[1]
-20°C1 year[1]
Reconstituted in H₂OWater≥ 100 mg/mL-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

1. Receptor Binding Assay (Displacement Assay)

This protocol is adapted from Fuhlendorff et al., 1990[2].

  • Cell Culture: Use a cell line known to express the NPY Y1 receptor (e.g., SK-N-MC human neuroblastoma cells).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with buffer and resuspend.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled NPY (e.g., ¹²⁵I-NPY), and varying concentrations of unlabeled (Leu31,Pro34)-NPY.

    • To determine non-specific binding, include wells with a high concentration of unlabeled NPY.

    • Incubate for 60 minutes at room temperature[2].

    • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.

2. Calcium Mobilization Assay

This is a general protocol that can be adapted for (Leu31,Pro34)-NPY.

  • Cell Culture: Seed cells expressing the NPY Y1 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark[8].

  • Compound Addition and Measurement:

    • Prepare serial dilutions of (Leu31,Pro34)-NPY in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the (Leu31,Pro34)-NPY solutions to the wells and immediately begin kinetic fluorescence measurements (e.g., excitation at ~340 nm and emission at ~500 nm for Fura-2)[8].

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

3. In Vivo Blood Pressure Assay in Anesthetized Rats

This protocol is based on the methodology described by Fuhlendorff et al., 1990[2][5].

  • Animal Preparation:

    • Anesthetize female Sprague-Dawley rats (190-210 g)[8].

    • Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous injections.

  • Peptide Administration:

    • Dissolve (Leu31,Pro34)-NPY in 0.05 M sodium phosphate buffer[2].

    • Administer the peptide intravenously at various doses, with sufficient time between injections for blood pressure to return to baseline.

  • Data Acquisition and Analysis:

    • Continuously record arterial blood pressure.

    • Calculate the change in mean arterial pressure from baseline for each dose.

    • Plot the change in blood pressure against the peptide dose.

Visualizations

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY_Y1_R NPY Y1 Receptor G_protein Gq/11 Protein NPY_Y1_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Leu31Pro34_NPY (Leu31,Pro34)-NPY Leu31Pro34_NPY->NPY_Y1_R Binds to

Caption: NPY Y1 Receptor Signaling Pathway

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Peptide Check Peptide Integrity (Storage, Solubility, Aliquoting) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Concentrations, Timings, Buffers) Start->Check_Protocol Check_System Verify Experimental System (Cell line, Animal model, Reagents) Start->Check_System Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK System_OK System Validated? Check_System->System_OK Peptide_OK->Check_Protocol Yes Prepare_New Prepare Fresh Peptide Solution Peptide_OK->Prepare_New No Protocol_OK->Check_System Yes Optimize_Protocol Optimize Protocol Parameters Protocol_OK->Optimize_Protocol No Validate_System Validate Experimental System System_OK->Validate_System No Rerun_Experiment Rerun Experiment System_OK->Rerun_Experiment Yes Prepare_New->Rerun_Experiment Optimize_Protocol->Rerun_Experiment Validate_System->Rerun_Experiment

Caption: General Troubleshooting Workflow

References

Technical Support Center: Optimizing (Leu31,Pro34)-NPY Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Leu31,Pro34)-Neuropeptide Y in in vitro assays. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-NPY and what is its primary target?

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY). It is a highly potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1 receptor).[1][2][3][4][5][6] It also exhibits some affinity for the Y4 and Y5 receptors, but is significantly less active at the Y2 receptor.[7][8]

Q2: What are the key signaling pathways activated by (Leu31,Pro34)-NPY via the Y1 receptor?

The NPY Y1 receptor primarily couples to Gi/o G-proteins. Upon activation by (Leu31,Pro34)-NPY, it initiates two main signaling cascades:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC): This results in the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.

These pathways ultimately influence a variety of cellular processes.

Q3: What is the typical binding affinity of (Leu31,Pro34)-NPY for the Y1 receptor?

(Leu31,Pro34)-NPY exhibits a high affinity for the Y1 receptor, with reported Ki values typically in the sub-nanomolar range.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of (Leu31,Pro34)-NPY for various NPY receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Cell LineReference
Y10.39 nMHEK[7][8]
Y40.499 nMHEK[7][8]
Y50.31 nMHEK[7][8]
Y2>1000 nMHEK[7][8]
Assay TypeParameterValueCell Line/SystemReference
Short-Circuit CurrentEC50> NPY & PYYHuman Colonic Epithelial Cells[9]
Competition BindingIC503.8 nMSK-N-MC[10]
Competition BindingIC50215 nMSK-N-BE2[10]
Blood Pressure IncreaseFunctional ActivitySimilar to NPYAnesthetized Rats[3]

Troubleshooting Guides

Issue 1: Low or No Signal in a Calcium Mobilization Assay

  • Question: I am not observing a significant increase in intracellular calcium after applying (Leu31,Pro34)-NPY to my cells. What could be the problem?

  • Answer:

    • Sub-optimal Agonist Concentration: Ensure you are using an appropriate concentration range. For initial experiments, a concentration range of 1 pM to 1 µM is recommended to determine the EC50.

    • Cell Health and Receptor Expression: Confirm that your cells are healthy and express a sufficient number of Y1 receptors. Low passage numbers are recommended.

    • Dye Loading Issues: Ensure proper loading of your calcium indicator dye (e.g., Fluo-4 AM). Check for cytotoxicity of the dye and optimize loading time and temperature.

    • Peptide Integrity: (Leu31,Pro34)-NPY, like other peptides, can be subject to degradation by proteases present in the cell culture medium or serum.[11][12] Consider using serum-free media during the assay or including protease inhibitors.

    • Adsorption to Labware: Peptides can adsorb to plastic and glass surfaces, leading to a lower effective concentration.[1][2][13][14][15] Using low-protein-binding tubes and plates is recommended.

Issue 2: High Background or Noisy Signal in a cAMP Assay

  • Question: My cAMP assay shows high basal levels or significant well-to-well variability, making it difficult to measure the inhibitory effect of (Leu31,Pro34)-NPY. What should I do?

  • Answer:

    • Cell Density: Optimize the number of cells seeded per well. Too many cells can lead to high basal cAMP levels.

    • Forskolin Concentration: If you are using forskolin to stimulate adenylyl cyclase, ensure you are using a concentration that gives a robust but not maximal response (typically EC50 to EC80).

    • Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer.

    • Peptide Solubility and Aggregation: Ensure your (Leu31,Pro34)-NPY stock solution is fully dissolved and has not aggregated.[16][17][18] It is recommended to prepare fresh dilutions for each experiment.

    • Incubation Time: Optimize the incubation time for both the (Leu31,Pro34)-NPY pre-treatment and the forskolin stimulation.

Issue 3: Inconsistent Results in a Receptor Binding Assay

  • Question: I am getting inconsistent IC50 values for (Leu31,Pro34)-NPY in my competition binding assays. What could be the cause?

  • Answer:

    • Radioligand Concentration: Use a concentration of radiolabeled NPY at or below its Kd value for the Y1 receptor.

    • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally.

    • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Ensure thorough washing steps and consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).

    • Peptide Adsorption: As mentioned previously, use low-protein-binding labware to minimize the loss of both the radioligand and the competitor peptide.[1][2][13][14][15]

    • Peptide Stability: Prepare fresh dilutions of (Leu31,Pro34)-NPY for each experiment to avoid issues with degradation or aggregation.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines the steps for measuring (Leu31,Pro34)-NPY-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the NPY Y1 receptor.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells in a black, clear-bottom 96-well plate overnight_incubation Incubate overnight at 37°C, 5% CO2 cell_seeding->overnight_incubation prepare_dye Prepare Fluo-4 AM loading solution load_cells Incubate cells with dye solution (e.g., 1 hour at 37°C) prepare_dye->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells prepare_agonist Prepare serial dilutions of (Leu31,Pro34)-NPY add_agonist Add (Leu31,Pro34)-NPY to wells prepare_agonist->add_agonist measure_baseline Measure baseline fluorescence measure_baseline->add_agonist measure_response Measure fluorescence kinetically to capture the peak response add_agonist->measure_response determine_peak Determine peak fluorescence response plot_data Plot response vs. log[(Leu31,Pro34)-NPY] determine_peak->plot_data calculate_ec50 Calculate EC50 using a four-parameter logistic equation plot_data->calculate_ec50

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Steps:

  • Cell Seeding: Seed cells expressing the Y1 receptor into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of (Leu31,Pro34)-NPY in the assay buffer. A typical concentration range to start with is 1 pM to 1 µM.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the (Leu31,Pro34)-NPY dilutions to the wells.

    • Continue to measure the fluorescence kinetically for at least 120 seconds to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the (Leu31,Pro34)-NPY concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity by (Leu31,Pro34)-NPY in cells expressing the Gi-coupled Y1 receptor.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well or 384-well plate overnight_incubation Incubate overnight at 37°C, 5% CO2 cell_seeding->overnight_incubation prepare_agonist Prepare serial dilutions of (Leu31,Pro34)-NPY pre_incubate Pre-incubate cells with (Leu31,Pro34)-NPY prepare_agonist->pre_incubate add_forskolin Add forskolin to stimulate adenylyl cyclase pre_incubate->add_forskolin incubate Incubate for a defined period (e.g., 30 minutes) add_forskolin->incubate lyse_cells Lyse cells to release intracellular cAMP add_reagents Add cAMP detection reagents (e.g., HTRF, ELISA) lyse_cells->add_reagents incubate_detection Incubate to allow for the detection reaction to occur add_reagents->incubate_detection measure_signal Measure the signal (e.g., fluorescence, luminescence) incubate_detection->measure_signal plot_data Plot signal vs. log[(Leu31,Pro34)-NPY] calculate_ic50 Calculate IC50 using a four-parameter logistic equation plot_data->calculate_ic50

Caption: Workflow for a cAMP Accumulation Assay.

Detailed Steps:

  • Cell Seeding: Seed cells expressing the Y1 receptor into an appropriate microplate (e.g., 96-well or 384-well) and culture overnight.

  • Assay Buffer: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Agonist Pre-incubation: Add serial dilutions of (Leu31,Pro34)-NPY to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (typically the EC50 to EC80 concentration) to all wells (except for the negative control) to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.

  • Data Analysis: The signal is typically inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the (Leu31,Pro34)-NPY concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (Leu31,Pro34)-NPY for the Y1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis prepare_membranes Prepare cell membranes expressing the Y1 receptor prepare_ligands Prepare serial dilutions of (Leu31,Pro34)-NPY and a fixed concentration of radiolabeled NPY prepare_membranes->prepare_ligands mix_components Incubate membranes, radioligand, and competitor ((Leu31,Pro34)-NPY) reach_equilibrium Allow the binding to reach equilibrium mix_components->reach_equilibrium filter Rapidly filter the reaction mixture to separate bound and free radioligand wash Wash the filters with ice-cold buffer filter->wash count_radioactivity Measure radioactivity on the filters plot_data Plot % specific binding vs. log[(Leu31,Pro34)-NPY] count_radioactivity->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for a Receptor Binding Assay.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the NPY Y1 receptor.

  • Reagent Preparation:

    • Prepare serial dilutions of unlabeled (Leu31,Pro34)-NPY in binding buffer.

    • Prepare a solution of a suitable radiolabeled NPY ligand (e.g., [125I]-PYY) at a concentration at or below its Kd.

  • Binding Incubation: In a microplate, add the cell membranes, the radiolabeled ligand, and the varying concentrations of (Leu31,Pro34)-NPY. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NPY). Incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of (Leu31,Pro34)-NPY.

    • Plot the percentage of specific binding against the logarithm of the (Leu31,Pro34)-NPY concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathways activated by the NPY Y1 receptor.

References

Technical Support Center: Intracerebroventricular (ICV) Peptide Injections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for intracerebroventricular (ICV) peptide injections. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical experimental technique.

Troubleshooting Guides

This section addresses specific issues that may arise during ICV peptide injection experiments.

Issue: Inconsistent or Absent Behavioral/Physiological Response

Q1: My ICV peptide injection is not producing the expected behavioral or physiological effects. What are the possible causes?

A1: Several factors could contribute to a lack of response. The primary suspects are incorrect cannula placement, issues with the injectate, or problems with the injection procedure itself. It is crucial to systematically troubleshoot each of these possibilities.

  • Cannula Placement: The most common reason for a failed experiment is the incorrect placement of the guide cannula. If the cannula is not in the ventricle, the peptide will be delivered to the brain parenchyma, leading to a different or no response.

  • Injectate Quality: The peptide itself may have degraded, aggregated, or been prepared at an incorrect concentration.

  • Injection Parameters: The volume, rate of injection, and handling of the animal during the procedure can all influence the outcome.

Q2: How can I verify that my cannula placement is correct?

A2: Post-mortem verification is essential to confirm the accuracy of your cannula placement. This is typically done by injecting a dye, such as Evans Blue or Methylene Blue, through the cannula at the end of the experiment.[1][2]

  • Procedure: After the final experimental measurements, inject a small volume (e.g., 1-2 µL) of dye. Euthanize the animal, carefully remove the brain, and section it to visualize the distribution of the dye.

  • Expected Result: Correct placement will show the dye distributed throughout the ventricular system.[1][3] Incorrect placement will result in a localized dye spot within the brain tissue.

Q3: What are the common problems with the peptide solution that could lead to a failed injection?

A3: The stability and purity of your peptide solution are critical for a successful experiment.

  • Peptide Aggregation: Many peptides are prone to aggregation, which can reduce their biological activity and potentially cause blockages in the injection cannula.[4] Peptide aggregation can be influenced by factors such as pH, temperature, concentration, and the presence of certain excipients.[5][6]

  • Degradation: Peptides can be degraded by proteases or by chemical modifications such as oxidation or deamidation.[5][6] It is crucial to follow the manufacturer's storage and handling instructions.

  • Incorrect Concentration: Errors in calculation or dilution can lead to a dose that is too low to elicit a response. Always double-check your calculations and use calibrated equipment.

Issue: Adverse Events During or After Injection

Q4: I am observing seizures or other adverse neurological events in my animals after ICV injection. What could be the cause?

A4: Seizures and other adverse events can be caused by several factors related to the injection procedure and the injected substance.

  • Injection Rate: A rapid injection can cause a sudden increase in intracranial pressure, leading to neurological complications.[7] A slow and steady infusion rate is recommended.

  • Injection Volume: Large injection volumes can also increase intracranial pressure.[8] The volume should be kept to a minimum, typically in the range of 1-10 µL for rats and 0.5-5 µL for mice.[9]

  • Peptide Properties: Some peptides themselves can have neuroexcitatory effects.[10] It is important to be aware of the known pharmacological properties of the peptide you are using.

  • Solution Properties: The pH, osmolarity, and presence of preservatives in the vehicle solution can cause irritation and adverse reactions.[8][11] Use a vehicle that is as close to physiological conditions as possible, such as artificial cerebrospinal fluid (aCSF).

Q5: There is bleeding at the injection site. How can I prevent this?

A5: Minor bleeding can occur during the drilling of the skull and insertion of the cannula. However, excessive bleeding can indicate a more serious issue.

  • Surgical Technique: Careful and precise surgical technique is essential to minimize tissue damage. Use a sharp drill bit and avoid applying excessive pressure.

  • Vessel Damage: The drill or cannula may have punctured a blood vessel on the surface of the brain. If this occurs, apply gentle pressure with a sterile cotton swab to stop the bleeding. If the bleeding is severe, the animal should be euthanized.

Q6: I am experiencing backflow of the injected solution from the cannula. What can I do to prevent this?

A6: Backflow can lead to an inaccurate dose being delivered to the ventricle.

  • Needle Gauge: Using a smaller gauge needle (e.g., 30G) can help minimize backflow compared to a larger gauge (e.g., 26G).[12]

  • Injection Rate: A slow infusion rate allows the cerebrospinal fluid (CSF) to absorb the injected volume, reducing the likelihood of backflow.

  • Post-Injection Pause: Leaving the injection needle in place for a short period (e.g., 1-2 minutes) after the infusion is complete can help prevent backflow.[1]

Frequently Asked Questions (FAQs)

Q7: What are the recommended injection volumes and infusion rates for ICV injections in rodents?

A7: The optimal volume and rate can vary depending on the specific peptide and experimental goals. However, general guidelines are provided in the table below. It is crucial to pilot your specific peptide and dosage to determine the optimal parameters.

Animal ModelBolus Injection VolumeContinuous Infusion Rate
Rat< 10 µL≤ 0.5 µL/minute
Mouse≤ 5 µL≤ 0.5 µL/hour

Data compiled from Charles River Laboratories Handling Instructions.[9]

Q8: What is the best vehicle to use for dissolving my peptide for ICV injection?

A8: The ideal vehicle is one that is sterile, pyrogen-free, and has a pH and osmolarity that are compatible with cerebrospinal fluid (CSF). Artificial cerebrospinal fluid (aCSF) is the most commonly recommended vehicle. The composition of aCSF can be found in many standard laboratory protocols. Avoid using vehicles with preservatives, as these can be neurotoxic.[8]

Q9: How can I minimize stress to the animal during the ICV injection procedure?

A9: Minimizing stress is crucial for both animal welfare and the validity of your experimental data.

  • Habituation: Handle the animals regularly for several days before the surgery and injection to acclimate them to the procedure.

  • Anesthesia: Use appropriate anesthesia and analgesia as recommended by your institution's animal care and use committee.

  • Efficient Procedure: Be well-practiced in the technique to perform the injection smoothly and quickly.

Experimental Protocols

Protocol 1: Verification of Cannula Placement with Dye Injection

  • Prepare a microsyringe with an internal cannula filled with a dye solution (e.g., 1% Evans Blue or Methylene Blue in sterile saline).

  • Insert the internal cannula into the guide cannula, ensuring it extends just beyond the tip of the guide.

  • Slowly inject 1-2 µL of the dye solution over 1-2 minutes.

  • Leave the internal cannula in place for an additional 1-2 minutes to prevent backflow.

  • Withdraw the internal cannula and euthanize the animal according to your approved protocol.

  • Carefully dissect the brain and place it in a fixative (e.g., 4% paraformaldehyde) for at least 24 hours.

  • After fixation, section the brain coronally or sagittally using a vibratome or cryostat.

  • Mount the sections on slides and visually inspect for the distribution of the dye within the ventricular system.

Visualizations

experimental_workflow cluster_pre_injection Pre-Injection cluster_injection Injection Procedure cluster_post_injection Post-Injection Peptide_Prep Peptide Preparation (Dissolution, Concentration Check) ICV_Injection ICV Injection (Slow Infusion) Peptide_Prep->ICV_Injection Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Cannula_Implantation Cannula Implantation Animal_Prep->Cannula_Implantation Cannula_Implantation->ICV_Injection Behavioral_Testing Behavioral/Physiological Testing ICV_Injection->Behavioral_Testing Verification Cannula Placement Verification (Dye) Behavioral_Testing->Verification

Caption: A typical experimental workflow for intracerebroventricular peptide injections.

troubleshooting_logic Start No/Inconsistent Response Check_Placement Verify Cannula Placement (Post-mortem Dye Injection) Start->Check_Placement Correct_Placement Placement Correct? Check_Placement->Correct_Placement Check_Injectate Assess Injectate Quality (Peptide Stability, Concentration) Injectate_OK Injectate Viable? Check_Injectate->Injectate_OK Check_Procedure Review Injection Procedure (Volume, Rate, Handling) Procedure_OK Procedure Correct? Check_Procedure->Procedure_OK Correct_Placement->Check_Injectate Yes Incorrect_Placement Revise Surgical Coordinates Correct_Placement->Incorrect_Placement No Injectate_OK->Check_Procedure Yes Prepare_New_Injectate Prepare Fresh Peptide Solution Injectate_OK->Prepare_New_Injectate No Refine_Procedure Refine Injection Technique Procedure_OK->Refine_Procedure No Successful_Experiment Successful Experiment Procedure_OK->Successful_Experiment Yes

Caption: A logical troubleshooting guide for experiments with no or inconsistent responses.

References

Improving solubility of (Leu31,pro34)-neuropeptide Y for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (Leu31,Pro34)-Neuropeptide Y (NPY) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-Neuropeptide Y and what is its primary mechanism of action?

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y. It is a high-affinity and specific agonist for the Neuropeptide Y receptor Y1 (Y1R)[1][2][3][4]. Activation of the Y1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to Gαi to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1R activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores[5].

Q2: What are the general solubility characteristics of (Leu31,Pro34)-NPY?

(Leu31,Pro34)-NPY is a lyophilized powder that can be soluble in water. However, like many peptides with hydrophobic residues, its solubility can be limited in purely aqueous solutions, especially at higher concentrations[6][7]. The porcine version of this peptide has been reported to be soluble in water at concentrations equal to or greater than 100 mg/mL[8]. For the human/rat form, a solubility of up to 1 mg/mL in water has been reported[2].

Q3: Which solvents are recommended for dissolving (Leu31,Pro34)-NPY?

For initial reconstitution, sterile distilled water is a good starting point[2]. If solubility in water is poor, especially for preparing concentrated stock solutions, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended[6][7][9]. After initial dissolution in DMSO, the solution should be slowly diluted with your aqueous experimental buffer to the desired final concentration[10].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized powder does not dissolve in water. The peptide has significant hydrophobic character, leading to poor aqueous solubility.1. Use an organic solvent: First, dissolve the peptide in a small volume of 100% DMSO. 2. Gentle agitation: Vortex the solution gently. 3. Sonication: If necessary, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds) to aid dissolution. Keep the sample on ice between sonications to prevent heating[6][10]. 4. Slow dilution: Once fully dissolved in DMSO, slowly add the aqueous buffer of your choice dropwise while vortexing to reach the final desired concentration and volume[10].
Precipitation occurs after adding aqueous buffer. The peptide's solubility limit has been exceeded in the final solvent mixture, or the pH of the final solution is near the peptide's isoelectric point where it is least soluble.1. Lower the final concentration: The easiest first step is to try preparing a more dilute solution. 2. Adjust the pH: The net charge of a peptide influences its solubility. For a basic peptide, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can improve solubility. For an acidic peptide, a dilute basic solution (e.g., 0.1M ammonium bicarbonate) may help[6][11]. 3. Lyophilize and re-dissolve: If precipitation is significant, it is best to lyophilize the sample to remove the solvent and start over with a different solvent system or at a lower concentration[6][10].
The final solution appears cloudy. The solution may contain undissolved peptide aggregates.A cloudy solution indicates incomplete dissolution, and using it will lead to inaccurate concentration in your experiment[11]. 1. Sonication: Attempt to clarify the solution by sonicating in a water bath as described above[10]. 2. Gentle warming: Gently warming the solution may help dissolve aggregates, but avoid excessive heat which can degrade the peptide[11]. 3. Prepare a fresh solution: If the solution remains cloudy, it is recommended to discard it and prepare a fresh solution, potentially using a different solvent strategy[11].

Quantitative Solubility Data

PeptideSolventReported Solubility
(Leu31,Pro34)-Neuropeptide Y (human, rat)WaterSoluble to 1 mg/mL[2]
(Leu31,Pro34)-Neuropeptide Y (porcine)Water≥ 100 mg/mL (23.68 mM)[8]

Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.

Experimental Protocols

Protocol for Reconstituting (Leu31,Pro34)-NPY

This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.

Materials:

  • Lyophilized (Leu31,Pro34)-NPY

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, low-retention microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Dissolution in Water (for lower concentrations):

    • Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, proceed to the organic solvent method.

  • Initial Dissolution in DMSO (for higher concentrations or poor aqueous solubility):

    • Add a small, precise volume of 100% DMSO to the vial (e.g., 20-50 µL).

    • Gently vortex the vial until the peptide is completely dissolved. The solution should be clear.

    • If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Dilution to Final Concentration:

    • Slowly add your desired aqueous buffer (e.g., PBS, cell culture medium) drop-by-drop to the concentrated DMSO stock solution while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤1%) to avoid solvent effects in biological assays[7].

  • Storage:

    • For immediate use, keep the solution on ice.

    • For long-term storage, aliquot the stock solution into sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[3][8].

Visualizations

(Leu31,Pro34)-NPY Experimental Workflow

G cluster_start Peptide Reconstitution cluster_dissolution Solubility Check cluster_final Final Preparation & Storage A Lyophilized (Leu31,Pro34)-NPY B Add Water or DMSO A->B C Vortex / Sonicate B->C D Clear Solution? C->D E Proceed to Dilution D->E Yes F Troubleshoot (e.g., add DMSO, sonicate) D->F No G Slowly Dilute with Aqueous Buffer E->G F->C H Aliquot Stock Solution G->H I Store at -20°C or -80°C H->I G cluster_membrane Plasma Membrane Y1R Y1 Receptor G_protein Gαi/βγ Y1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NPY (Leu31,Pro34)-NPY NPY->Y1R binds G_protein->AC inhibits G_protein->PLC activates ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->IP3 hydrolyzes PIP2->DAG hydrolyzes Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response

References

Minimizing off-target effects of (Leu31,pro34)-NPY in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (Leu31,Pro34)-Neuropeptide Y (NPY) in in vivo studies. This resource provides essential information to help you design experiments, troubleshoot common issues, and minimize off-target effects to ensure the validity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the use of (Leu31,Pro34)-NPY in vivo.

Q1: I am observing unexpected or inconsistent results in my in vivo experiments with (Leu31,Pro34)-NPY. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Off-Target Effects: While (Leu31,Pro34)-NPY is a potent Y1 receptor agonist, it also exhibits high affinity for Y4 and Y5 receptors.[1][2][3] Depending on the dose and the tissue distribution of these receptors in your model system, you may be observing a mixed physiological response.

  • Peptide Stability and Solubility: Peptides can be susceptible to degradation by proteases in vivo. Ensure you are using a high-quality, purified peptide. For administration, dissolve the peptide in a sterile, compatible vehicle immediately before use. If solubility is an issue, consult the manufacturer's guidelines; sonication may be required.

  • Route of Administration: The method of delivery (e.g., intravenous, intracerebroventricular) will significantly impact the biodistribution and observed effects of the peptide. Ensure your chosen route is appropriate for targeting the desired tissue and receptor population.

  • Animal Handling and Stress: Stress can influence the endogenous NPY system and may confound your experimental results. Acclimate animals properly and handle them consistently to minimize stress-induced variability.

Q2: How can I confirm that the observed effects are mediated by the Y1 receptor and not off-target receptors (Y4/Y5)?

A2: To dissect the specific receptor contributions to your observed phenotype, consider the following experimental approaches:

  • Use of Selective Antagonists: Co-administration of (Leu31,Pro34)-NPY with a selective Y4 antagonist (e.g., GR231118) or a selective Y5 antagonist (e.g., L-152,804) can help to block the off-target effects.[4][5][6] If the effect of (Leu31,Pro34)-NPY is attenuated in the presence of a specific antagonist, it suggests the involvement of that receptor subtype.

  • Dose-Response Studies: Conduct a thorough dose-response study to identify a dose of (Leu31,Pro34)-NPY that elicits the desired Y1-mediated effect with minimal engagement of Y4 and Y5 receptors.

  • Use of Knockout Animal Models: If available, utilizing Y4 or Y5 receptor knockout animals can provide definitive evidence for the involvement of these receptors in the observed effects.

Q3: What are the expected on-target (Y1) and potential off-target (Y4/Y5) effects of (Leu31,Pro34)-NPY in vivo?

A3:

  • On-Target (Y1) Effects: Activation of the Y1 receptor is primarily associated with vasoconstriction, leading to an increase in blood pressure.[7][8] It is also implicated in the stimulation of food intake.[9]

  • Off-Target (Y4) Effects: The Y4 receptor is also involved in the regulation of food intake and gastrointestinal motility.[10]

  • Off-Target (Y5) Effects: The Y5 receptor is a key mediator of NPY-induced food intake.[11]

Q4: What is the best way to prepare and administer (Leu31,Pro34)-NPY for in vivo studies?

A4: For intravenous administration, dissolve the peptide in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). For intracerebroventricular administration, use artificial cerebrospinal fluid (aCSF) as the vehicle. It is recommended to prepare fresh solutions for each experiment to avoid degradation. The specific concentration will depend on your experimental design and the desired dosage.

Quantitative Data

The following tables summarize the binding affinities of (Leu31,Pro34)-NPY for NPY receptor subtypes and provide an overview of its in vivo dose-dependent effects.

Table 1: Binding Affinity (Ki) of (Leu31,Pro34)-NPY for Human NPY Receptors

Receptor SubtypeKi (nM)Cell LineReference
Y10.39HEK[2][3]
Y2>1000HEK[2][3]
Y40.499HEK[2][3]
Y50.31HEK[2][3]

Table 2: In Vivo Dose-Response of (Leu31,Pro34)-NPY in Rodents

SpeciesRoute of AdministrationDoseObserved EffectReference
RatIntravenous0.25 - 25 nmol/kgIncrease in blood pressure[7]
RatIntracerebroventricular1.15 - 3.45 nmolIncreased food intake[9]
RatIntraperitoneal/IntracerebroventricularNot specifiedDecreased gastric acid output and lesion formation[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Administration of (Leu31,Pro34)-NPY via Intravenous Injection in Rats

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Catheter Implantation: Surgically implant a catheter into the jugular vein for intravenous administration. Allow the animals to recover for at least 48 hours post-surgery.

  • Peptide Preparation: Dissolve (Leu31,Pro34)-NPY in sterile 0.9% saline to the desired concentration immediately before use.

  • Administration: Connect the venous catheter to a syringe pump. Infuse the (Leu31,Pro34)-NPY solution at a constant rate over a specified period (e.g., 1 ml/kg over 1 minute).

  • Control Group: Administer an equivalent volume of the vehicle (sterile 0.9% saline) to the control group.

  • Monitoring: Continuously monitor physiological parameters such as blood pressure and heart rate before, during, and after administration.

Protocol 2: Assessment of On-Target Y1 Receptor-Mediated Effects on Blood Pressure in Rats

  • Animal Preparation: Anesthetize rats and implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) as described in Protocol 1.

  • Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes.

  • Dose Administration: Administer increasing doses of (Leu31,Pro34)-NPY (e.g., 0.25, 2.5, and 25 nmol/kg) intravenously at 10-minute intervals.[7]

  • Data Recording: Continuously record MAP and heart rate throughout the experiment.

  • Data Analysis: Calculate the change in MAP from baseline for each dose. To confirm Y1 receptor mediation, a separate group of animals can be pre-treated with a Y1 selective antagonist before (Leu31,Pro34)-NPY administration.

Protocol 3: Assessment of Off-Target Y5 Receptor-Mediated Effects on Food Intake in Rats

  • Animal Housing and Acclimation: Individually house male Wistar rats and acclimate them to the testing environment and diet for at least one week.

  • Cannula Implantation: Surgically implant a guide cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Allow for a one-week recovery period.

  • Peptide and Antagonist Preparation: Dissolve (Leu31,Pro34)-NPY and a selective Y5 antagonist (e.g., L-152,804) in artificial cerebrospinal fluid (aCSF).

  • Experimental Groups:

    • Vehicle (aCSF)

    • (Leu31,Pro34)-NPY alone (e.g., 3 nmol)

    • Y5 antagonist alone

    • Y5 antagonist followed by (Leu31,Pro34)-NPY

  • Administration: Administer the compounds via ICV injection in a small volume (e.g., 5 µL) over one minute.

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the cumulative food intake between the different treatment groups. A significant reduction in (Leu31,Pro34)-NPY-induced feeding by the Y5 antagonist would indicate a Y5-mediated off-target effect.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for dissecting on-target versus off-target effects.

Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leu31_Pro34_NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31_Pro34_NPY->Y1R G_protein Gαi/Gβγ Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC MAPK MAPK Pathway PKC->MAPK Physiological_Effects Physiological Effects (e.g., Vasoconstriction) MAPK->Physiological_Effects

Caption: NPY Y1 Receptor Signaling Pathway.

Off_Target_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leu31_Pro34_NPY (Leu31,Pro34)-NPY Y4R Y4 Receptor Leu31_Pro34_NPY->Y4R Y5R Y5 Receptor Leu31_Pro34_NPY->Y5R G_protein_Y4 Gαi/Gβγ Y4R->G_protein_Y4 Activation G_protein_Y5 Gαi/Gβγ Y5R->G_protein_Y5 Activation AC_inhibition Adenylyl Cyclase Inhibition G_protein_Y4->AC_inhibition Ca2_mobilization Ca²⁺ Mobilization G_protein_Y4->Ca2_mobilization G_protein_Y5->AC_inhibition Physiological_Effects Off-Target Effects (e.g., Altered Food Intake) AC_inhibition->Physiological_Effects Ca2_mobilization->Physiological_Effects

Caption: Off-Target Signaling via Y4 and Y5 Receptors.

Experimental_Workflow start Start: Observe Physiological Effect of (Leu31,Pro34)-NPY dose_response Step 1: Conduct Dose-Response Study start->dose_response identify_receptors Step 2: Identify Potential Off-Target Receptors (Y4 and Y5) dose_response->identify_receptors select_antagonists Step 3: Select Specific Antagonists (e.g., GR231118 for Y4, L-152,804 for Y5) identify_receptors->select_antagonists coadministration Step 4: Co-administer (Leu31,Pro34)-NPY with Specific Antagonists select_antagonists->coadministration measure_effect Step 5: Measure Physiological Effect coadministration->measure_effect analyze_results Step 6: Analyze Results measure_effect->analyze_results conclusion Conclusion: Determine Receptor Contribution analyze_results->conclusion

References

Technical Support Center: (Leu31,Pro34)-NPY Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Leu31,Pro34)-Neuropeptide Y in dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-NPY and what is its primary receptor target?

A1: (Leu31,Pro34)-NPY is a synthetic analog of Neuropeptide Y (NPY). It is a highly selective and potent agonist for the Neuropeptide Y receptor type 1 (Y1R).[1][2][3][4] It also exhibits some affinity for the Y4 and Y5 receptors, but is significantly less potent at the Y2 receptor.[5][6]

Q2: What is the expected downstream signaling pathway upon Y1 receptor activation by (Leu31,Pro34)-NPY?

A2: The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Upon agonist binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a transient increase in intracellular calcium concentration ([Ca2+]i).[1][3][4][7]

Q3: Which cell lines are suitable for studying (Leu31,Pro34)-NPY-mediated Y1 receptor activation?

A3: Several cell lines endogenously expressing the Y1 receptor can be used, including human neuroblastoma cell lines such as SK-N-MC.[3][4][7] Alternatively, recombinant cell lines like Human Embryonic Kidney 293 (HEK293) cells transiently or stably expressing the human Y1 receptor are commonly used for in vitro assays.[5][6]

Q4: What is a typical concentration range for (Leu31,Pro34)-NPY in a dose-response experiment?

A4: Based on its high affinity for the Y1 receptor (Ki values in the sub-nanomolar range), a typical dose-response curve would span a concentration range from picomolar to micromolar. A common starting point would be to use a serial dilution from 1 µM down to 1 pM.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No response or very weak signal across all agonist concentrations. 1. Cell health is compromised. 2. Low or no Y1 receptor expression. 3. (Leu31,Pro34)-NPY degradation. 4. Incorrect assay buffer components. 5. Problem with the calcium indicator dye loading. 1. Ensure cells are healthy, within a low passage number, and plated at the optimal density. 2. Verify Y1 receptor expression via qPCR, Western blot, or by using a positive control agonist (e.g., NPY). 3. Prepare fresh agonist solutions from a new stock. Peptides can be susceptible to degradation. 4. Ensure the assay buffer contains calcium and that other components (e.g., probenecid for some dyes) are included. 5. Confirm proper dye loading by using a positive control like a calcium ionophore (e.g., ionomycin) or a known agonist for an endogenous receptor on your cells.
High background fluorescence. 1. Cell death or compromised cell membrane integrity. 2. Autofluorescence of the compound or plate. 3. Incomplete removal of excess dye. 4. Light leakage into the plate reader. 1. Handle cells gently during plating and dye loading to minimize cell stress and death. 2. Test the fluorescence of the compound and the plate in the absence of cells. 3. If using a wash-based calcium assay, ensure thorough but gentle washing steps. 4. Ensure the plate reader is properly sealed and calibrated.
Inconsistent results between replicate wells. 1. Uneven cell plating. 2. Inaccurate pipetting of agonist concentrations. 3. Edge effects in the microplate. 4. Temperature fluctuations across the plate. 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity. 4. Allow the plate to equilibrate to the assay temperature before adding the agonist and reading.
Dose-response curve has a very steep or very shallow slope. 1. Incorrect concentration range of the agonist. 2. Receptor desensitization at high agonist concentrations. 3. Issues with the curve-fitting algorithm. 1. Widen or narrow the range of agonist concentrations tested. 2. Reduce the incubation time with the agonist or use a lower concentration range. 3. Ensure you are using a suitable non-linear regression model (e.g., four-parameter logistic) and that the top and bottom plateaus are well-defined.

Data Presentation

Table 1: Binding Affinities (Ki) of (Leu31,Pro34)-NPY for Human NPY Receptors

Receptor SubtypeKi (nM)Cell LineReference(s)
Y10.39HEK293[5]
Y2>1000HEK293[5][6]
Y40.499HEK293[5][6]
Y50.31HEK293[5][6]

Experimental Protocols

Protocol: In Vitro Dose-Response Curve Generation for (Leu31,Pro34)-NPY using a Calcium Mobilization Assay

This protocol outlines the steps for determining the potency (EC50) of (Leu31,Pro34)-NPY on cells expressing the Y1 receptor by measuring changes in intracellular calcium using a fluorescent dye like Fluo-4 AM.

1. Cell Culture and Plating:

  • Culture Y1 receptor-expressing cells (e.g., HEK293-Y1R or SK-N-MC) in appropriate growth medium.

  • The day before the assay, seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Preparation of (Leu31,Pro34)-NPY Serial Dilutions:

  • Prepare a stock solution of (Leu31,Pro34)-NPY in a suitable solvent (e.g., sterile water or DMSO).

  • Perform a serial dilution of the agonist in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations (e.g., 10 µM to 10 pM).

3. Calcium Indicator Dye Loading:

  • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves diluting the dye in assay buffer, often containing probenecid to prevent dye leakage from the cells.

  • Gently remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

4. Measurement of Calcium Mobilization:

  • Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Program the instrument to record a baseline fluorescence for 10-20 seconds.

  • Add a specific volume (e.g., 20 µL) of the (Leu31,Pro34)-NPY dilutions to the corresponding wells.

  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis:

  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Plot the ΔRFU against the logarithm of the (Leu31,Pro34)-NPY concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualizations

NPY_Y1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leu31_Pro34_NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31_Pro34_NPY->Y1R Binds Gq Gq Protein Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release Ca2_increase Increased Intracellular [Ca2+] Ca2_release->Ca2_increase

Caption: Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture & Plate Y1R-expressing cells C 3. Load Cells with Calcium Indicator Dye A->C B 2. Prepare Serial Dilutions of (Leu31,Pro34)-NPY E 5. Add Agonist & Measure Fluorescence Change B->E D 4. Measure Baseline Fluorescence C->D D->E F 6. Calculate ΔRFU (Peak - Baseline) E->F G 7. Plot ΔRFU vs. log[Agonist] F->G H 8. Fit Curve & Determine EC50 Value G->H

Caption: Experimental workflow for dose-response curve optimization.

References

Technical Support Center: (Leu31,Pro34)-Neuropeptide Y Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Leu31,Pro34)-Neuropeptide Y (NPY) in animal studies. The information is tailored for scientists and drug development professionals to address potential sources of variability and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-NPY and what is its primary mechanism of action?

A1: (Leu31,Pro34)-NPY is a synthetic analog of Neuropeptide Y (NPY). It is a highly potent and selective agonist for the Neuropeptide Y receptor type 1 (Y1 receptor).[1][2][3] It exhibits significantly lower affinity for the Y2 receptor and some affinity for Y4 and Y5 receptors.[4] Its primary mechanism of action is to bind to and activate Y1 receptors, which are G-protein coupled receptors (GPCRs).

Q2: What are the expected physiological effects of (Leu31,Pro34)-NPY administration in rodents?

A2: The most well-documented effects of central administration of (Leu31,Pro34)-NPY in rodents are a potent stimulation of food intake (orexigenic effect) and an increase in blood pressure.[1][5][6] These effects are mediated through the activation of Y1 receptors.

Q3: What is the recommended vehicle for dissolving and administering (Leu31,Pro34)-NPY?

A3: For in vivo studies, sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for dissolving (Leu31,Pro34)-NPY. For in vitro studies, a buffered solution like phosphate-buffered saline (PBS) may be more suitable. The pH of the solution should be near neutral to ensure peptide stability.[7][8]

Q4: How should (Leu31,Pro34)-NPY be stored to ensure its stability?

A4: Lyophilized (Leu31,Pro34)-NPY is stable at -20°C for extended periods. Once reconstituted in a vehicle like saline, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Peptide solutions can be susceptible to degradation, and prolonged storage in solution at room temperature is not recommended.[7][10]

Troubleshooting Guide

Issue 1: High Variability in Food Intake Response
Potential Cause Troubleshooting Step Rationale
Animal Strain Record and report the specific strain of rat or mouse used (e.g., Sprague-Dawley, Wistar). Consider conducting a pilot study with different strains to determine the most responsive one for your experimental question.Different rodent strains can exhibit varied responses to NPY agonists due to genetic differences in the NPY system. For example, Wistar and Sprague-Dawley rats, while both commonly used, have known physiological and metabolic differences.[11][12][13]
Animal Sex Use both male and female animals in your studies or provide a clear justification for using only one sex. Analyze data separately for each sex.There are known sex differences in the expression of NPY and its receptors in various brain regions, which can influence behavioral outcomes.[14]
Animal Age Standardize the age of the animals used in your experiments. Be aware that the NPY system undergoes age-related changes.The expression and function of the NPY system can change with age, potentially altering the response to (Leu31,Pro34)-NPY.[15][16][17]
Acclimation and Stress Ensure all animals are properly acclimated to the housing and experimental conditions. Minimize stress during handling and injections, as stress can influence the NPY system and feeding behavior.Stress is a known modulator of the NPY system and can independently affect food intake, thus introducing variability.
Injection Accuracy For intracerebroventricular (ICV) injections, verify cannula placement for each animal post-mortem using dye injection and histological analysis.Incorrect cannula placement can lead to the compound not reaching the target brain region, resulting in a lack of effect or high variability.
Issue 2: Inconsistent or Lack of Effect on Blood Pressure
Potential Cause Troubleshooting Step Rationale
Anesthesia The type and depth of anesthesia can significantly impact cardiovascular parameters. Use a consistent anesthetic regimen and monitor physiological parameters closely.Anesthetics can interact with the pathways that regulate blood pressure, potentially masking or altering the effects of (Leu31,Pro34)-NPY.
Route of Administration Ensure the route of administration (e.g., intravenous, intracerebroventricular) is appropriate for the intended effect and is performed consistently.The cardiovascular effects of (Leu31,Pro34)-NPY are dependent on its ability to reach the relevant Y1 receptors in the vasculature or central nervous system.
Peptide Integrity Prepare fresh solutions of (Leu31,Pro34)-NPY for each experiment. If using stored solutions, ensure they have been stored properly to prevent degradation.Degradation of the peptide will lead to a lower effective concentration and a diminished physiological response.

Quantitative Data

Dose-Response of Intracerebroventricular (ICV) (Leu31,Pro34)-NPY on Food Intake in Rats
Dose (nmol)Animal StrainObservation TimeEffect on Food IntakeReference
1.15 - 3.45Sprague-DawleyNot specifiedIncreased food intake[5]
5 µg (approx. 1.18 nmol)Not specified4 hoursSignificant increase in food intake[6]
1 nmolNot specified2 hoursIncreased food intake[18]

Note: Dosages and responses can vary between studies due to differences in experimental protocols.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol provides a general overview. Researchers should consult detailed surgical manuals and adhere to their institution's animal care and use guidelines.

1. Surgical Cannula Implantation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
  • Place the animal in a stereotaxic frame.
  • Make a midline incision on the scalp to expose the skull.
  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (a common target).
  • Drill a small burr hole at the determined coordinates.
  • Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
  • Insert a dummy cannula to keep the guide cannula patent.
  • Allow the animal to recover for at least one week before any experiments.

2. Intracerebroventricular Injection:

  • Gently restrain the conscious and acclimated rat.
  • Remove the dummy cannula from the guide cannula.
  • Connect an injection cannula (which extends slightly beyond the tip of the guide cannula) to a Hamilton syringe via polyethylene tubing.
  • Load the syringe with the desired concentration of (Leu31,Pro34)-NPY dissolved in sterile saline.
  • Slowly infuse the solution (typically 1-5 µL) over 1-2 minutes.
  • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
  • Replace the dummy cannula.

Visualizations

Signaling Pathways and Experimental Workflows

Y1_Receptor_Signaling_Pathway Y1 Receptor Signaling Pathway Leu31_Pro34_NPY (Leu31,Pro34)-NPY Y1R Y1 Receptor Leu31_Pro34_NPY->Y1R G_protein Gi/o Protein Y1R->G_protein AC Adenylyl Cyclase G_protein->AC inhibition Ca_channels Ca2+ Channels G_protein->Ca_channels inhibition MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway activation cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibition CREB CREB PKA->CREB inhibition Gene_Expression Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Food Intake, Vasoconstriction) Gene_Expression->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Y1 Receptor Signaling Pathway.

Experimental_Workflow_Troubleshooting Experimental Workflow for Troubleshooting Variability cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Selection Animal Selection (Strain, Sex, Age) Acclimation Acclimation Animal_Selection->Acclimation Injection Administration (Route, Accuracy) Acclimation->Injection Peptide_Prep (Leu31,Pro34)-NPY Preparation & Storage Peptide_Prep->Injection Behavioral_Assay Behavioral/Physiological Measurement Injection->Behavioral_Assay Data_Analysis Data Analysis (Stratify by variables) Behavioral_Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Variability Observed Variability Interpretation->Variability Troubleshoot_Animal Review Animal Factors Variability->Troubleshoot_Animal Troubleshoot_Peptide Check Peptide Integrity Variability->Troubleshoot_Peptide Troubleshoot_Procedure Verify Experimental Procedures Variability->Troubleshoot_Procedure Troubleshoot_Animal->Animal_Selection Troubleshoot_Peptide->Peptide_Prep Troubleshoot_Procedure->Injection

Caption: Workflow for Troubleshooting Variability.

References

Best practices for storing and handling (Leu31,pro34)-neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of (Leu31,Pro34)-Neuropeptide Y. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-Neuropeptide Y and what is its primary biological activity?

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY). It is a high-affinity and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4] It also exhibits affinity for Y4 and Y5 receptors.[2][3] Its primary biological activities include increasing blood pressure and stimulating food intake in vivo, as well as inducing calcium mobilization in vitro.[3][4][5]

Q2: How should I store lyophilized (Leu31,Pro34)-Neuropeptide Y?

Lyophilized (Leu31,Pro34)-Neuropeptide Y should be stored in a freezer at or below -20°C. For long-term storage, -80°C is recommended.[1]

Q3: What is the best way to reconstitute (Leu31,Pro34)-Neuropeptide Y?

(Leu31,Pro34)-Neuropeptide Y is soluble in water up to 1 mg/mL. For reconstitution, use sterile, distilled water. If you encounter solubility issues, you can try dissolving the peptide in a small amount of DMSO first.[3]

Q4: How should I store the reconstituted peptide solution?

Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] The aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]

Q5: What are the molecular weight and chemical formula of (Leu31,Pro34)-Neuropeptide Y?

The molecular weight of (Leu31,Pro34)-Neuropeptide Y is approximately 4241 g/mol , and its chemical formula is C189H284N54O56S.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 4241 g/mol
Chemical Formula C189H284N54O56S
Solubility in Water Up to 1 mg/mL
Storage (Lyophilized) ≤ -20°C
Storage (in Solution) -20°C (1 month), -80°C (6 months)[1][2]
Purity (HPLC) ≥95%
Binding Affinity (Ki) for Y1 Receptor 0.39 nM[2][3]

Troubleshooting Guides

Issue 1: The peptide does not fully dissolve in water.

  • Possible Cause: The peptide may have formed aggregates.

  • Solution:

    • Try vortexing the solution for a longer period.

    • Briefly sonicate the solution in a water bath.

    • If the peptide still does not dissolve, you can add a small amount of a solubilizing agent like DMSO.[3] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect cell viability or assay performance.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Degradation of the peptide due to improper storage or handling.

  • Solution 1:

    • Ensure the peptide is stored at the recommended temperature and protected from moisture.

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][2]

    • Use a fresh aliquot for each experiment.

  • Possible Cause 2: Inaccurate peptide concentration.

  • Solution 2:

    • Recalculate the concentration of your stock solution.

    • Consider having the peptide concentration professionally quantified.

Issue 3: No biological response in a cell-based assay (e.g., calcium mobilization).

  • Possible Cause 1: The cells do not express the Y1 receptor or express it at very low levels.

  • Solution 1:

    • Confirm Y1 receptor expression in your cell line using techniques like qPCR or western blotting.

    • Consider using a cell line known to endogenously express the Y1 receptor or a transiently/stably transfected cell line.

  • Possible Cause 2: The peptide has degraded.

  • Solution 2:

    • Use a fresh aliquot of the peptide.

    • Test the activity of the peptide on a positive control cell line.

  • Possible Cause 3: Issues with the assay itself.

  • Solution 3:

    • Review your assay protocol for any potential errors.

    • Ensure all reagents are fresh and properly prepared.

    • Include appropriate positive and negative controls in your experiment.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of (Leu31,Pro34)-Neuropeptide Y for the Y1 receptor.

Materials:

  • Cell membranes from a cell line expressing the Y1 receptor (e.g., SK-N-MC).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

  • Unlabeled (Leu31,Pro34)-Neuropeptide Y.

  • Binding Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.2% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in binding buffer and homogenize. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [¹²⁵I]-PYY.

    • Increasing concentrations of unlabeled (Leu31,Pro34)-Neuropeptide Y (for competition curve) or buffer (for total binding).

    • For non-specific binding, add a high concentration of unlabeled NPY.

    • Add the membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competitor to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium in response to Y1 receptor activation by (Leu31,Pro34)-Neuropeptide Y.

Materials:

  • HEK293 cells stably expressing the human Y1 receptor.

  • Cell culture medium (e.g., DMEM).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • (Leu31,Pro34)-Neuropeptide Y.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the Y1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate the plate at 37°C for 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.

  • Peptide Addition: Inject a solution of (Leu31,Pro34)-Neuropeptide Y at the desired concentration into the wells.

  • Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response as a function of the peptide concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Decreases Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_ER->PKC Activates CaMKII CaMKII Ca2_ER->CaMKII Activates ERK ERK1/2 PKC->ERK CaMKII->ERK ATP ATP Leu31Pro34NPY (Leu31,Pro34)-NPY Leu31Pro34NPY->Y1R Binds

Caption: Signaling pathway of (Leu31,Pro34)-Neuropeptide Y via the Y1 receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute Peptide Add_Peptide Add Peptide Reconstitute->Add_Peptide Prepare_Cells Prepare Y1-Expressing Cells Load_Dye Load Cells with Calcium Dye Prepare_Cells->Load_Dye Prepare_Reagents Prepare Assay Buffers & Dyes Prepare_Reagents->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Measure_Baseline->Add_Peptide Measure_Response Measure Fluorescence Response Add_Peptide->Measure_Response Calculate_Response Calculate Peak - Baseline Measure_Response->Calculate_Response Plot_Curve Plot Dose-Response Curve Calculate_Response->Plot_Curve Determine_EC50 Determine EC₅₀ Plot_Curve->Determine_EC50

Caption: Experimental workflow for a calcium mobilization assay.

References

Technical Support Center: Interpreting Unexpected Results in (Leu31,Pro34)-NPY Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected results during experiments with the neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY.

Frequently Asked Questions (FAQs)

Q1: My (Leu31,Pro34)-NPY shows lower potency or efficacy than expected in my functional assay.

A1: Several factors could contribute to this observation:

  • Peptide Integrity and Handling: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Verify the peptide's purity and concentration.

  • Assay Conditions: Optimize your assay parameters, including cell density, incubation times, and buffer components.

  • Receptor Expression Levels: Low expression of the Y1 receptor in your cell line or tissue preparation will lead to a reduced response. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the observed response. Consider shorter incubation times or using a cell line with a known stable receptor expression.

Q2: I am observing a response to (Leu31,Pro34)-NPY in a system where I expect Y2 or another NPY receptor subtype to be dominant.

A2: While (Leu31,Pro34)-NPY is a highly selective Y1 receptor agonist, unexpected activity could arise from:

  • Off-Target Effects at High Concentrations: At high micromolar concentrations, (Leu31,Pro34)-NPY may exhibit some activity at other NPY receptor subtypes, particularly Y4 and Y5.[1][2] It is crucial to perform dose-response curves to determine the potency (EC50) of the observed effect.

  • Expression of Multiple NPY Receptors: Your experimental system may co-express multiple NPY receptor subtypes. The observed effect could be a composite of activation of different receptors. Use selective antagonists for other NPY receptors to dissect the pharmacology of the response.

  • Receptor Heterodimerization: NPY receptors can form heterodimers (e.g., Y1-Y5), which may have a pharmacological profile distinct from the individual receptors.[3]

Q3: In my in vivo study, (Leu31,Pro34)-NPY did not produce the expected physiological effect, while another Y1 agonist did. Why might this be?

A3: This can be a complex issue with several potential explanations:

  • Biased Agonism: Different agonists, even for the same receptor, can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[4] It is possible that the specific physiological response you are measuring is mediated by a pathway that is not efficiently activated by (Leu31,Pro34)-NPY compared to the other agonist. For instance, in a rat model of PTSD, the Y1 agonist [D-His26]NPY was effective in preventing anxiety-like behavior, whereas (Leu31,Pro34)-NPY was not.[5][6]

  • Pharmacokinetics and Bioavailability: The two agonists may have different absorption, distribution, metabolism, and excretion (ADME) profiles, leading to different concentrations at the target site.

  • Species Differences: The pharmacology of NPY receptors and the effects of their ligands can vary between species.

Troubleshooting Guides

Unexpected Agonist Activity in a Functional Assay

If you observe an unexpected agonist response with (Leu31,Pro34)-NPY, follow this troubleshooting workflow:

dot

TroubleshootingWorkflow start Unexpected Agonist Activity Observed check_concentration Is the effect observed only at high concentrations (>1µM)? start->check_concentration yes_off_target Potential off-target effect. Confirm with selective antagonists for Y4 and Y5 receptors. check_concentration->yes_off_target Yes no_receptor_expression Characterize NPY receptor expression profile in your system (qPCR, binding). check_concentration->no_receptor_expression No end Identify source of unexpected activity yes_off_target->end multiple_receptors Does the system express multiple NPY receptors? no_receptor_expression->multiple_receptors yes_dissect_pharmacology Use selective antagonists to isolate the contribution of each receptor. multiple_receptors->yes_dissect_pharmacology Yes no_biased_agonism Consider biased agonism. Investigate different signaling pathways (e.g., cAMP, β-arrestin). multiple_receptors->no_biased_agonism No yes_dissect_pharmacology->end no_biased_agonism->end

Caption: Troubleshooting workflow for unexpected agonist activity.

Lack of Expected Agonist Activity

If (Leu31,Pro34)-NPY is not producing the expected Y1-mediated response, consider the following:

dot

TroubleshootingNoActivity start No Expected Y1 Activity check_peptide Verify peptide integrity (storage, handling, concentration). start->check_peptide peptide_ok Peptide OK check_peptide->peptide_ok Pass peptide_bad Re-evaluate peptide quality check_peptide->peptide_bad Fail check_assay Optimize assay conditions (cell health, incubation time, buffers). peptide_ok->check_assay end Resolve lack of activity peptide_bad->end assay_ok Assay OK check_assay->assay_ok Pass assay_bad Re-optimize assay check_assay->assay_bad Fail check_receptor Confirm Y1 receptor expression and function with a reference agonist. assay_ok->check_receptor assay_bad->end receptor_ok Receptor OK check_receptor->receptor_ok Pass receptor_bad Use a different cell line or tissue with confirmed Y1 expression. check_receptor->receptor_bad Fail investigate_desensitization Investigate receptor desensitization or signaling bias. receptor_ok->investigate_desensitization receptor_bad->end investigate_desensitization->end

Caption: Troubleshooting workflow for lack of expected activity.

Data Presentation

Table 1: Receptor Binding Affinity of (Leu31,Pro34)-NPY

This table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for different human NPY receptor subtypes.

Receptor SubtypeKi (nM)Reference
Y10.39[1]
Y2>1000[2]
Y40.499[2]
Y50.31[2]

Table 2: Functional Potency of (Leu31,Pro34)-NPY

This table presents the functional potency (EC50 or IC50) of (Leu31,Pro34)-NPY in common second messenger assays.

Assay TypeReceptor SubtypePotency (nM)Effect
Calcium MobilizationY1~1-10Agonist
cAMP InhibitionY1~0.1-1Agonist

Note: Potency values can vary depending on the cell line and specific assay conditions.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of (Leu31,Pro34)-NPY for NPY receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the NPY receptor of interest.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY), and increasing concentrations of unlabeled (Leu31,Pro34)-NPY.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following Y1 receptor activation.

  • Cell Plating: Seed cells expressing the Y1 receptor into a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash the cells and add varying concentrations of (Leu31,Pro34)-NPY.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity upon Y1 receptor activation.

  • Cell Plating: Seed cells expressing the Y1 receptor in a 96-well plate.

  • Assay Setup: Pre-incubate the cells with varying concentrations of (Leu31,Pro34)-NPY.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of (Leu31,Pro34)-NPY to determine the IC50.

Signaling Pathways and Workflows

dot

Y1_Signaling cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca NPY (Leu31,Pro34)-NPY NPY->Y1R PKA ↓ PKA Activity cAMP->PKA PKC ↑ PKC Activity Ca->PKC CREB ↓ CREB Phosphorylation PKA->CREB downstream Cellular Response (e.g., proliferation, ion channel modulation) CREB->downstream PKC->downstream

Caption: Simplified NPY Y1 receptor signaling pathways.

dot

Experimental_Workflow cluster_0 Hypothesis cluster_1 Initial Checks cluster_2 Pharmacological Characterization cluster_3 Mechanistic Investigation cluster_4 Conclusion hypothesis Unexpected result with (Leu31,Pro34)-NPY check_reagents Verify Peptide Quality & Reagent Integrity hypothesis->check_reagents check_cells Confirm Cell Health & Receptor Expression check_reagents->check_cells dose_response Full Dose-Response Curve check_cells->dose_response antagonist Test with Selective Antagonists dose_response->antagonist signaling Investigate Alternative Signaling Pathways antagonist->signaling dimerization Assess Receptor Heterodimerization signaling->dimerization conclusion Interpret Results and Refine Hypothesis dimerization->conclusion

Caption: General experimental workflow for investigating unexpected results.

References

Validation & Comparative

A Comparative Guide: (Leu31,Pro34)-Neuropeptide Y versus Endogenous Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y, and the endogenous Neuropeptide Y. We will explore their binding affinities to NPY receptors, their functional effects on intracellular signaling, and their in vivo physiological impacts, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

Feature(Leu31,Pro34)-Neuropeptide YEndogenous Neuropeptide Y
Receptor Selectivity High affinity and selectivity for the Y1 receptor. Also binds to Y4 and Y5 receptors, but with significantly lower affinity for the Y2 receptor.Binds to all Y receptor subtypes (Y1, Y2, Y4, Y5), with some studies suggesting a higher affinity for the Y2 receptor over the Y1 receptor.
Primary Function Primarily used as a selective Y1 receptor agonist in research to elucidate the specific roles of the Y1 receptor.A pleiotropic neurotransmitter and neuromodulator involved in a wide range of physiological processes including appetite regulation, blood pressure control, and anxiety.
Effect on Blood Pressure More potent than endogenous NPY in increasing blood pressure, an effect mediated through the Y1 receptor.Increases blood pressure through its action on Y1 receptors.
Effect on Food Intake Induces food intake, an effect attributed to its agonist activity at the Y1 receptor.A potent stimulator of food intake, with its effects mediated by both Y1 and Y5 receptors.

Receptor Binding Affinity

The primary distinction between (Leu31,Pro34)-NPY and endogenous NPY lies in their binding profiles to the family of NPY receptors. (Leu31,Pro34)-NPY was specifically designed as a selective Y1 receptor agonist.[1][2][3][4]

Table 1: Comparison of Receptor Binding Affinities (Ki values in nM)

LigandY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
(Leu31,Pro34)-NPY 0.39[5][6]>1000[5][6]0.499[5][6]0.31[5][6]
Endogenous NPY High AffinityHigh AffinityHigh AffinityHigh Affinity

Functional Effects: Intracellular Signaling

Both (Leu31,Pro34)-NPY and endogenous NPY exert their effects by activating G-protein coupled receptors (GPCRs), primarily leading to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium.

Cyclic AMP (cAMP) Inhibition

Activation of Y1 receptors by both peptides leads to the inhibition of forskolin-stimulated cAMP accumulation. This is a hallmark of Gi-coupled receptor activation.

Table 2: Comparison of Potency in cAMP Inhibition

LigandCell LineEC50 (nM)
(Leu31,Pro34)-NPY SK-N-MC~3.5
Endogenous NPY SK-N-MC~0.4

Note: The EC50 values are from different studies and should be interpreted with caution. A direct comparison in the same experimental setup would be ideal.

Calcium Mobilization

Both ligands have been shown to induce a transient increase in intracellular calcium concentration ([Ca2+]i) upon binding to the Y1 receptor. One study in human erythroleukemia (HEL) cells found that (Leu31,Pro34)-NPY was approximately four times more potent than endogenous NPY in eliciting this response.

In Vivo Effects

The differential receptor selectivity of (Leu31,Pro34)-NPY and endogenous NPY translates to distinct physiological effects in vivo.

Blood Pressure Regulation

Both peptides are known to increase blood pressure, a physiological response primarily mediated by the Y1 receptor on vascular smooth muscle cells. However, studies in anesthetized rats have demonstrated that (Leu31,Pro34)-NPY is more potent in this regard than endogenous NPY.[2][3] This heightened potency is likely due to its high selectivity and efficacy at the Y1 receptor, which is the key mediator of NPY's pressor effects.

Food Intake

Endogenous NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, with its effects being mediated through both Y1 and Y5 receptors.[8] The Y1-selective agonist, (Leu31,Pro34)-NPY, has also been shown to increase food intake when administered intracerebroventricularly in rats, at doses ranging from 1.15 to 3.45 nmol.[9] This provides evidence for the specific involvement of the Y1 receptor in the regulation of feeding behavior.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G NPY Receptor Signaling Pathway cluster_ligand Ligands cluster_receptor Y1 Receptor cluster_effector Intracellular Signaling NPY Endogenous NPY Y1 Y1 Receptor (GPCR) NPY->Y1 Leu31Pro34 (Leu31,Pro34)-NPY Leu31Pro34->Y1 Gi Gi Protein Y1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Caption: NPY receptor signaling cascade.

G Receptor Binding Assay Workflow prep Prepare cell membranes expressing Y1 receptors incubate Incubate membranes with radiolabeled NPY and varying concentrations of competitor (NPY or (Leu31,Pro34)-NPY) prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Caption: Workflow for a competitive receptor binding assay.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of (Leu31,Pro34)-NPY and endogenous NPY for NPY receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NPY receptor of interest (e.g., Y1, Y2, Y4, or Y5).

  • Radiolabeled NPY (e.g., [¹²⁵I]-PYY or [³H]-NPY).

  • Unlabeled (Leu31,Pro34)-NPY and endogenous NPY.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled NPY, and a range of concentrations of the unlabeled competitor peptide ((Leu31,Pro34)-NPY or endogenous NPY).

  • Total and Non-specific Binding: Include wells with only the radioligand and buffer for total binding, and wells with the radioligand and a high concentration of unlabeled NPY for non-specific binding.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the effect of (Leu31,Pro34)-NPY and endogenous NPY on intracellular cAMP levels.

Materials:

  • A cell line expressing the NPY receptor of interest (e.g., CHO-K1 or HEK293).

  • (Leu31,Pro34)-NPY and endogenous NPY.

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and stimulation buffer.

  • 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of (Leu31,Pro34)-NPY or endogenous NPY for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature.

  • Detection: Lyse the cells and measure the cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the peptide. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To compare the effects of (Leu31,Pro34)-NPY and endogenous NPY on systemic blood pressure.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., urethane or pentobarbital).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • (Leu31,Pro34)-NPY and endogenous NPY dissolved in sterile saline.

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of the peptides.

  • Stabilization: Allow the animal to stabilize for a period of time (e.g., 30 minutes) to obtain a baseline blood pressure reading.

  • Peptide Administration: Administer increasing doses of (Leu31,Pro34)-NPY or endogenous NPY intravenously.

  • Data Recording: Continuously record the mean arterial pressure (MAP) using the pressure transducer and data acquisition system.

  • Data Analysis: Analyze the changes in MAP from baseline in response to each dose of the peptides. Construct dose-response curves to compare the potency and efficacy of the two compounds.

Food Intake Study in Rats

Objective: To compare the orexigenic effects of (Leu31,Pro34)-NPY and endogenous NPY.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Intracerebroventricular (ICV) cannulae.

  • (Leu31,Pro34)-NPY and endogenous NPY dissolved in artificial cerebrospinal fluid (aCSF).

  • Standard rat chow.

  • Metabolic cages for accurate food intake measurement.

Procedure:

  • Surgery and Recovery: Surgically implant ICV cannulae into the lateral ventricle of the rats. Allow the animals to recover fully.

  • Habituation: Acclimate the rats to the experimental conditions, including handling and the metabolic cages.

  • Peptide Administration: At the beginning of the dark cycle (when rats are most active feeders), administer a specific dose of (Leu31,Pro34)-NPY, endogenous NPY, or vehicle (aCSF) via the ICV cannula.

  • Food Intake Measurement: Measure the cumulative food intake at various time points after the injection (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake in the peptide-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the orexigenic effects.

Conclusion

(Leu31,Pro34)-Neuropeptide Y serves as a valuable pharmacological tool for dissecting the specific physiological roles of the Y1 receptor, owing to its high selectivity over other NPY receptor subtypes. In contrast, endogenous Neuropeptide Y is a non-selective agonist, activating a broader range of NPY receptors to orchestrate a complex array of physiological functions. Understanding the distinct profiles of these two peptides is crucial for researchers in the fields of neuroscience, cardiovascular physiology, and drug development aimed at modulating the NPY system for therapeutic benefit.

References

NPY Y1 Receptor Modulation in Cardiovascular Models: A Comparative Guide to Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) and its receptors, particularly the Y1 subtype, are pivotal in cardiovascular regulation. Their modulation presents a promising therapeutic avenue for a range of cardiovascular diseases. This guide provides a comprehensive comparison of NPY Y1 receptor agonists and antagonists in cardiovascular models, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

NPY Y1 Receptor Signaling Pathway

Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ can also activate Ca2+/calmodulin-dependent kinase II (CaMKII). These pathways converge on downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to physiological responses such as vasoconstriction and cell growth.[1][2][3]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gαi/oβγ Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves PKA ↓ PKA cAMP->PKA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC CaMKII CaMKII Ca_release->CaMKII MAPK MAPK Cascade (ERK1/2) PKC->MAPK CaMKII->MAPK Response Cardiovascular Responses (Vasoconstriction, Cell Growth) MAPK->Response

NPY Y1 Receptor Signaling Pathway.

Performance Comparison: Agonist vs. Antagonist

The following tables summarize the quantitative effects of a selective NPY Y1 receptor agonist, [Leu31, Pro34]NPY, and a selective antagonist, BIBP 3226, in various cardiovascular models.

Table 1: Effects of NPY Y1 Receptor Agonist ([Leu31, Pro34]NPY)
ParameterAnimal ModelDose/ConcentrationObserved EffectReference
Mean Arterial Pressure Anesthetized Rats0.25 - 2.5 nmol/kg (i.v.)Dose-dependent increase; more potent than NPY.[4][5][6]
Vascular Contraction Isolated Rat Mesenteric ArteryNot specifiedElicited a contractile response similar to NPY.
Table 2: Effects of NPY Y1 Receptor Antagonist (BIBP 3226)
ParameterAnimal ModelDose/ConcentrationObserved EffectReference
Mean Blood Pressure Conscious Spontaneously Hypertensive Rats (SHR)Not specifiedNo significant effect on resting MBP.[7]
Heart Rate Conscious Spontaneously Hypertensive Rats (SHR)Not specifiedAttenuated stress-evoked tachycardia.[7]
Vascular Response to NPY Pig (in vivo)1.9 nmol/kg/min (i.v. infusion)Significant inhibition of NPY-evoked vasoconstriction in kidney and hind limb.[8][9]
Vasoconstrictor Response to Nerve Stimulation Canine Splenic Arteries0.1 - 1 µMDose-dependent inhibition of the second peak of vasoconstriction at low frequencies.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo and in vitro studies of NPY Y1 receptor modulators.

In Vivo Cardiovascular Assessment in Anesthetized Rats

Objective: To evaluate the effect of NPY Y1 receptor agonists and antagonists on systemic hemodynamics.

Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).

Anesthesia: Urethane (1.25 g/kg, i.p.) or a combination of α-chloralose and urethane.

Surgical Preparation:

  • The trachea is cannulated to ensure a clear airway.

  • The right jugular vein is cannulated for intravenous drug administration.

  • The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.

  • Body temperature is maintained at 37°C using a heating pad.

Experimental Procedure:

  • After a stabilization period of at least 20 minutes, baseline blood pressure and heart rate are recorded.

  • For agonist studies, a dose-response curve is generated by administering increasing doses of the Y1 agonist (e.g., [Leu31, Pro34]NPY; 0.1 to 10 nmol/kg, i.v.).

  • For antagonist studies, the Y1 antagonist (e.g., BIBP 3226; 1-10 mg/kg, i.v.) is administered, followed by a challenge with an agonist or endogenous NPY to assess the blockade.

  • Hemodynamic parameters are recorded continuously and analyzed.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Administer Anesthesia Animal_Model->Anesthesia Cannulation Surgical Cannulation (Trachea, Jugular Vein, Carotid Artery) Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Record Baseline (BP, HR) Stabilization->Baseline Drug_Admin Administer Test Compound (Agonist or Antagonist) Baseline->Drug_Admin Data_Collection Continuous Hemodynamic Monitoring Drug_Admin->Data_Collection Data_Analysis Analyze Data (e.g., Dose-Response Curves) Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Experimental Workflow for In Vivo Cardiovascular Studies.
In Vitro Vascular Reactivity Studies

Objective: To assess the direct effect of NPY Y1 receptor modulators on vascular tone in isolated blood vessels.

Tissue Preparation:

  • Rats are euthanized, and the mesenteric arterial bed or aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

  • Arterial rings of 2-3 mm in length are prepared and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

Experimental Procedure:

  • The arterial rings are equilibrated for 60-90 minutes under a resting tension of 1-2 g.

  • The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM).

  • For agonist studies, a cumulative concentration-response curve is generated by adding the Y1 agonist (e.g., [Leu31, Pro34]NPY; 10^-10 to 10^-6 M).

  • For antagonist studies, the arterial rings are incubated with the Y1 antagonist (e.g., BIBP 3226; 10^-7 M) for a predetermined period before generating the agonist concentration-response curve.

  • Contractile responses are recorded and expressed as a percentage of the maximal contraction induced by a reference agent (e.g., KCl).

Logical Relationship of Effects

The interplay between NPY Y1 receptor agonists and antagonists in the cardiovascular system can be summarized by their opposing actions on the signaling pathway and physiological outcomes.

Logical_Relationship Agonist NPY Y1 Receptor Agonist (e.g., [Leu31, Pro34]NPY) Y1R NPY Y1 Receptor Agonist->Y1R Activates Antagonist NPY Y1 Receptor Antagonist (e.g., BIBP 3226) Antagonist->Y1R Blocks Signaling Downstream Signaling (↑ Ca²⁺, ↓ cAMP) Y1R->Signaling Initiates Response Cardiovascular Effects (Vasoconstriction, ↑ BP) Signaling->Response Leads to

Agonist vs. Antagonist Logical Relationship.

References

Validating the Y1 Receptor Selectivity of (Leu31,Pro34)-NPY in a New Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (Leu31,Pro34)-Neuropeptide Y, a potent and selective agonist for the Neuropeptide Y (NPY) Y1 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology. This document outlines the selectivity profile of (Leu31,Pro34)-NPY against other Y receptor subtypes, details key experimental protocols for its validation, and presents relevant signaling pathways.

Comparative Selectivity Profile

(Leu31,Pro34)-NPY was developed as a specific agonist for the Y1 receptor subtype.[1][2][3] Its selectivity is established by comparing its binding affinity and functional potency against a panel of NPY receptor subtypes, primarily Y1, Y2, Y4, and Y5. While highly potent at the Y1 receptor, it also displays some affinity for Y4 and Y5 receptors.[4][5] Its key characteristic is the significantly reduced affinity for the Y2 receptor, which readily binds C-terminal fragments of NPY like NPY-(13-36).[1][6]

The table below summarizes the representative binding affinities of (Leu31,Pro34)-NPY and other common NPY receptor ligands. This data is crucial for designing experiments in a new model, as it provides a baseline for expected activity and helps in selecting appropriate comparator compounds.

CompoundY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)Selectivity Profile
(Leu31,Pro34)-NPY 0.39 [4]>1000~10-50~5-20Y1-preferring Agonist[5][7]
Neuropeptide Y (NPY)~0.5~0.7~1.0~1.0Non-selective Agonist
PYY(3-36)>1000~0.1>1000>1000Y2-selective Agonist[8]
BIBP3226~1.1>1000>1000>1000Y1-selective Antagonist[8]

Note: Ki values are approximate and can vary based on experimental conditions and cell systems.

Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[9] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Simultaneously, the βγ-subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytoplasmic free calcium concentration.[1][6]

Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligand cluster_cytoplasm Cytoplasm Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP Converts PLC_products IP3 + DAG PLC->PLC_products Generates Ligand (Leu31,Pro34)-NPY Ligand->Y1R Binds ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Cell_Response Cellular Response (e.g., Vasoconstriction) PKA->Cell_Response Ca2 Ca²⁺ ↑ PLC_products->Ca2 Triggers Ca2->Cell_Response

Caption: NPY Y1 receptor canonical signaling cascade.

Experimental Validation Protocols

Validating the selectivity of (Leu31,Pro34)-NPY in a new model requires a combination of binding and functional assays. Below are detailed methodologies for two key experiments.

This assay quantifies the affinity of (Leu31,Pro34)-NPY for the Y1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of (Leu31,Pro34)-NPY at Y1, Y2, Y4, and Y5 receptors.

  • Materials:

    • Cell membranes or whole cells expressing the target NPY receptor subtype (e.g., HEK293-hY1R).

    • Radioligand: [¹²⁵I]-PYY or [¹²⁵I][Leu31,Pro34]PYY (for Y1-specific binding).[11]

    • Competitor Ligands: (Leu31,Pro34)-NPY (test), NPY (positive control), PYY(3-36) (Y2-selective control).

    • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled competitor ligands.

    • In a 96-well plate, add a fixed concentration of radioligand to each well.

    • Add the serially diluted competitor ligands to the appropriate wells.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of (Leu31,Pro34)-NPY to elicit a cellular response downstream of Y1 receptor activation.

  • Objective: To determine the potency (EC₅₀) of (Leu31,Pro34)-NPY in stimulating a Y1-mediated functional response.

  • Materials:

    • Whole cells expressing the target Y1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Agonists: (Leu31,Pro34)-NPY (test), NPY (positive control).

    • Antagonist (optional for validation): BIBP3226.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate cells expressing the Y1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of the agonist ((Leu31,Pro34)-NPY) into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[1][6]

    • The peak fluorescence response at each agonist concentration is used to generate a dose-response curve.

    • Calculate the EC₅₀ value (concentration of agonist that produces 50% of the maximal response).

Experimental Workflow for Selectivity Validation

The logical flow for comprehensively validating the Y1 selectivity of an agonist in a new model involves progressing from initial binding studies to functional characterization and, finally, to more complex systems.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Characterization cluster_in_vivo In Vivo / Physiological Validation A Step 1: Receptor Binding Assays (Determine Ki) B Panel of Receptors (Y1, Y2, Y4, Y5) A->B C Step 2: Functional Assays (Determine EC₅₀) B->C High affinity & selectivity observed? D Downstream Signaling (cAMP Inhibition, Ca²⁺ Mobilization) C->D E Antagonist Challenge (Confirm Y1-mediation with BIBP3226) D->E Potent functional activity? F Step 3: In Vivo Model Testing (e.g., Blood Pressure Assay in Rats) E->F Mechanism confirmed? G Assess Physiological Response (e.g., Pressor effect, Food Intake) F->G H H G->H Conclusion: Compound is a selective Y1 agonist in the new model

Caption: Workflow for validating Y1 receptor agonist selectivity.

References

A Comparative Guide to the Cross-Reactivity of (Leu31,Pro34)-Neuropeptide Y with NPY Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of the synthetic neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y, across various NPY receptor subtypes. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the NPY system.

(Leu31,Pro34)-Neuropeptide Y is widely recognized as a selective agonist for the NPY Y1 receptor.[1][2][3][4] However, understanding its cross-reactivity with other NPY receptor subtypes—namely Y2, Y4, and Y5—is crucial for the precise interpretation of experimental results. This guide summarizes the available binding affinity data and provides detailed experimental protocols for assessing ligand-receptor interactions within the NPY system.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-Neuropeptide Y for human NPY receptor subtypes Y1, Y2, Y4, and Y5, as determined in studies using HEK293 cells expressing the recombinant human receptors.

Receptor SubtypeLigandKi (nM)Source
Y1 (Leu31,Pro34)-NPY0.39[5][6]
Y2 (Leu31,Pro34)-NPY>1000[7]
Y4 (Leu31,Pro34)-NPY0.499[7]
Y5 (Leu31,Pro34)-NPY0.31[7]

Data presented is from competitive binding assays performed in HEK293 cell lines stably expressing the respective human NPY receptors.

As the data indicates, (Leu31,Pro34)-Neuropeptide Y exhibits high affinity for the Y1, Y4, and Y5 receptors, with Ki values in the sub-nanomolar range.[5][6][7] In contrast, its affinity for the Y2 receptor is significantly lower, with a Ki value greater than 1000 nM.[7] This demonstrates a marked selectivity for the Y1, Y4, and Y5 receptors over the Y2 receptor. While primarily known as a Y1 agonist, its potent activity at Y4 and Y5 receptors should be considered in experimental design and data interpretation.[8][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis of these findings, the following diagrams illustrate the primary signaling pathway for Y1, Y4, and Y5 receptors and a typical experimental workflow for a competitive radioligand binding assay.

NPY_Signaling_Pathway cluster_membrane Cell Membrane NPY_Ligand (Leu31,Pro34)-NPY NPY_Receptor NPY Receptor (Y1, Y4, or Y5) NPY_Ligand->NPY_Receptor Binds G_Protein Gi/o Protein NPY_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

NPY Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing NPY Receptor Incubate Incubate Membranes, Radioligand, and Competitor Together Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [125I]-PYY) Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of (Leu31,Pro34)-NPY Competitor_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Wash Wash Filters to Remove Non-specific Binding Filtration->Wash Counting Quantify Radioactivity on Filters Wash->Counting Competition_Curve Generate Competition Binding Curve Counting->Competition_Curve IC50_Determination Determine IC50 Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Value IC50_Determination->Ki_Calculation

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as (Leu31,Pro34)-NPY, by measuring its ability to compete with a radiolabeled ligand for binding to a specific NPY receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human NPY receptor of interest (Y1, Y2, Y4, or Y5).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Peptide YY).

  • Test Compound: (Leu31,Pro34)-Neuropeptide Y.

  • Non-specific Binding Control: A high concentration of unlabeled NPY or a suitable non-peptidic antagonist.

  • Assay Buffer: Typically contains a buffering agent (e.g., 25 mM HEPES), divalent cations (e.g., 2.5 mM CaCl₂, 1 mM MgCl₂), and a protease inhibitor (e.g., 0.1% BSA), at a pH of 7.4.

  • Wash Buffer: An ice-cold buffer, often of a lower ionic strength than the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well Microplates: Low-protein binding plates are recommended.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester or vacuum manifold.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer, radioligand, and cell membranes), non-specific binding (assay buffer, radioligand, cell membranes, and a high concentration of unlabeled NPY), and competitive binding (assay buffer, radioligand, cell membranes, and serial dilutions of (Leu31,Pro34)-NPY).

  • Incubation: Add the cell membranes to each well. The plate is then incubated, typically for 1-2 hours at room temperature, with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand and reduce non-specific binding.

  • Counting: The filters are dried, and the radioactivity retained on each filter is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration ((Leu31,Pro34)-NPY).

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation

This assay measures the functional activity of (Leu31,Pro34)-NPY by quantifying its ability to inhibit the production of cyclic AMP (cAMP) in cells expressing a Gi-coupled NPY receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human NPY receptor of interest.

  • Test Compound: (Leu31,Pro34)-Neuropeptide Y.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium.

  • Stimulation Buffer: Typically a balanced salt solution (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, a buffering agent (e.g., 5 mM HEPES), and a protein carrier (e.g., 0.1% BSA), at a pH of 7.4.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with stimulation buffer. The cells are then pre-incubated with varying concentrations of (Leu31,Pro34)-NPY for a short period (e.g., 15 minutes) at room temperature.

  • Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate the production of cAMP.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • The measured cAMP levels are plotted against the logarithm of the (Leu31,Pro34)-NPY concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

References

A Comparative Guide to (Leu31,Pro34)-Neuropeptide Y and Other Y1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (Leu31,Pro34)-Neuropeptide Y ([Leu31,Pro34]-NPY), a widely used selective agonist for the Neuropeptide Y (NPY) Y1 receptor, and other relevant Y1 agonists. The NPY system, comprising peptides NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), along with its receptors (Y1, Y2, Y4, Y5), is implicated in a multitude of physiological processes. The Y1 receptor, in particular, is a key target in research areas such as cardiovascular function, appetite regulation, and bone homeostasis.[1][2][3]

(Leu31,Pro34)-NPY is a synthetic analog of NPY designed for high affinity and selectivity for the Y1 receptor subtype over the Y2 receptor.[4][5][6] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y1 receptor. This document outlines its performance against other agonists, details the experimental protocols used for their characterization, and illustrates the key signaling pathways involved.

Comparative Performance of Y1 Agonists

The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of (Leu31,Pro34)-NPY and other compounds at the Y1 receptor. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundTypeReceptor SelectivityBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Key Characteristics
Neuropeptide Y (NPY) Endogenous LigandY1, Y2, Y4, Y5~0.5~1.2Non-selective endogenous agonist.
(Leu31,Pro34)-NPY Peptide AgonistY1 selective (also shows affinity for Y4, Y5)0.39[7]~1.0 - 2.5High-affinity, selective Y1 agonist; potent vasopressor in vivo.[4][6][8][9]
[D-Arg25]-NPY Peptide AgonistY1 selectiveN/A~1.0Selective Y1 agonist shown to stimulate food intake.[10]
[D-His26]-NPY Peptide AgonistY1 selectiveN/A~2.0Selective Y1 agonist shown to stimulate food intake.[10]
GR 231118 (1229U91) Peptide LigandY1 Antagonist / Y4 AgonistpKi = 10.2 (hY1)pEC50 = 8.6 (hY4)Potent Y1 antagonist, but also a potent Y4 agonist.[11]

Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[2][12] Upon agonist binding, the activated G-protein initiates two main intracellular signaling cascades:

  • Inhibition of Adenylyl Cyclase : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][12]

  • Activation of Phospholipase C (PLC) : The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytoplasmic free calcium.[4][6][12]

These pathways ultimately modulate various cellular functions, including cell growth, ion channel activity, and gene transcription.

Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP (decreased) AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Agonist (Leu31,Pro34)-NPY Agonist->Y1R binds ATP ATP ATP->AC Response Cellular Response cAMP->Response PIP2 PIP2 PIP2->PLC Ca Ca2+ (increased) IP3_DAG->Ca mobilizes Ca->Response

Canonical signaling pathways of the NPY Y1 receptor.

Experimental Protocols

The characterization of Y1 receptor agonists relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.

Protocol 1: Radioligand Binding Assay (Affinity)

This competitive binding assay quantifies the affinity (Ki) of a test compound for the Y1 receptor.

  • Objective : To determine the concentration of a test agonist that displaces 50% of a specific radioligand from the Y1 receptor (IC50), from which the inhibition constant (Ki) is calculated.

  • Materials :

    • Cell Membranes : Membranes prepared from cell lines stably expressing the human Y1 receptor (e.g., HEK293 or SK-N-MC cells).[13][14][15]

    • Radioligand : A high-affinity Y1 ligand labeled with a radioisotope, such as [125I]-Peptide YY ([125I]-PYY) or [125I][Leu31,Pro34]PYY.[16][17]

    • Test Compounds : Serial dilutions of the unlabeled agonist (e.g., (Leu31,Pro34)-NPY).

    • Buffers : Incubation buffer (e.g., Tris-HCl with protease inhibitors) and wash buffer.

  • Procedure :

    • Incubation : In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium : Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).[17]

    • Harvesting : Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[17]

    • Washing : Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

    • Detection : Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay (Functional Potency)

This functional assay measures the ability of an agonist to activate the Gi-coupled Y1 receptor and inhibit cAMP production.

  • Objective : To determine the concentration of an agonist that produces 50% of its maximal inhibitory effect on stimulated cAMP levels (EC50).

  • Materials :

    • Cell Line : Whole cells stably expressing the Y1 receptor (e.g., CHO or HEK293 cells).[17]

    • Adenylyl Cyclase Activator : Forskolin, used to stimulate a baseline level of cAMP production.[13][17]

    • Test Compounds : Serial dilutions of the Y1 agonist.

    • cAMP Assay Kit : A commercial kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA).

  • Procedure :

    • Cell Plating : Seed cells in a 96-well plate and allow them to grow to confluence.

    • Pre-incubation : Treat the cells with varying concentrations of the test agonist for a short period (e.g., 15 minutes).[17]

    • Stimulation : Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and incubate (e.g., 30 minutes).[17]

    • Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.

    • Data Analysis : Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and the maximal inhibition (Emax).[17]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Analysis Comparative Analysis (Potency, Selectivity, Efficacy) Binding->Analysis Functional cAMP / Ca2+ Assay (Determine EC50) BP_Assay Blood Pressure Assay (e.g., anesthetized rat) Functional->BP_Assay Feeding_Assay Food Intake Study (e.g., satiated rat) Functional->Feeding_Assay Functional->Analysis BP_Assay->Analysis Feeding_Assay->Analysis Compound Select Agonists (e.g., (Leu31,Pro34)-NPY) Compound->Binding Compound->Functional

General workflow for the characterization of Y1 agonists.

References

A Head-to-Head Comparison of Porcine vs. Human [Leu31,Pro34]-Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Y1 Receptor Agonists

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a wide array of physiological processes, mediated by a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The analogue [Leu31,Pro34]-NPY is a potent and selective agonist for the Y1 receptor, a key target in research areas such as appetite regulation, anxiety, and cancer. This guide provides a head-to-head comparison of the porcine and human forms of [Leu31,Pro34]-NPY, presenting key experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.

Structural and Pharmacological Overview

Porcine and human Neuropeptide Y (NPY) are highly conserved, differing by a single amino acid at position 17 (Methionine in humans, Leucine in pigs). The [Leu31,Pro34] modification in both porcine and human NPY confers high selectivity for the Y1 receptor. This selectivity is crucial for dissecting the specific physiological roles of the Y1 receptor subtype.

Quantitative Data Summary

The following tables summarize the available quantitative data for porcine and human [Leu31,Pro34]-NPY, focusing on their binding affinity for NPY receptors. It is important to note that the data presented is compiled from various sources and may not have been generated in a single head-to-head study under identical experimental conditions.

Table 1: Receptor Binding Affinity (Ki) of Porcine vs. Human [Leu31,Pro34]-NPY

LigandReceptor SubtypeReported Ki (nM)Source
Porcine [Leu31,Pro34]-NPYY10.54Tocris Bioscience
Human [Leu31,Pro34]-NPYY10.39R&D Systems, Tocris Bioscience, MedChemExpress[1][2][3]
Human [Leu31,Pro34]-NPYY2>1000MedChemExpress[2][4]
Human [Leu31,Pro34]-NPYY40.499MedChemExpress[2][4]
Human [Leu31,Pro34]-NPYY50.31MedChemExpress[2][4]

Signaling Pathways

Activation of the Y1 receptor by [Leu31,Pro34]-NPY initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can modulate intracellular calcium levels.

NPY_Signaling_Pathway NPY Y1 Receptor Signaling Pathway NPY [Leu31,Pro34]-NPY Y1R Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates release

NPY Y1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to characterize the pharmacology of NPY analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Y1 receptors) Incubation Incubate membranes, radioligand, and competitor Membranes->Incubation Radioligand Radioligand (e.g., [125I]PYY) Radioligand->Incubation Competitor Unlabeled Ligand (Porcine or Human [Leu31,Pro34]-NPY) Competitor->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity Washing->Counting Analysis Calculate Ki from IC50 Counting->Analysis

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or other species' NPY Y1 receptor.

  • Assay Buffer: Use a suitable buffer, for example, 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Peptide YY) and varying concentrations of the unlabeled competitor (porcine or human [Leu31,Pro34]-NPY). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled NPY).

  • Equilibrium: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of a ligand to activate the Y1 receptor and elicit an increase in intracellular calcium concentration.

Calcium_Mobilization_Assay Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Seed cells expressing Y1 receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cells->Dye_Loading Stimulation Add varying concentrations of [Leu31,Pro34]-NPY Dye_Loading->Stimulation Measurement Measure fluorescence intensity over time Stimulation->Measurement Analysis Determine EC50 from dose-response curve Measurement->Analysis

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the NPY Y1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).

  • Compound Addition: Prepare serial dilutions of porcine or human [Leu31,Pro34]-NPY.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the different concentrations of the test compound to the wells and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Both porcine and human [Leu31,Pro34]-NPY are highly potent and selective agonists for the NPY Y1 receptor. The available data suggests that the human form may have a slightly higher affinity for the Y1 receptor. Furthermore, the human/rat variant has been characterized to have high affinity for Y4 and Y5 receptors as well, while showing low affinity for the Y2 receptor. The choice between the two peptides may depend on the specific experimental context, including the species of the receptor being studied and the desired receptor selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of these important research tools.

References

Validating the Mechanism of Action of (Leu31,Pro34)-NPY with Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, through the use of selective NPY receptor antagonists. The data presented herein validates the primary activity of (Leu31,Pro34)-NPY at the NPY Y1 receptor.

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of NPY, a 36-amino acid peptide neurotransmitter involved in various physiological processes, including the regulation of food intake, blood pressure, and anxiety.[1][2] Understanding the specific receptor interactions of (Leu31,Pro34)-NPY is crucial for its application as a research tool and for the development of targeted therapeutics. This guide will objectively compare its performance with other alternatives and provide supporting experimental data.

Mechanism of Action: Y1 Receptor Selectivity

(Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y Y1 receptor.[1][2] While it also exhibits some affinity for the Y4 and Y5 receptors, it has negligible affinity for the Y2 receptor. The primary mechanism of action involves the activation of the Y1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[1]

To validate this mechanism, the effects of (Leu31,Pro34)-NPY are examined in the presence of selective antagonists for the Y1, Y2, and Y5 receptors.

Comparative Analysis of Antagonist Effects

The selectivity of (Leu31,Pro34)-NPY for the Y1 receptor is confirmed by its sensitivity to the Y1-selective antagonist, BIBP3226, and its insensitivity to the Y2-selective antagonist, BIIE0246. While direct functional data on the effect of a Y5-selective antagonist on (Leu31,Pro34)-NPY activity is limited, its known receptor binding profile provides strong evidence for its primary mode of action.

Quantitative Data Summary

The following tables summarize the binding affinities of (Leu31,Pro34)-NPY and the selected antagonists for various NPY receptor subtypes, as well as the functional antagonism of (Leu31,Pro34)-NPY's effects by these antagonists.

Table 1: Receptor Binding Affinities (Ki/IC50 in nM)

CompoundY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
(Leu31,Pro34)-NPY0.39>1000[3]High AffinityHigh Affinity
BIBP32261.1 - 7[4][5]>1000[6]>1000[6]>1000[6]
BIIE0246>10000[7]8 - 15[8]>10000[7]>10000[7]
CGP71683A>4000[9]200[9]-1.3[9]

Table 2: Functional Antagonism of (Leu31,Pro34)-NPY

AntagonistTarget ReceptorEffect on (Leu31,Pro34)-NPY ActivityQuantitative Measure
BIBP3226Y1Blocks activitypA2 = 7.36 (against NPY in Y1 bioassay)[6]
BIIE0246Y2No effect on contractile activity[3]-
CGP71683AY5Expected to have minimal effectNo direct data available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of (Leu31,Pro34)-NPY and antagonists to NPY receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5).

  • Incubation: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [125I]PYY for Y1, [125I]PYY3-36 for Y2) and varying concentrations of the unlabeled competitor ((Leu31,Pro34)-NPY, BIBP3226, BIIE0246, or CGP71683A).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of (Leu31,Pro34)-NPY to induce an increase in intracellular calcium and the ability of antagonists to block this effect.

Protocol:

  • Cell Culture: Culture cells expressing the NPY Y1 receptor (e.g., SK-N-MC human neuroblastoma cells) in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Pre-incubate the cells with the antagonist (BIBP3226, BIIE0246, or CGP71683A) or vehicle for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with (Leu31,Pro34)-NPY.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to the agonist and the inhibitory effect of the antagonists.

cAMP Accumulation Assay

Objective: To measure the ability of (Leu31,Pro34)-NPY to inhibit adenylyl cyclase activity and the ability of antagonists to reverse this inhibition.

Protocol:

  • Cell Culture: Culture cells expressing the NPY Y1 receptor in a suitable format.

  • Antagonist Pre-incubation: Pre-incubate the cells with the antagonist or vehicle.

  • Stimulation: Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cAMP levels) in the presence or absence of (Leu31,Pro34)-NPY.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the extent of cAMP inhibition by (Leu31,Pro34)-NPY and its reversal by the antagonists.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of (Leu31,Pro34)-NPY and the experimental workflow for validating its mechanism of action.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NPY_agonist (Leu31,Pro34)-NPY Y1R NPY Y1 Receptor NPY_agonist->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Leads to

Caption: Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.

G start Start: Hypothesis (Leu31,Pro34)-NPY is a Y1 agonist exp_design Experimental Design: Functional Assays (e.g., Ca²⁺ mobilization, cAMP inhibition) start->exp_design agonist_test Test (Leu31,Pro34)-NPY alone exp_design->agonist_test antagonist_preincubation Pre-incubate with selective antagonists exp_design->antagonist_preincubation response Measure baseline functional response agonist_test->response analysis Data Analysis and Comparison response->analysis Y1_ant Y1 Antagonist (BIBP3226) antagonist_preincubation->Y1_ant Y2_ant Y2 Antagonist (BIIE0246) antagonist_preincubation->Y2_ant Y5_ant Y5 Antagonist (e.g., CGP71683A) antagonist_preincubation->Y5_ant agonist_challenge Challenge with (Leu31,Pro34)-NPY Y1_ant->agonist_challenge Y2_ant->agonist_challenge Y5_ant->agonist_challenge measure_response Measure functional response in the presence of antagonists agonist_challenge->measure_response measure_response->analysis conclusion Conclusion: Validate Mechanism of Action analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

References

Reproducibility of Published Findings: A Comparative Guide to (Leu31,Pro34)-Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Leu31,Pro34)-Neuropeptide Y [(Leu31,Pro34)-NPY], a widely used tool in neuropeptide research, with alternative compounds. It aims to objectively assess the reproducibility of published findings by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Data Presentation: Quantitative Comparison of Ligand-Receptor Interactions

The following tables summarize the binding affinities (Ki) of (Leu31,Pro34)-NPY and key comparator compounds for various NPY receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of (Leu31,Pro34)-NPY for NPY Receptor Subtypes

Receptor SubtypeReported Ki (nM)Reference
Y10.39[1][2]
Y2>1000[2]
Y40.499[2]
Y50.31[2]

Table 2: Comparative Binding Affinities (Ki, nM) of NPY Analogs and Antagonists

CompoundY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)Primary FunctionReference(s)
(Leu31,Pro34)-NPY 0.39 >1000 0.499 0.31 Y1/Y4/Y5 Agonist [1][2]
Neuropeptide Y (NPY)----Endogenous Agonist[3]
BIBP 32261.1>1000>1000>1000Y1 Antagonist[4][5]
NPY (13-36)-High Affinity--Y2 Agonist[3]

Reproducibility of Key In Vivo Findings

The orexigenic (food intake stimulating) and cardiovascular (pressor) effects of (Leu31,Pro34)-NPY are two of its most well-documented and consistently reported actions.

1. Stimulation of Food Intake:

Multiple independent studies have demonstrated that intracerebroventricular (ICV) administration of (Leu31,Pro34)-NPY reliably increases food intake in rodents. This effect is attributed to its agonist activity at hypothalamic Y1 receptors, a key hub for appetite regulation. The reproducibility of this finding is supported by its consistent observation and its blockade by Y1 receptor antagonists like BIBP 3226.

2. Cardiovascular Effects:

(Leu31,Pro34)-NPY is a potent vasoconstrictor, leading to an increase in blood pressure.[3] This effect is mediated by postjunctional Y1 receptors on vascular smooth muscle. The pressor response to (Leu31,Pro34)-NPY has been consistently reported and is often used as a functional assay for Y1 receptor activation in vivo.[6]

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of (Leu31,Pro34)-NPY and other ligands to NPY receptor subtypes.

  • Method:

    • Membrane Preparation: Tissues or cells expressing the NPY receptor of interest (e.g., rat brain homogenates, HEK293 cells transfected with the receptor) are homogenized and centrifuged to isolate the cell membrane fraction.

    • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]Peptide YY) and varying concentrations of the unlabeled competitor ligand (e.g., (Leu31,Pro34)-NPY).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. In Vivo Food Intake Study (Rat Model):

  • Objective: To assess the effect of (Leu31,Pro34)-NPY on food consumption.

  • Method:

    • Animal Model: Adult male rats are housed individually with ad libitum access to food and water.

    • Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula directed into a cerebral ventricle (e.g., the lateral or third ventricle) or a specific brain region (e.g., the paraventricular nucleus of the hypothalamus).

    • Acclimation: Animals are allowed to recover from surgery and are habituated to the injection procedure.

    • Drug Administration: (Leu31,Pro34)-NPY or vehicle is dissolved in sterile saline and administered via an injection cannula inserted into the guide cannula.

    • Behavioral Assessment: Pre-weighed food is provided immediately after the injection, and food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is accounted for.

    • Data Analysis: Food intake (in grams) is compared between the drug-treated and vehicle-treated groups using appropriate statistical tests.

3. In Vivo Cardiovascular Monitoring (Rat Model):

  • Objective: To measure the effects of (Leu31,Pro34)-NPY on blood pressure and heart rate.

  • Method:

    • Animal Model: Rats are anesthetized with an appropriate agent (e.g., urethane).

    • Surgical Preparation: A catheter is inserted into a carotid artery for continuous blood pressure monitoring and into a jugular vein for intravenous drug administration.

    • Hemodynamic Recording: The arterial catheter is connected to a pressure transducer, and baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

    • Drug Administration: (Leu31,Pro34)-NPY is administered intravenously as a bolus injection or continuous infusion.

    • Data Analysis: Changes in MAP and HR from baseline are recorded and analyzed. Dose-response curves can be generated to determine the potency of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NPY_Signaling_Pathway cluster_receptor NPY Receptor Activation cluster_downstream Downstream Signaling NPY_ligand (Leu31,Pro34)-NPY Y1R Y1 Receptor NPY_ligand->Y1R G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., Vasoconstriction, Food Intake) cAMP->Physiological_Response modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Ca->PKC MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Physiological_Response

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental_Workflow_Food_Intake cluster_experiment Experimental Day start Start: Satiated Rat Model surgery Stereotaxic Cannula Implantation (e.g., Lateral Ventricle) start->surgery recovery Post-operative Recovery & Acclimation surgery->recovery injection Intracerebroventricular Injection recovery->injection vehicle Vehicle Control injection->vehicle agonist (Leu31,Pro34)-NPY injection->agonist antagonist_agonist Y1 Antagonist + (Leu31,Pro34)-NPY injection->antagonist_agonist measurement Measure Cumulative Food Intake (e.g., at 1, 2, 4 hours) vehicle->measurement agonist->measurement antagonist_agonist->measurement analysis Statistical Analysis (e.g., ANOVA) measurement->analysis conclusion Conclusion on Orexigenic Effect analysis->conclusion

Caption: In Vivo Food Intake Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of (Leu31,Pro34)-Neuropeptide Y (porcine): A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as (Leu31,Pro34)-Neuropeptide Y (porcine) are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. Due to the unique biological activity of this peptide, all materials contaminated with it should be treated as potentially hazardous chemical waste. Adherence to institutional and regulatory guidelines is essential.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of the peptide, particularly in its lyophilized powder form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In the event of a spill, the area should be promptly contained with absorbent materials, and the waste should be collected in a designated hazardous waste container.[3]

Quantitative Data for Handling and Storage

Proper storage and handling are critical to maintaining the integrity of (Leu31,Pro34)-Neuropeptide Y (porcine) and ensuring safety. The following table summarizes key quantitative data for its management.

ParameterValueSource
Storage Temperature (Lyophilized Powder) -20°C[3]
Storage Temperature (Reconstituted in DMSO) -80°C (up to 6 months)DC Chemicals
Short-term Storage (Reconstituted) 2°C–8°C[3]
Recommended PPE Lab coat, safety goggles, nitrile gloves, closed-toe shoes[1][3]

Step-by-Step Disposal Procedures

The disposal of (Leu31,Pro34)-Neuropeptide Y (porcine) and all contaminated materials must be handled systematically. The following protocols provide a step-by-step guide for different types of waste.

Experimental Protocol: Inactivation of Bioactive Peptides (General Guidance)

For bioactive peptides, a preliminary inactivation step may be recommended by your institution's safety office. This often involves chemical degradation.

  • Chemical Hydrolysis : Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and let it stand for several hours at room temperature to hydrolyze the peptide bonds.[4]

  • Oxidation : Alternatively, treat the solution with a strong oxidizing agent, such as a 10% bleach solution, to denature the peptide.[4]

  • Neutralization : If acid or base hydrolysis was used, the solution must be neutralized to a pH between 5.5 and 11.0 before being collected as chemical waste.[4][5]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is crucial.[6]

  • Solid Waste : This includes unused lyophilized powder, contaminated PPE (gloves, lab coats), pipette tips, and absorbent materials from spill cleanups.[2]

    • Procedure : Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (HDPE) containers are generally suitable.[2] The container must be kept closed except when adding waste.[2]

  • Liquid Waste : This category includes reconstituted peptide solutions, contaminated buffers, and the first rinse from cleaning contaminated glassware.[1][5]

    • Procedure : Collect all liquid waste in a sealed, leak-proof container designated for chemical waste.[1] Do not mix with incompatible waste streams.[1] If your institution's guidelines permit, inactivate the peptide as described above before collection.

  • Sharps Waste : This includes needles, syringes, and any broken glassware that has come into contact with the peptide.[3]

    • Procedure : Immediately place all sharps into a puncture-resistant, dedicated sharps container.[2] Do not recap, bend, or break needles.[2]

Labeling, Storage, and Final Disposal
  • Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "(Leu31,Pro34)-Neuropeptide Y (porcine)," and any other potential hazards (e.g., flammable if dissolved in a solvent).[1][7]

  • Storage : Store sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic.[8] Use secondary containment to prevent spills.[2]

  • Final Disposal : Once a waste container is approximately 90% full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][8] Never dispose of peptide waste down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with (Leu31,Pro34)-Neuropeptide Y (porcine).

start Waste Generation ((Leu31,Pro34)-Neuropeptide Y) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., PPE, tubes, powder) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, buffers) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, glassware) waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Caption: Disposal workflow for (Leu31,Pro34)-Neuropeptide Y (porcine).

References

Essential Safety and Operational Guide for Handling (Leu31,Pro34)-Neuropeptide Y (porcine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Leu31,Pro34)-Neuropeptide Y (porcine). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the research material. While specific hazard information for this peptide is limited, it is prudent to handle it with caution, following standard laboratory practices for bioactive peptides.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The required PPE for handling (Leu31,Pro34)-Neuropeptide Y (porcine) in both lyophilized powder and solution form is summarized below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2] A face shield is recommended when there is a high risk of splashing, such as during reconstitution.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended to avoid skin contact.[1]
Respiratory Protection RespiratorRecommended when weighing or handling large quantities of the lyophilized powder to prevent inhalation of fine particles. A NIOSH-approved respirator should be used if dust generation is unavoidable.[1][3]

Operational Plan: Step-by-Step Handling

A systematic workflow for handling (Leu31,Pro34)-Neuropeptide Y (porcine) from receipt to disposal minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[2][4]

  • Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[3][4]

2. Reconstitution and Aliquoting:

  • Perform reconstitution in a designated clean area, such as a laminar flow hood or a clean bench, to maintain sterility.

  • Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile bacteriostatic water is a suitable choice as it helps prevent bacterial growth.[2]

  • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can damage the peptide's structure.[2]

  • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to divide the reconstituted peptide solution into single-use aliquots.[2][4]

  • Store reconstituted peptide solutions at 2°C–8°C for short-term use or frozen at -20°C or -80°C for long-term storage.[2][4]

3. Experimental Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle the peptide solution with care to avoid spills and aerosol formation.

  • Work in a well-ventilated area.

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

1. Small Spills:

  • Don the appropriate PPE, including gloves, safety goggles, and a lab coat.[5]

  • Cover the spill with an absorbent material, such as paper towels.[5][6]

  • For powdered spills, gently wet the material first before absorbing to prevent dust from becoming airborne.[6]

  • Clean the spill area with a suitable decontaminant. An enzymatic detergent can be effective for peptide decontamination, followed by a rinse with a 10% bleach solution and then water.[5][7]

  • Collect all contaminated materials in a designated hazardous waste container.[6]

2. Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety office.

  • Restrict access to the spill area.

  • Follow your institution's specific procedures for large chemical spills.

Disposal Plan

Proper disposal of (Leu31,Pro34)-Neuropeptide Y (porcine) and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.[3]

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Waste Segregation: If the peptide was used in experiments involving biological materials (e.g., cell culture, animal studies), the waste must be treated as biohazardous waste according to your institution's biosafety guidelines. This may require an initial decontamination step, such as autoclaving, before being disposed of as chemical waste.

  • Final Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow and Safety Diagram

Workflow for Safe Handling and Disposal of (Leu31,Pro34)-Neuropeptide Y cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Disposal receiving Receive and Inspect Vial storage Store Lyophilized Peptide at -20°C to -80°C receiving->storage equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate reconstitution Reconstitute with Sterile Solvent equilibrate->reconstitution Proceed to Handling aliquoting Aliquot for Single Use reconstitution->aliquoting experiment Perform Experiment with Appropriate PPE aliquoting->experiment collect_waste Collect Unused Peptide and Contaminated Materials experiment->collect_waste End of Experiment spill_detect Spill Detected don_ppe Don PPE spill_detect->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate collect_waste_spill Collect Contaminated Materials decontaminate->collect_waste_spill dispose Dispose via Institutional EHS collect_waste_spill->dispose Dispose of Spill Waste segregate_waste Segregate Chemical and Biohazardous Waste collect_waste->segregate_waste segregate_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.